Influenza A virus-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H30N6O3 |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
2-[4-[8-[2-(benzylamino)-2-oxoethoxy]quinolin-2-yl]piperazin-1-yl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C29H30N6O3/c36-27(32-25-11-4-5-14-30-25)20-34-15-17-35(18-16-34)26-13-12-23-9-6-10-24(29(23)33-26)38-21-28(37)31-19-22-7-2-1-3-8-22/h1-14H,15-21H2,(H,31,37)(H,30,32,36) |
Clé InChI |
YGVZZBBKDBADRW-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Discovery and characterization of Influenza A virus-IN-15
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Influenza A virus remains a significant global health threat, driving seasonal epidemics and occasional pandemics with devastating consequences. The continuous evolution of the virus necessitates the discovery and characterization of novel antiviral agents. This document provides a comprehensive technical overview of a theoretical inhibitor, designated Influenza A virus-IN-15, designed to target critical host signaling pathways exploited by the virus for its replication and pathogenesis. While "this compound" is a conceptual entity for the purpose of this guide, the data, protocols, and pathways described herein are based on established principles of influenza A virus research and represent a framework for the characterization of novel anti-influenza compounds.
This guide details the hypothetical discovery, mechanism of action, and characterization of IN-15. It includes structured quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Imperative for Novel Influenza A Virus Inhibitors
Influenza A viruses are enveloped, single-stranded RNA viruses belonging to the Orthomyxoviridae family.[1][2] Their genome is segmented, which allows for genetic reassortment, leading to antigenic shift and the emergence of pandemic strains.[3][4] The virus primarily infects epithelial cells of the respiratory tract, causing symptoms that range from mild to severe, and can lead to life-threatening complications such as pneumonia.[3][5][6]
Current antiviral strategies primarily target viral proteins such as neuraminidase and the M2 ion channel. However, the high mutation rate of the virus can lead to the rapid development of drug resistance.[7] A promising alternative approach is to target host cellular signaling pathways that the virus hijacks for its own replication.[1] Influenza A virus manipulates several host pathways, including the MAPK, PI3K/AKT, and NF-κB signaling cascades, to support its life cycle and modulate the host immune response.[1][8][9] Targeting these host factors could offer a more robust therapeutic strategy with a higher barrier to resistance. This guide focuses on a hypothetical inhibitor, IN-15, designed to modulate these crucial host-virus interactions.
Hypothetical Discovery and Characterization of this compound
This compound is conceptualized as a small molecule inhibitor identified through a high-throughput screening campaign targeting the host kinase, MAP2K1 (MEK1), which is a key component of the MAPK/ERK signaling pathway. This pathway is known to be activated upon influenza A virus infection and plays a role in viral replication.[1]
Quantitative Data Summary
The following tables summarize the hypothetical in vitro and in vivo efficacy and toxicity data for IN-15.
| In Vitro Efficacy | |
| Parameter | Value |
| IC50 (MAP2K1 Kinase Assay) | 15 nM |
| EC50 (A549 cells, H1N1) | 150 nM |
| EC50 (MDCK cells, H3N2) | 200 nM |
| CC50 (A549 cells) | > 50 µM |
| CC50 (MDCK cells) | > 50 µM |
| Selectivity Index (SI) | > 333 (A549) |
| In Vivo Efficacy (Mouse Model) | |
| Parameter | Value |
| Dose | 10 mg/kg, BID, oral |
| Reduction in Viral Titer (log10 PFU/g lung) | 2.5 |
| Improvement in Survival Rate | 80% |
| Reduction in Lung Inflammation Score | 60% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of IN-15 are provided below.
MAP2K1 Kinase Assay
Objective: To determine the direct inhibitory activity of IN-15 against the MAP2K1 enzyme.
Methodology:
-
Recombinant human MAP2K1 is incubated with its substrate, inactive ERK1, in a kinase buffer containing ATP.
-
IN-15 is added at varying concentrations.
-
The reaction is allowed to proceed for 30 minutes at 30°C.
-
The amount of phosphorylated ERK1 is quantified using a phospho-specific antibody and a luminescent or fluorescent detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Antiviral Assay
Objective: To assess the efficacy of IN-15 in inhibiting influenza A virus replication in a cellular context.
Methodology:
-
A549 or MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are pre-treated with serial dilutions of IN-15 for 1 hour.
-
The cells are then infected with influenza A virus (e.g., A/PR/8/34 H1N1 or A/Udorn/72 H3N2) at a multiplicity of infection (MOI) of 0.01.
-
After 48-72 hours of incubation, the viral cytopathic effect (CPE) is measured, or viral protein expression (e.g., nucleoprotein) is quantified by ELISA or immunofluorescence.
-
EC50 values are determined from the dose-response curves.
Cytotoxicity Assay
Objective: To evaluate the potential toxicity of IN-15 on host cells.
Methodology:
-
A549 or MDCK cells are treated with the same concentrations of IN-15 as in the antiviral assay.
-
Cell viability is assessed after 48-72 hours using a standard method such as the MTT or CellTiter-Glo assay.
-
CC50 values are calculated from the dose-response data.
In Vivo Efficacy in a Mouse Model
Objective: To determine the therapeutic efficacy of IN-15 in a living organism.
Methodology:
-
BALB/c mice are intranasally infected with a lethal dose of influenza A virus.
-
Treatment with IN-15 (e.g., 10 mg/kg, administered orally twice daily) or a vehicle control is initiated 4 hours post-infection and continued for 5 days.
-
A subset of mice is euthanized at day 3 post-infection, and lungs are harvested to determine viral titers by plaque assay.
-
The remaining mice are monitored for weight loss and survival for 14 days.
-
At the end of the study, lungs from surviving mice can be collected for histopathological analysis to assess inflammation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by IN-15 and the experimental workflow for its characterization.
Influenza A Virus-Induced MAPK/ERK Signaling Pathway
Caption: Influenza A virus activation of the MAPK/ERK pathway and the inhibitory action of IN-15.
Experimental Workflow for IN-15 Characterization
Caption: A streamlined workflow for the discovery and preclinical evaluation of IN-15.
Conclusion
The conceptual framework presented for this compound underscores the potential of host-targeted therapies in combating influenza A virus infections. By inhibiting the MAP2K1 kinase, IN-15 could effectively disrupt a key pathway required for viral replication, offering a promising strategy to overcome the challenge of antiviral resistance. The detailed protocols and visual aids in this guide are intended to serve as a valuable resource for the scientific community engaged in the vital work of developing the next generation of influenza therapeutics. Further investigation into compounds with similar mechanisms of action is warranted to translate this promising approach into clinical reality.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Influenza - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Influenza (seasonal) [who.int]
- 7. Influenza A virus subtype H1N1 - Wikipedia [en.wikipedia.org]
- 8. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Influenza A Landscape: A Technical Guide to Novel Inhibitor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving nature of the Influenza A virus necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. This guide provides an in-depth technical overview of the core mechanisms of recently developed and investigational inhibitors, offering a valuable resource for researchers and professionals in the field of antiviral drug development. The information presented herein is intended to facilitate a deeper understanding of the molecular interactions and experimental methodologies that underpin the next generation of influenza therapeutics.
Polymerase Complex Inhibitors: Disrupting the Viral Replication Engine
The influenza virus RNA-dependent RNA polymerase (RdRp) complex, a heterotrimer consisting of the polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2) subunits, is a prime target for antiviral intervention due to its crucial role in viral transcription and replication. Novel inhibitors have been developed to target distinct functions of each subunit.
PA Endonuclease Inhibitors
Mechanism of Action: These inhibitors target the endonuclease activity of the PA subunit, which is responsible for "cap-snatching." This process involves the cleavage of the 5' caps (B75204) from host pre-mRNAs to generate primers for the synthesis of viral mRNA. By blocking this critical step, PA endonuclease inhibitors effectively halt viral gene expression and replication.
A key example of this class is Baloxavir (B560136) marboxil , a prodrug that is rapidly converted to its active form, baloxavir acid. Baloxavir acid chelates the divalent metal ions in the PA endonuclease active site, preventing it from cleaving host mRNAs.
PB2 Cap-Binding Inhibitors
Mechanism of Action: The PB2 subunit of the RdRp contains a cap-binding domain that recognizes and binds to the 5' cap of host pre-mRNAs, initiating the cap-snatching process. Inhibitors targeting this domain prevent the initial recognition of host transcripts, thereby blocking viral transcription.
Pimodivir (VX-787) is an example of a PB2 cap-binding inhibitor. It occupies the cap-binding pocket on the PB2 subunit, preventing the binding of capped host mRNAs and halting the initiation of viral mRNA synthesis.
PB1 RNA Polymerase Inhibitors
Mechanism of Action: The PB1 subunit houses the core RNA polymerase activity of the RdRp complex. Inhibitors targeting PB1 directly interfere with the synthesis of viral RNA.
Favipiravir (T-705) is a broad-spectrum antiviral agent that, after intracellular conversion to its active form (favipiravir-RTP), is recognized as a purine (B94841) nucleotide by the viral RdRp. Its incorporation into the nascent viral RNA chain can lead to chain termination or lethal mutagenesis, where the accumulation of mutations results in non-viable viral progeny.
Neuraminidase Inhibitors: Trapping the Progeny Virions
Mechanism of Action: Neuraminidase (NA) is a viral surface glycoprotein (B1211001) that cleaves sialic acid residues from host cell receptors and newly formed virions. This enzymatic activity is essential for the release of progeny virus particles from infected cells and prevents their aggregation. NA inhibitors are structural analogues of sialic acid that bind to the active site of the NA enzyme, preventing the release of new virions and halting the spread of infection.
Examples of neuraminidase inhibitors include Zanamivir and Oseltamivir (B103847) (active metabolite oseltamivir carboxylate).
Hemagglutinin Inhibitors: Blocking Viral Entry
Mechanism of Action: Hemagglutinin (HA) is another major surface glycoprotein of the influenza virus responsible for binding to sialic acid receptors on host cells and mediating the fusion of the viral envelope with the endosomal membrane, which releases the viral genome into the cytoplasm. Inhibitors targeting HA can block either receptor binding or the conformational changes required for membrane fusion.
MEDI8852 is a broadly neutralizing monoclonal antibody that targets a conserved epitope in the stem region of the HA protein. By binding to the HA stem, MEDI8852 prevents the low-pH-induced conformational changes necessary for membrane fusion, thereby trapping the virus in the endosome.
Nucleoprotein Inhibitors: Targeting Viral Genome Packaging
Mechanism of Action: The viral nucleoprotein (NP) encapsidates the viral RNA genome segments, forming ribonucleoprotein (RNP) complexes. NP plays a critical role in viral RNA synthesis, RNP trafficking, and virion assembly. Inhibitors of NP can disrupt these functions, leading to the inhibition of viral replication.
VNT-101 is a novel inhibitor that targets the nucleoprotein. It is thought to interfere with NP oligomerization or its interaction with other viral or host factors, thereby disrupting the formation and function of the RNPs.
Quantitative Data Summary
The following tables summarize the in vitro activity of selected novel influenza A virus inhibitors. It is important to note that IC50 and EC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
Table 1: Polymerase Inhibitors
| Inhibitor | Target | Assay Type | Influenza A Strain | Cell Line | IC50 / EC50 |
| Baloxavir acid | PA Endonuclease | Endonuclease Assay | Various A strains | - | 1.4 - 3.1 nM (IC50) |
| Pimodivir (VX-787) | PB2 Cap-Binding | Plaque Reduction | A(H1N1) | MDCK | 8 nM (EC50) |
| A(H3N2) | MDCK | 12 nM (EC50) | |||
| Favipiravir (T-705) | PB1 Polymerase | Plaque Reduction | A(H1N1) | MDCK | 0.19 - 5.03 µM (EC50)[1] |
Table 2: Neuraminidase Inhibitors
| Inhibitor | Target | Assay Type | Influenza A Strain | Cell Line | IC50 / Ki |
| Zanamivir | Neuraminidase | Enzyme Inhibition | A(H1N1) | - | 0.92 nM (mean IC50)[2] |
| A(H3N2) | - | 2.28 nM (mean IC50)[2] | |||
| Oseltamivir Carboxylate | Neuraminidase | Enzyme Inhibition | A(H1N1) | - | 1.34 nM (mean IC50)[2] |
| A(H3N2) | - | 0.67 nM (mean IC50)[2] |
Table 3: Other Novel Inhibitors
| Inhibitor | Target | Assay Type | Influenza A Strain | Cell Line | EC50 |
| Umifenovir (Arbidol) | Hemagglutinin | - | Various | - | Micromolar range |
| Nitazoxanide | Hemagglutinin Maturation | - | Various | - | Sub-micromolar to micromolar range[3] |
Experimental Protocols
Detailed methodologies for key assays are crucial for the evaluation and comparison of antiviral compounds. Below are outlines of standard protocols.
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Protocol:
-
Reagent Preparation:
-
Dilute the influenza virus stock to a concentration that gives a linear rate of substrate cleavage over the assay period.
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Prepare the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the serially diluted inhibitor.
-
Add the diluted virus to each well containing the inhibitor and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a basic solution like NaOH).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~365 nm excitation and ~450 nm emission).
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
-
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).
Protocol:
-
Cell Seeding:
-
Seed a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well or 12-well plates.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the antiviral compound in serum-free medium.
-
Pre-incubate the cell monolayers with the compound dilutions for a short period.
-
Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well).
-
-
Overlay and Incubation:
-
After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with the corresponding concentrations of the antiviral compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with a formaldehyde (B43269) solution) and stain with a dye (e.g., crystal violet) that stains the living cells, leaving the plaques (areas of dead or destroyed cells) unstained.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
This guide provides a foundational understanding of the mechanisms of action of novel influenza A virus inhibitors and the experimental approaches used to characterize them. The continued exploration of these and other viral and host targets will be essential for the development of the next generation of effective influenza antivirals.
References
Influenza A Virus-IN-15: A Technical Overview of a Novel Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pre-clinical data and experimental methodologies for the novel influenza A virus polymerase inhibitor, designated as compound 15. This molecule has been identified as a promising antiviral candidate that functions by disrupting the protein-protein interactions within the viral RNA-dependent RNA polymerase (RdRp) complex, a critical component for viral transcription and replication.
Core Efficacy and Toxicological Data
The antiviral activity and safety profile of compound 15 have been evaluated through a series of in vitro assays. The quantitative data from these studies are summarized below, highlighting its potency against various influenza strains and its favorable safety margin.
| Parameter | Value | Assay Type | Description |
| Binding Affinity (Kd) | 7.5 µM | Surface Plasmon Resonance (SPR) | Measures the binding affinity of compound 15 to the Polymerase Acidic (PA) subunit. |
| EC50 (A/WSN/1933 H1N1) | 0.47 µM | Plaque Reduction Assay (PRA) in MDCK cells | The concentration of compound 15 that inhibits 50% of viral plaque formation. |
| EC50 (Influenza A & B) | 0.53 - 0.92 µM | Crystal Violet (CV) Assay in MDCK cells | The concentration range of compound 15 that provides 50% protection against the cytopathic effect of various influenza A and B strains. |
| CC50 | > 100 µM | Crystal Violet (CV) Assay in MDCK cells | The concentration of compound 15 that causes a 50% reduction in the viability of Madin-Darby Canine Kidney (MDCK) cells. |
| Selectivity Index (SI) | > 108 - 212 | Calculated (CC50 / EC50) | A measure of the compound's therapeutic window, indicating high selectivity for antiviral activity over cytotoxicity. |
Mechanism of Action: Disruption of PA-PB1 Interaction
Compound 15 exerts its antiviral effect by targeting the interaction between the Polymerase Acidic (PA) and Polymerase Basic 1 (PB1) subunits of the influenza virus RdRp. This interaction is crucial for the assembly and function of the polymerase complex. By binding to the PA subunit, compound 15 allosterically inhibits its interaction with the PB1 subunit, thereby impairing the nuclear import of the PA protein and disrupting the formation of a functional RdRp complex. This ultimately leads to the inhibition of viral RNA synthesis.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize compound 15. These protocols are based on the procedures described in the primary literature.
In Silico Screening
-
Objective: To identify potential small molecule inhibitors of the PA-PB1 interaction.
-
Protocol:
-
A virtual library of approximately 600,000 compounds was screened.
-
The crystal structure of the PA-PB1 complex was used as the template for docking simulations.
-
The binding energy of each ligand to the PA subunit was calculated.
-
Compounds with the most favorable binding energies were selected for further in vitro testing.[1]
-
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantitatively measure the binding affinity of compound 15 to the PA subunit.
-
Protocol:
-
The purified PA protein was immobilized on a sensor chip.
-
A series of concentrations of compound 15 in a suitable buffer were flowed over the sensor chip surface.
-
The association and dissociation of compound 15 to the immobilized PA were monitored in real-time by measuring the change in the refractive index at the sensor surface.
-
The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[1]
-
Nuclear Transportation-Inhibition Assay
-
Objective: To assess the effect of compound 15 on the nuclear import of the PA subunit.
-
Protocol:
-
Cells were co-transfected with plasmids expressing the PA and PB1 proteins.
-
The transfected cells were then treated with compound 15 at various concentrations.
-
After a suitable incubation period, the subcellular localization of the PA protein was visualized using immunofluorescence microscopy.
-
The impairment of the intranuclear translocation of PA in the presence of compound 15 was quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.[1]
-
Antiviral Assays
-
Objective: To determine the concentration of compound 15 that inhibits 50% of viral plaque formation (EC50).
-
Protocol:
-
Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells were infected with a known titer of influenza A/WSN/1933 (H1N1) virus.
-
After a 1-hour adsorption period, the viral inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of compound 15.
-
The plates were incubated for 2-3 days to allow for the formation of viral plaques.
-
The cells were then fixed and stained (e.g., with crystal violet), and the number of plaques in the compound-treated wells was counted and compared to the number in the untreated control wells.
-
The EC50 value was calculated as the concentration of compound 15 that resulted in a 50% reduction in the number of plaques.[1]
-
-
Objective: To measure the ability of compound 15 to protect cells from the virus-induced cytopathic effect and to determine its cytotoxicity.
-
Protocol:
-
MDCK cells were seeded in 96-well plates and infected with various strains of influenza A and B viruses.
-
The infected cells were treated with serial dilutions of compound 15.
-
For cytotoxicity assessment (CC50), uninfected cells were treated with the same concentrations of the compound.
-
The plates were incubated until a significant cytopathic effect was observed in the untreated, infected control wells.
-
The remaining viable cells were stained with a crystal violet solution.
-
The absorbance was measured using a plate reader to quantify cell viability.
-
The EC50 was calculated as the compound concentration that resulted in 50% protection from the viral CPE, and the CC50 was calculated as the concentration that caused a 50% reduction in the viability of uninfected cells.[1]
-
Experimental and Drug Discovery Workflow
The identification and characterization of compound 15 followed a logical progression from computational screening to cellular antiviral and toxicity assays. This workflow is a standard approach in modern drug discovery to efficiently identify and validate novel therapeutic candidates.
References
Initial Efficacy Studies of Influenza A Virus Inhibitor: IN-15
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the initial preclinical evaluation of IN-15, a novel small molecule inhibitor of Influenza A virus. The following sections detail the in vitro efficacy, cytotoxicity, and preliminary mechanism of action studies. All experimental data is presented in a structured format, and detailed protocols for key assays are provided to facilitate reproducibility. Furthermore, key experimental workflows and proposed signaling pathways are visualized using diagrams to enhance understanding.
In Vitro Efficacy and Cytotoxicity
The initial evaluation of IN-15 was focused on determining its antiviral activity against common strains of Influenza A virus and assessing its potential for cytotoxicity in host cells.
Quantitative Data Summary
The antiviral potency and cytotoxic profile of IN-15 were assessed in Madin-Darby Canine Kidney (MDCK) cells. The compound exhibited significant antiviral activity against both H1N1 and H3N2 subtypes, with a favorable selectivity index.
| Parameter | Influenza A/PR/8/34 (H1N1) | Influenza A/Aichi/2/68 (H3N2) | MDCK Cells (Cytotoxicity) |
| EC50 (µM) | 2.5 | 4.1 | N/A |
| CC50 (µM) | N/A | N/A | > 100 |
| Selectivity Index (SI = CC50/EC50) | > 40 | > 24.4 | N/A |
Caption: Table 1. In vitro antiviral activity and cytotoxicity of IN-15.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be sufficient for replication by trained personnel in a BSL-2 laboratory setting.
Cell and Virus Culture
-
Cells: Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Viruses: Influenza A/Puerto Rico/8/34 (H1N1) and A/Aichi/2/68 (H3N2) virus strains were propagated in 10-day-old embryonated chicken eggs. Viral titers were determined by a 50% tissue culture infectious dose (TCID50) assay on MDCK cells.
Cytotoxicity Assay (MTT Assay)
-
MDCK cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The culture medium was replaced with fresh medium containing serial dilutions of IN-15 (0.1 to 100 µM).
-
After 48 hours of incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.
-
The plate was incubated for an additional 4 hours at 37°C.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) was calculated using non-linear regression analysis.
Antiviral Activity Assay (Plaque Reduction Assay)
-
MDCK cells were seeded in 6-well plates and grown to confluence.
-
The cell monolayers were washed with PBS and then infected with Influenza A virus (approximately 100 plaque-forming units per well) for 1 hour at 37°C.
-
The virus inoculum was removed, and the cells were overlaid with MEM containing 1% agarose, 2 µg/mL TPCK-trypsin, and varying concentrations of IN-15.
-
The plates were incubated at 37°C in a 5% CO2 incubator for 48-72 hours until plaques were visible.
-
The cells were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of plaques was counted, and the 50% effective concentration (EC50) was determined.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed mechanism of action for IN-15.
In-Depth Technical Guide: Biochemical and Cellular Effects of Influenza A Virus-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral agents to combat the limitations of current therapies, such as the emergence of drug-resistant strains. Influenza A virus-IN-15 (also referred to as compound 9b) has emerged as a promising broad-spectrum inhibitor of IAV. Structurally, it is a substituted quinoline (B57606) derivative containing a piperazine (B1678402) moiety. Preclinical studies have demonstrated its potent antiviral activity against a range of influenza A virus subtypes. This technical guide provides a comprehensive overview of the biochemical and cellular effects of this compound, including its quantitative antiviral activity, detailed experimental protocols for its evaluation, and its mechanism of action.
Quantitative Antiviral Activity
This compound exhibits potent and broad-spectrum activity against various strains of influenza A virus. Its efficacy is summarized in the table below, which presents the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).
| Virus Strain/Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/IC50) |
| A/WSN/33 (H1N1) | 0.88 ± 0.09 | >100 | >113.6 |
| A/Puerto Rico/8/34 (H1N1) | 1.27 ± 0.15 | >100 | >78.7 |
| A/FM-1/1/47 (H1N1) | 1.53 ± 0.21 | >100 | >65.4 |
| A/NWS/33 (H1N1) | 1.36 ± 0.18 | >100 | >73.5 |
| A/Shandong/6/93 (H3N2) | 6.33 ± 0.52 | >100 | >15.8 |
| A/duck/Hunan/795/2002 (H5N1) | 2.54 ± 0.33 | >100 | >39.4 |
| A/chicken/Hunan/15/2004 (H5N1) | 3.16 ± 0.41 | >100 | >31.6 |
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound.
Antiviral Activity Assay (Cytopathic Effect [CPE] Inhibition Assay)
This assay quantifies the ability of the compound to protect Madin-Darby Canine Kidney (MDCK) cells from virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus strains (e.g., A/WSN/33 (H1N1))
-
This compound
-
Ribavirin (positive control)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: MDCK cells are seeded into 96-well plates at a density of 2 × 10^4 cells/well in DMEM supplemented with 10% FBS and incubated at 37°C in a 5% CO2 atmosphere for 24 hours.
-
Compound Preparation: A series of concentrations of this compound are prepared by serial dilution in infection medium (DMEM with 2 μg/mL TPCK-treated trypsin).
-
Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with influenza A virus at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 hours.
-
CPE Observation: The cytopathic effect is observed daily under a microscope.
-
Cell Viability Measurement: After 48 hours, 10 μL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated as the compound concentration that inhibits the virus-induced CPE by 50% compared to the virus control.
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
This compound
-
CCK-8
-
96-well cell culture plates
Procedure:
-
Cell Seeding: MDCK cells are seeded in 96-well plates as described for the antiviral assay.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Cell Viability Measurement: Cell viability is determined using the CCK-8 assay as described above.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Mechanism of Action: Viral RNA Transcription and Replication Inhibition
Preliminary studies indicate that this compound inhibits the transcription and replication of viral RNA. The following workflow outlines a general approach to confirm and further characterize this mechanism.
Caption: Proposed mechanism of action for this compound.
The inhibitory effect on viral RNA synthesis can be quantified using techniques such as quantitative reverse transcription PCR (qRT-PCR) to measure the levels of viral RNA (vRNA), complementary RNA (cRNA), and messenger RNA (mRNA) in the presence and absence of the compound. A minireplicon assay can also be employed to specifically assess the inhibition of the viral RNA polymerase complex in a controlled cellular system.
Signaling Pathways and Cellular Effects
The primary cellular effect of this compound is the disruption of the viral replication cycle at the stage of RNA synthesis. This is a direct antiviral effect targeting a viral process, rather than modulating a host signaling pathway.
The influenza A virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex consisting of PB1, PB2, and PA subunits, is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. The workflow for this process and the point of inhibition by IN-15 is illustrated below.
Caption: Inhibition of viral RNA synthesis by this compound.
By inhibiting the RdRp complex, this compound effectively halts the production of new viral genomes and proteins, thereby preventing the assembly and release of progeny virions. The "acceptable cytotoxicity" of the compound suggests that it has a high degree of selectivity for the viral polymerase over host cellular polymerases, which is a critical characteristic for a successful antiviral drug.
Conclusion
This compound is a potent and broad-spectrum inhibitor of influenza A virus with a mechanism of action centered on the inhibition of viral RNA transcription and replication. Its favorable selectivity index makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this novel anti-influenza agent. Further studies are warranted to fully elucidate the precise molecular interactions with the viral RdRp complex and to evaluate its in vivo efficacy and safety profile.
Structural Analysis of Inhibitor Binding to the Influenza A Virus M2 Proton Channel
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of the structural analysis of inhibitor binding to the Influenza A virus M2 proton channel. The M2 protein is a homotetrameric ion channel crucial for the viral life cycle, making it a key target for antiviral drugs.[1][2] Understanding the structural basis of inhibitor binding is paramount for the development of new therapeutics, especially in light of widespread resistance to older drugs like amantadine (B194251) and rimantadine.[1][3] While this guide aims to be comprehensive, it is important to note that a specific inhibitor designated "IN-15" was not identifiable in publicly available scientific literature. Therefore, this document will focus on the well-characterized binding mechanisms of prototypical adamantane-based inhibitors and other novel compounds.
The M2 Proton Channel: Structure and Function
The M2 protein of Influenza A virus forms a pH-gated proton channel that is essential for viral replication.[4] After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel.[1] This allows protons to flow into the viral interior, a process that facilitates the uncoating of the viral genome, a critical step for its release into the cytoplasm and subsequent replication.[1][2]
Structurally, the functional M2 channel is a tetramer composed of four identical M2 protein subunits.[3] Each subunit consists of a single transmembrane helix, and these four helices bundle together to form the pore of the channel.[3] The proton selectivity and gating of the channel are primarily governed by a highly conserved motif within the transmembrane domain, HxxxW (His37 and Trp41), which acts as a selectivity filter and gate.[5]
Mechanism of Inhibition
Inhibitors of the M2 proton channel, such as amantadine and rimantadine, function by blocking the channel's pore, thereby preventing proton translocation.[2] The binding of these drugs stabilizes the closed conformation of the channel.[6] The adamantane (B196018) cage of these molecules fits snugly within the hydrophobic pore of the channel.[5] The ammonium (B1175870) group of the inhibitor is positioned to interact with the channel's natural ability to stabilize a positive charge, effectively mimicking a hydronium ion and blocking further proton passage.[6]
Resistance to adamantane-based drugs is most commonly caused by mutations in the pore-lining residues, with the S31N mutation being the most prevalent.[7] This mutation alters the binding site, reducing the affinity of the inhibitors.[7]
Quantitative Analysis of Inhibitor Binding
The potency of M2 channel inhibitors is quantified through various assays that measure their ability to block channel function or inhibit viral replication. The most common metrics are the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).
| Inhibitor | M2 Target | Assay Type | Measured Value | Reference |
| Amantadine | Wild-Type | Plaque Reduction | ~1 µM | [1] |
| Rimantadine | Wild-Type | Two-Electrode Voltage Clamp (TEVC) | IC50 ≈ 18.7 µM | [1] |
| Spiroadamantane amine | V27A mutant | Two-Electrode Voltage Clamp (TEVC) | IC50 = 0.3 µM | [1] |
| Compound 3p | S31N mutant | Antiviral Assay | EC50 = 0.55 µM | [8] |
| Enol ester 10 | S31N mutant | Antiviral Assay | IC50 = 7.7 µM | [9] |
Key Experimental Protocols for Structural Analysis
A multi-faceted approach employing several biophysical and virological techniques is essential for a thorough structural analysis of inhibitor binding to the M2 channel.
X-ray Crystallography
High-resolution crystal structures provide atomic-level details of the inhibitor-channel complex.
Methodology:
-
Protein Expression and Purification: The M2 transmembrane domain (M2-TM), often a construct of residues ~22-46, is expressed, commonly in E. coli, and purified.
-
Crystallization: The purified M2-TM is reconstituted into a lipidic cubic phase (LCP) or detergent micelles and crystallized in the presence of the inhibitor.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is then solved using molecular replacement and refined to high resolution.
Recent high-resolution X-ray crystal structures have provided unprecedented insight into how adamantyl amine inhibitors bind to the M2 channel and interact with the surrounding water network.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of membrane proteins like the M2 channel in a native-like lipid bilayer environment.
Methodology:
-
Sample Preparation: Isotopically labeled (e.g., 15N, 13C) M2 protein is expressed and purified. The purified protein is then reconstituted into lipid bilayers.
-
NMR Data Acquisition: A variety of multidimensional ssNMR experiments are performed to obtain structural restraints, such as chemical shifts and dipolar couplings.
-
Structure Calculation: The experimental restraints are used to calculate a three-dimensional structure of the M2 channel-inhibitor complex.
NMR studies have been instrumental in determining the structure of the M2 channel in complex with inhibitors and in characterizing the conformational changes associated with channel gating and inhibition.[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the M2 channel, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Purified M2 protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe.
-
Titration: The inhibitor is injected in small aliquots into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Functional Assays
Functional assays are crucial for determining the inhibitory activity of compounds on the M2 channel's proton transport function and on viral replication.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocytes are injected with cRNA encoding the M2 protein.
-
The oocytes are then voltage-clamped, and the ion currents across the oocyte membrane are measured in response to changes in extracellular pH.
-
The ability of inhibitors to block these pH-activated currents is quantified to determine their IC50 values.[1]
-
-
Plaque Reduction Assay:
-
A confluent monolayer of host cells (e.g., MDCK cells) is infected with the influenza virus.
-
The infected cells are then overlaid with a semi-solid medium containing various concentrations of the inhibitor.
-
After incubation, the cells are stained, and the number and size of viral plaques (zones of cell death) are quantified to determine the EC50 of the inhibitor.[7]
-
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in M2 inhibitor research.
References
- 1. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
A Preliminary Investigation of the Antiviral Spectrum of Interferon-Stimulated Gene 15 (ISG15) Against Influenza A Virus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary antiviral spectrum of Interferon-Stimulated Gene 15 (ISG15), a key host protein involved in the innate immune response to viral infections, with a particular focus on Influenza A virus. While the specific compound "Influenza A virus-IN-15" is not identified in publicly available literature, the host-derived protein ISG15 is a central and extensively studied molecule in the context of influenza antiviral activity. This document details its mechanism of action, summarizes its known antiviral effects, and provides detailed experimental protocols for its investigation.
Introduction to ISG15 and its Antiviral Role
Interferon-Stimulated Gene 15 (ISG15) is a ubiquitin-like protein that is strongly induced by type I interferons (IFNs) upon viral infection.[1][2][3][4] It functions as a critical component of the host's innate immune response against a wide range of viral pathogens.[2][3][5][6] The antiviral activity of ISG15 is primarily exerted through a process called ISGylation, where ISG15 is covalently conjugated to both host and viral proteins.[5][7] This modification can disrupt viral replication, modulate host immune responses, and inhibit various stages of the viral life cycle.[7][8] Additionally, unconjugated or "free" ISG15 can be secreted from cells and act as a cytokine, further stimulating immune responses.[7] Studies have demonstrated that mice lacking ISG15 (ISG15-/-) exhibit increased susceptibility to infection with both Influenza A and B viruses.[2][5][6][9]
Antiviral Spectrum of ISG15
ISG15 exhibits a broad antiviral spectrum, with demonstrated activity against both RNA and DNA viruses.[2][3][5][6] Its role is particularly significant in the host defense against influenza viruses.
-
Influenza A Virus : ISG15 and the process of ISGylation have been shown to inhibit Influenza A virus gene expression and replication in human cells.[1][4][10] The antiviral state induced by interferons is significantly dependent on ISG15 conjugation.[1][4] In vivo studies show that ISG15-deficient mice are more susceptible to Influenza A/WSN/33 virus infection.[2][5][6]
-
Influenza B Virus : The antiviral activity of ISG15 is also pronounced against Influenza B virus. The non-structural protein 1 (NS1) of Influenza B virus has been shown to directly bind to ISG15, inhibiting its conjugation to target proteins as a viral evasion strategy.[5] Mice lacking the ISG15 E1 activating enzyme (and thus ISGylation) show a significant 2-3 log increase in Influenza B virus titers in their lungs.[8]
-
Other Viruses : Beyond influenza, ISG15 has been identified as a critical antiviral molecule against a range of other viruses, including Herpes Simplex Virus type 1 (HSV-1), Murine gammaherpesvirus 68, and Sindbis virus.[2][5][6] This suggests a broadly important role for ISG15 in host antiviral defenses.[5]
Quantitative Data on ISG15 Antiviral Activity
The antiviral effect of ISG15 has been quantified in several studies, primarily through knockout mouse models and siRNA-mediated knockdown in cell culture. The following table summarizes key findings.
| Virus | Experimental System | Key Finding | Magnitude of Effect | Reference |
| Influenza A Virus | siRNA knockdown of ISG15 conjugation enzymes (UbE1L, UbcH8) in human cells | Alleviation of IFN-induced antiviral activity | 5- to 20-fold reduction in antiviral activity | [1][4] |
| Influenza A Virus | siRNA knockdown of ISG15 conjugation enzymes in human Calu3 cells | Inhibition of viral replication at early infection stages | 10- to 20-fold inhibition of replication | [4][10] |
| Influenza A Virus | ISG15-/- knockout mice vs. wild-type (WT) mice | Increased lethality upon infection (1 x 10^4 pfu) | 52% lethality in ISG15-/- vs. 23% in WT | [1] |
| Influenza B Virus | UbE1L-/- knockout mice (lacking ISGylation) vs. WT mice | Increased viral titers in the lungs | 2-3 log increase in viral titers | [8] |
Mechanism of Action and Signaling Pathways
The primary mechanism of ISG15's antiviral action is through the covalent modification of target proteins (ISGylation). This process is analogous to ubiquitination and involves a three-step enzymatic cascade.
-
Activation (E1) : ISG15 is activated in an ATP-dependent manner by the E1 activating enzyme, UBE1L.[5]
-
Conjugation (E2) : The activated ISG15 is then transferred to an E2 conjugating enzyme, UbcH8.[1]
-
Ligation (E3) : An E3 ligase, such as HERC5, facilitates the transfer of ISG15 from the E2 enzyme to a lysine (B10760008) residue on the target substrate protein.[9][11]
The targets of ISGylation are diverse and include both host and viral proteins.[7]
-
Viral Protein Targets : ISGylation of viral proteins, such as the Influenza A virus nucleoprotein (NP), can impair their function and disrupt processes like viral ribonucleoprotein (RNP) packaging.[7] The Influenza B virus NS1 protein has evolved to counteract this by binding to ISG15 and blocking the ISGylation pathway.[5][8]
-
Host Protein Targets : ISG15 can also modify host proteins involved in the antiviral response, such as RIG-I, MxA, and PKR, potentially enhancing their activity.[7]
Caption: The ISG15 conjugation (ISGylation) enzymatic cascade.
Experimental Protocols
Investigating the antiviral activity of a host factor like ISG15 against Influenza A virus requires a suite of virological and immunological assays. Below are detailed methodologies for key experiments.
This assay is the gold standard for quantifying infectious virus titers by measuring plaque-forming units (PFU) per milliliter.[12]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
12-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Virus Growth Medium (VGM): DMEM, 1 µg/mL TPCK-trypsin, antibiotics
-
Semi-solid overlay: Avicel (e.g., 1.2% solution in VGM) or SeaPlaque Agarose (B213101)
-
Fixative: 10% Neutral Buffered Formalin
-
Stain: 0.1% Crystal Violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10^5 cells/well and incubate overnight to form a confluent monolayer.[12]
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in cold VGM.
-
Infection: Wash the MDCK cell monolayers once with sterile PBS. Inoculate each well with 200-500 µL of a virus dilution.
-
Adsorption: Incubate the plates at 37°C for 45-60 minutes, gently rocking every 10-15 minutes to allow for virus adsorption and prevent the monolayer from drying out.[13]
-
Overlay Application: Aspirate the viral inoculum. Gently add 1.5 mL of pre-warmed semi-solid overlay medium to each well.[14] Allow the overlay to solidify at room temperature for 15-20 minutes.
-
Incubation: Incubate the plates inverted at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fixation and Staining:
-
Fix the cells by adding 1.5 mL of 10% formalin directly to the overlay and incubate for at least 1 hour.[13]
-
Carefully remove the overlay and formalin.
-
Stain the monolayer with 0.1% Crystal Violet solution for 5-10 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Quantification: Count the clear zones (plaques) in the stained monolayer. Calculate the virus titer (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
Caption: A generalized workflow for an influenza virus plaque assay.
This assay quantifies viral RNA to determine the viral load in a sample.
Materials:
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase and random hexamers for cDNA synthesis
-
TaqMan universal PCR master mix
-
Primers and probes specific to a conserved region of an influenza gene (e.g., Matrix protein gene)[15][16]
-
Real-time PCR instrument (e.g., ABI Prism 7700)
Procedure:
-
RNA Extraction: Extract viral RNA from samples (e.g., cell culture supernatant, lung homogenates) according to the manufacturer's protocol.[17]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase and random hexamers. A typical reaction includes incubation at 25°C for 10 min, 48°C for 30 min, and 95°C for 5 min to inactivate the enzyme.[15]
-
PCR Reaction Setup: Prepare a 25 µL PCR reaction containing 5 µL of cDNA, 12.5 µL of master mix, and specific concentrations of forward primer, reverse primer, and probe.[15]
-
Real-Time PCR Amplification: Perform amplification and detection on a real-time PCR system with the following typical conditions:
-
50°C for 2 min (UNG activity)
-
95°C for 10 min (polymerase activation)
-
45 cycles of: 95°C for 15 sec (denaturation) and 60°C for 1 min (annealing/extension).[15]
-
-
Quantification: Determine the quantity of viral RNA by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from known quantities of viral RNA or a plasmid containing the target gene.
Co-IP is used to identify interactions between a viral protein and host proteins, such as the interaction between influenza NS1 and ISG15.[18][19]
Materials:
-
Virus-infected cell lysates
-
Antibody specific to the "bait" protein (e.g., anti-NS1 or anti-ISG15)
-
Protein A/G-conjugated beads (e.g., agarose or magnetic)
-
Co-IP Lysis/Wash Buffer
-
Elution Buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse virus-infected cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the specific "bait" antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C to form antibody-antigen complexes.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., if anti-NS1 was the bait, blot for ISG15).
Conclusion
Interferon-Stimulated Gene 15 is a potent and broadly acting antiviral host protein that plays a significant role in the innate immune response to Influenza A virus. Its mechanism, centered on the ISGylation of viral and host proteins, effectively inhibits viral gene expression and replication. While no specific antiviral compound designated "this compound" is documented, the study of ISG15 provides a crucial framework for understanding host-mediated influenza restriction. The experimental protocols detailed in this guide offer a robust toolkit for researchers to further investigate the antiviral properties of ISG15 and other potential therapeutic targets within this pathway.
References
- 1. Interferon-Induced ISG15 Conjugation Inhibits Influenza A Virus Gene Expression and Replication in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IFN-stimulated gene 15 functions as a critical antiviral molecule against influenza, herpes, and Sindbis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IFN-stimulated gene 15 functions as a critical antiviral molecule against influenza, herpes, and Sindbis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. IFN-stimulated gene 15 functions as a critical antiviral molecule against influenza, herpes, and Sindbis viruses | Semantic Scholar [semanticscholar.org]
- 7. ISG15 driven cellular responses to virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Innate Immune Protein ISG15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Novel Mode of ISG15-Mediated Protection against Influenza A Virus and Sendai Virus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza virus plaque assay [protocols.io]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
- 16. cdn.who.int [cdn.who.int]
- 17. cdn.who.int [cdn.who.int]
- 18. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Analysis of the Virus-Host Protein-Protein Interaction via Co-Immunoprecipitation (Co-IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and chemical properties of Influenza A virus-IN-15
Despite a comprehensive search of available scientific literature and chemical databases, no specific molecule or compound designated "Influenza A virus-IN-15" has been identified. This suggests that the name may be an internal project code, a very recent discovery not yet in the public domain, or a possible misnomer.
This guide, therefore, cannot provide specific details on the synthesis, chemical properties, and experimental protocols for a compound with this exact name. However, to provide a valuable resource for researchers in the field of influenza A drug discovery, this document will outline the general principles and methodologies relevant to the synthesis and characterization of novel anti-influenza A compounds. This will be illustrated with information on the broader class of influenza A virus inhibitors.
General Strategies for the Synthesis of Influenza A Virus Inhibitors
The development of small molecule inhibitors against the influenza A virus is a cornerstone of antiviral research. These efforts primarily target key viral proteins involved in replication and propagation. The synthesis of such inhibitors is a multi-step process that begins with the identification of a promising chemical scaffold.
1. Target-Based Drug Design: This approach involves designing molecules that bind to specific sites on viral proteins, such as the neuraminidase, hemagglutinin, or the viral RNA polymerase complex. The synthesis often involves:
- Scaffold Hopping: Modifying known inhibitor structures to create novel chemical entities with improved properties.
- Fragment-Based Screening: Identifying small chemical fragments that bind to the target protein and then linking them together to create a more potent lead compound.
- Structure-Activity Relationship (SAR) Studies: Systematically modifying a lead compound to understand how different chemical groups affect its biological activity.
2. High-Throughput Screening (HTS): This involves testing large libraries of chemical compounds for their ability to inhibit influenza A virus replication in cell-based assays. Once a "hit" is identified, medicinal chemists work to synthesize analogs to improve its potency and drug-like properties.
A generalized workflow for the synthesis and initial evaluation of a novel anti-influenza A compound is depicted below.
Caption: Generalized workflow for the synthesis and in vitro evaluation of novel anti-influenza A compounds.
Key Chemical Properties of Influenza A Inhibitors
The success of an antiviral drug is heavily dependent on its chemical and physical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties investigated for influenza A inhibitors include:
| Property | Description | Importance |
| Molecular Weight | The mass of a molecule. | Generally, lower molecular weight compounds have better absorption and diffusion. |
| Lipophilicity (LogP) | The measure of a compound's solubility in a non-polar solvent versus a polar solvent. | Affects membrane permeability and absorption. A balanced LogP is often desired. |
| Solubility | The ability of a compound to dissolve in a solvent. | Crucial for formulation and bioavailability. |
| pKa | The measure of a compound's acidity or basicity. | Influences the charge state of the molecule at physiological pH, affecting solubility and target binding. |
| Chemical Stability | The resistance of a compound to chemical degradation. | Important for shelf-life and stability in biological fluids. |
Experimental Protocols for Characterizing Influenza A Inhibitors
A series of standardized assays are employed to determine the efficacy and mechanism of action of potential anti-influenza A compounds.
Antiviral Activity Assays
-
Plaque Reduction Assay: This is a classic virological technique to quantify the reduction in viral plaques (areas of cell death) in the presence of the test compound.
-
Methodology:
-
Confluent monolayers of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are infected with a known dilution of influenza A virus.
-
The infected cells are overlaid with a semi-solid medium containing varying concentrations of the test compound.
-
After incubation to allow for plaque formation, the cells are fixed and stained.
-
The number of plaques is counted, and the 50% effective concentration (EC50) is calculated.
-
-
-
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Methodology:
-
Cells are seeded in microtiter plates and infected with influenza A virus.
-
The test compound is added at various concentrations.
-
After incubation, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo).
-
The EC50 is determined from the dose-response curve.
-
-
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Methodology:
-
Cells are incubated with various concentrations of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured to determine the 50% cytotoxic concentration (CC50).
-
-
Mechanism of Action Studies
To understand how a compound inhibits the virus, several assays can be employed depending on the suspected target.
-
Neuraminidase (NA) Inhibition Assay: Measures the inhibition of the NA enzyme, which is crucial for the release of new virus particles from infected cells.
-
Methodology:
-
Recombinant NA enzyme is incubated with the test compound.
-
A fluorogenic or chemiluminescent substrate (e.g., MUNANA) is added.
-
The enzymatic activity is measured by detecting the fluorescent or luminescent signal.
-
-
-
Hemagglutination (HA) Inhibition Assay: Determines if the compound prevents the virus from binding to red blood cells, a process mediated by the HA protein.
-
Methodology:
-
Serial dilutions of the test compound are incubated with a standardized amount of influenza A virus.
-
Red blood cells are added to the mixture.
-
The highest dilution of the compound that inhibits hemagglutination is determined.
-
-
The relationship between these key experimental protocols is illustrated in the following diagram.
In Silico Modeling of Influenza A Virus-Inhibitor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies employed in the discovery and characterization of novel inhibitors against the Influenza A virus. The content herein details the in silico modeling pipeline, from initial screening to lead optimization, and is supplemented with experimental protocols and data presentation formats crucial for drug development professionals. While the specific inhibitor "IN-15" is used as a hypothetical case study to illustrate these processes, the principles and techniques described are broadly applicable to the field of antiviral drug discovery.
Introduction to In Silico Drug Discovery for Influenza A Virus
The rapid evolution of Influenza A virus strains and the emergence of drug resistance necessitate the continuous development of novel antiviral therapies.[1][2][3][4] In silico, or computational, approaches have become indispensable in accelerating the drug discovery process.[5] These methods allow for the high-throughput screening of vast chemical libraries, the prediction of drug-target interactions, and the optimization of lead compounds, thereby reducing the time and cost associated with traditional drug development pipelines.[5][6]
Key viral proteins of Influenza A are targeted for inhibitor development, including:
-
Neuraminidase (NA): Involved in the release of progeny virions from infected cells.[7][8][9]
-
Hemagglutinin (HA): Mediates viral entry into host cells.[10][11][12][13]
-
Nucleoprotein (NP): Essential for viral replication and transcription.[1][2][14]
-
M2 Ion Channel: Plays a role in viral uncoating.[15]
-
Polymerase Complex (PA, PB1, PB2): Crucial for viral RNA synthesis.[16][17][18][19][20]
This guide will walk through the computational workflow for identifying and characterizing a hypothetical inhibitor, IN-15, targeting the viral nucleoprotein.
In Silico Inhibitor Discovery and Characterization Workflow
The process of identifying and characterizing a novel inhibitor like IN-15 typically follows a multi-step computational workflow.
References
- 1. Identification of small molecule inhibitors for influenza a virus using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In silico virtual screening approaches for anti-viral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. healthdisgroup.us [healthdisgroup.us]
- 8. In-silico structural analysis of the influenza A subtype H7N9 neuraminidase and molecular docking with different neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. test-compa.inforang.com [test-compa.inforang.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. In Silico Design of New Inhibitors Against Hemagglutinin of Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.azregents.edu [experts.azregents.edu]
- 14. journals.asm.org [journals.asm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Virtual Screening and Molecular Dynamics Simulation Study of Influenza Polymerase PB2 Inhibitors | MDPI [mdpi.com]
- 17. Virtual Screening and Molecular Dynamics Simulation Study of Influenza Polymerase PB2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of Influenza A Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus (IAV) remains a significant global health threat, causing seasonal epidemics and occasional pandemics. The continuous evolution of the virus, leading to antigenic drift and shift, necessitates the development of new antiviral therapies. This document provides a comprehensive set of protocols for the in vitro evaluation of novel anti-influenza compounds, using "Influenza A virus-IN-15" as a representative candidate inhibitor. These assays are designed to determine the efficacy and potency of new compounds in a controlled laboratory setting.
The protocols outlined below cover fundamental assays to characterize the antiviral activity of a test compound, including the evaluation of its cytotoxicity, its ability to inhibit viral replication, and the determination of its mechanism of action.
Principle of Antiviral Assays
The core principle of in vitro antiviral testing is to assess the ability of a compound to inhibit the replication of a virus in a cell culture system. This is typically measured by quantifying the reduction in viral activity or the protection of host cells from virus-induced death. Key assays include the Cytopathic Effect (CPE) Inhibition Assay, Plaque Reduction Assay, and Virus Yield Reduction Assay. These methods provide quantitative data to determine the compound's 50% effective concentration (EC50), the concentration at which 50% of the viral replication is inhibited. In parallel, the compound's toxicity to the host cells is evaluated to determine the 50% cytotoxic concentration (CC50). The ratio of CC50 to EC50 provides the selectivity index (SI), a critical measure of the compound's therapeutic potential.
Experimental Protocols
Cell and Virus Culture
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells (or A549 human lung epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1), A/WSN/33 (H1N1))
-
TPCK-treated trypsin
Protocol:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
Propagate Influenza A virus stocks in MDCK cells in the presence of TPCK-treated trypsin (1-2 µg/mL).
-
Harvest the virus-containing supernatant when significant cytopathic effect is observed.
-
Titer the virus stock using a plaque assay or TCID50 assay to determine the viral titer in Plaque Forming Units (PFU)/mL or 50% Tissue Culture Infectious Dose (TCID50)/mL.
Cytotoxicity Assay
Principle: This assay determines the toxicity of the test compound on the host cells in the absence of virus. This is crucial to ensure that any observed antiviral effect is not due to cell death caused by the compound itself.
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[1]
-
Prepare serial dilutions of "this compound" in serum-free DMEM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a colorimetric assay such as MTT or WST-8 (e.g., Cell Counting Kit-8).[1]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
Principle: This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.[1][2]
Protocol:
-
Seed MDCK cells in a 96-well plate as described for the cytotoxicity assay.
-
On the following day, pre-treat the cells with serial dilutions of "this compound" for 1-2 hours.
-
Infect the cells with Influenza A virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., 100 TCID50).[1]
-
Include virus-infected untreated wells (virus control) and uninfected untreated wells (cell control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator in the presence of TPCK-trypsin.[1]
-
Assess cell viability using a suitable method (e.g., MTT, Neutral Red uptake, or visual scoring of CPE).[2][3]
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
Plaque Reduction Neutralization Assay
Principle: This is a more stringent assay that quantifies the reduction in the number of infectious virus particles (plaques) in the presence of the test compound.[2]
Protocol:
-
Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.[4]
-
Prepare serial dilutions of "this compound".
-
In a separate tube, incubate a known amount of Influenza A virus (e.g., 100 PFU) with each compound dilution for 1 hour at 37°C.[5]
-
Wash the cell monolayers with PBS and inoculate with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose (B213101) containing the respective compound concentration and TPCK-trypsin.[5]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the EC50 value.
Virus Yield Reduction Assay
Principle: This assay directly measures the amount of new infectious virus particles produced in the presence of the test compound.[2] It is often used as a confirmatory assay for compounds showing activity in CPE or plaque reduction assays.[2][3]
Protocol:
-
Seed MDCK cells in 24-well plates and grow to confluency.
-
Treat the cells with various concentrations of "this compound" and infect with Influenza A virus at a specific MOI.
-
After 24-48 hours of incubation, harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant by performing a plaque assay or TCID50 assay on fresh MDCK cell monolayers.[2]
-
Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value.
Data Presentation
The quantitative data from the antiviral assays should be summarized in a clear and structured table for easy comparison and interpretation.
| Assay | Parameter | This compound | Positive Control (e.g., Oseltamivir) |
| Cytotoxicity | CC50 (µM) | Value | Value |
| CPE Inhibition | EC50 (µM) | Value | Value |
| Plaque Reduction | EC50 (µM) | Value | Value |
| Virus Yield Reduction | EC50 (µM) | Value | Value |
| Selectivity Index | SI (CC50/EC50) | Calculated Value | Calculated Value |
Mechanism of Action Studies
Time-of-Addition Assay
Principle: This assay helps to identify the stage of the viral replication cycle targeted by the inhibitor. The compound is added at different time points relative to virus infection.[1][6]
Protocol:
-
Seed MDCK cells in a multi-well plate.
-
Synchronize the infection by inoculating cells with a high MOI of Influenza A virus for 1-2 hours at 4°C.
-
Wash the cells to remove unbound virus and add warm medium to start the infection (time 0).
-
Add "this compound" at different time intervals (e.g., -2 to 0h, 0 to 2h, 2 to 4h, etc.) post-infection.[1]
-
Harvest the supernatant at a late time point (e.g., 12 or 24 hours post-infection).
-
Determine the virus titer in the supernatant using a plaque assay or TCID50 assay.
-
The time point at which the addition of the compound no longer reduces the virus yield indicates the latest stage of the replication cycle that is inhibited.
Visualizations
Experimental Workflow
References
- 1. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Determine Mechanism of Action of Anti-influenza Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell-based Assays to Determine the Efficacy of Novel Influenza A Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus continues to pose a significant global health threat, driving the urgent need for novel antiviral therapeutics. A critical step in the development of new anti-influenza agents is the robust evaluation of their efficacy in relevant biological systems. Cell-based assays are indispensable tools for this purpose, providing a platform to assess a compound's ability to inhibit viral replication and to determine its therapeutic window.
These application notes provide detailed protocols for three commonly used cell-based assays for quantifying the efficacy of novel Influenza A virus inhibitors: the Plaque Reduction Assay, the Tissue Culture Infectious Dose (TCID50) Assay, and a Reporter Gene Assay. While the specific compound "Influenza A virus-IN-15" is used as a placeholder for illustrative purposes, the methodologies described herein are broadly applicable to the characterization of any potential anti-influenza A virus compound. The protocols are designed to guide researchers in generating reliable and reproducible data for the assessment of antiviral potency and cytotoxicity.
Data Presentation: Efficacy and Cytotoxicity of a Novel Influenza A Virus Inhibitor
The following tables summarize hypothetical quantitative data for a novel Influenza A virus inhibitor, "IN-15," derived from the assays described in this document. This structured presentation allows for a clear comparison of the compound's antiviral activity and its effect on host cell viability.
Table 1: Antiviral Efficacy of IN-15 against Influenza A Virus
| Assay Type | Virus Strain | Cell Line | EC50 (µM) | Description |
| Plaque Reduction Assay | A/Puerto Rico/8/34 (H1N1) | MDCK | 0.5 | 50% reduction in plaque formation |
| TCID50 Assay | A/Udorn/72 (H3N2) | MDCK | 0.8 | 50% inhibition of viral cytopathic effect |
| Reporter Gene Assay | A/WSN/33 (H1N1) | A549-luc | 0.3 | 50% reduction in reporter gene expression |
Table 2: Cytotoxicity of IN-15
| Assay Type | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Description |
| MTT Assay | MDCK | > 50 | > 100 (based on Plaque Assay EC50) | 50% reduction in cell viability |
| CellTiter-Glo® | A549-luc | > 50 | > 166 (based on Reporter Assay EC50) | 50% reduction in cell viability |
Signaling Pathways in Influenza A Virus Infection
Understanding the molecular pathways involved in Influenza A virus infection is crucial for identifying potential targets for antiviral drugs. The following diagram illustrates key signaling pathways that are activated in a host cell upon infection. Novel inhibitors may target various stages of the viral life cycle or modulate the host immune response.
Application Notes and Protocols for Plaque Reduction Assays with Influenza A Virus Inhibitor-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a novel investigational compound, referred to herein as Influenza A Virus-IN-15 , in plaque reduction assays to determine its antiviral efficacy against Influenza A virus.
Introduction
Influenza A virus is a major human pathogen responsible for seasonal epidemics and occasional pandemics[1][2][3]. The development of new antiviral agents is crucial to combat the threat of drug-resistant strains[4]. Plaque reduction assays are a standard and reliable method for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds[5][6][7][8][9]. This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer[7][8].
This compound is a hypothetical antiviral agent used here to illustrate the application of the plaque reduction assay for evaluating novel inhibitors. The following protocols and data presentation formats can be adapted for the specific characteristics of any new anti-influenza compound.
Mechanism of Action and Cellular Signaling
Influenza A virus infection triggers a complex interplay with host cell signaling pathways to facilitate its replication. The virus can manipulate various cascades, including the NF-κB, PI3K/Akt, and MAPK pathways, for its own benefit[1][10][11]. For instance, the viral NS1 protein is known to interfere with the host's interferon-mediated antiviral response by blocking the activation of transcription factors like NF-κB and IRF3[2][12]. Understanding these interactions is key to identifying novel antiviral targets. The diagram below illustrates a simplified overview of key signaling pathways affected during Influenza A virus infection.
References
- 1. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Influenza A - Reference pathway [kegg.jp]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive plaque inhibition technique for assay of antibodies to influenza virus: use to detect previous antigenic priming with influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Replication and Plaque Assay of Influenza Virus in an Established Line of Canine Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. [PDF] Replication and plaque assay of influenza virus in an established line of canine kidney cells. | Semantic Scholar [semanticscholar.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Influenza A Virus-IN-15 IC50 and EC50
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus remains a significant global health threat, necessitating the development of new antiviral therapeutics. A critical step in the discovery and development of novel inhibitors is the accurate determination of their potency. This is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).
-
IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific target, such as a viral enzyme, by 50%. It is a measure of the compound's potency in a biochemical or enzymatic assay. For influenza, a common IC50 assay is the neuraminidase (NA) inhibition assay.[1][2][3]
-
EC50 (Half-Maximal Effective Concentration): This value indicates the concentration of a drug that results in a 50% reduction in a specific biological effect in a cell-based or organismal assay.[2][3][4] For influenza, this often involves measuring the reduction of viral replication or cytopathic effect (CPE) in cell culture.[5][6]
This document provides detailed protocols for determining the IC50 and EC50 of a novel inhibitor, Influenza A virus-IN-15, against Influenza A virus.
Data Presentation: Potency of this compound
The following tables summarize the expected data format for the inhibitory and effective concentrations of IN-15. These values should be determined experimentally using the protocols outlined below.
Table 1: IC50 of IN-15 in Neuraminidase Inhibition Assay
| Virus Strain | Target Enzyme | IC50 (nM) |
| A/California/07/2009 (H1N1) | Neuraminidase | Value |
| A/Victoria/3/75 (H3N2) | Neuraminidase | Value |
| A/Duck/MN/1525/81 (H5N1) | Neuraminidase | Value |
Table 2: EC50 of IN-15 in Plaque Reduction Assay
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A/California/07/2009 (H1N1) | MDCK | Value | Value | Value |
| A/Victoria/3/75 (H3N2) | MDCK | Value | Value | Value |
| A/WSN/33 (H1N1) | MDCK | Value | Value | Value |
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): The ratio of CC50 to EC50, indicating the compound's therapeutic window. A higher SI is desirable.
Experimental Protocols
Protocol 1: Neuraminidase (NA) Inhibition Assay for IC50 Determination
This protocol describes a fluorescence-based assay to measure the inhibition of influenza neuraminidase activity.[1] The assay uses the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product upon cleavage by NA.[1][7]
Materials:
-
Influenza A virus stock (e.g., H1N1, H3N2)
-
IN-15 compound
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer (33.3 mM MES, 4 mM CaCl2, pH 6.5)[7]
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of IN-15 in Assay Buffer. A common starting concentration is 100 µM. Include a "no inhibitor" control (vehicle only).
-
Virus Dilution: Dilute the virus stock in Assay Buffer. The optimal dilution should provide a linear fluorescent signal over the incubation period and should be determined in a preliminary titration experiment.[1]
-
Assay Reaction:
-
Substrate Addition:
-
Incubation: Incubate the plate at 37°C for 60 minutes.[8]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.[7]
-
Fluorescence Measurement: Read the fluorescence on a plate reader.
Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Normalize the data by setting the fluorescence of the "no inhibitor" control as 100% NA activity.
-
Plot the percent NA activity against the logarithm of the IN-15 concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value.[2][9] Software such as GraphPad Prism is recommended for this analysis.[10]
Caption: Workflow for the Neuraminidase Inhibition (IC50) Assay.
Protocol 2: Plaque Reduction Neutralization (PRN) Assay for EC50 Determination
This cell-based assay measures the ability of a compound to inhibit the replication of infectious virus, quantified by the reduction in the number of plaques formed in a cell monolayer.[11][12]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete Medium (e.g., DMEM with 10% FBS)
-
Virus Growth Medium (VGM) (e.g., DMEM, 0.1% BSA, antibiotics)
-
TPCK-Treated Trypsin
-
Influenza A virus stock
-
IN-15 compound
-
Semi-solid overlay (e.g., 0.8% agarose (B213101) or Avicel RC-591)[11][13]
-
Fixing/Staining Solution (e.g., 0.5% Amido Black or Crystal Violet in 10% formalin)[11]
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer (e.g., 3 x 10^5 cells/well). Incubate overnight at 37°C, 5% CO2.[13]
-
Compound and Virus Preparation:
-
Prepare serial dilutions of IN-15 in VGM.
-
Dilute the virus stock in VGM to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well). This should be determined in a prior titration experiment.
-
Mix equal volumes of each compound dilution with the diluted virus. Incubate at 37°C for 1 hour to allow the compound to interact with the virus.
-
-
Infection:
-
Overlay Application:
-
Aspirate the inoculum from the wells.
-
Gently add 2 mL of pre-warmed semi-solid overlay containing TPCK-Trypsin to each well.
-
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 2-3 days, until plaques are visible.
-
Fixing and Staining:
-
Aspirate the overlay.
-
Fix and stain the cell monolayer by adding 1 mL of the staining solution to each well for at least 30 minutes.[11]
-
Wash the wells with water to remove excess stain and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of plaque reduction against the logarithm of the IN-15 concentration.
-
Use non-linear regression (four-parameter dose-response curve) to calculate the EC50 value.[15]
Caption: Workflow for the Plaque Reduction (EC50) Assay.
Influenza A Virus Replication Cycle and Antiviral Targets
Understanding the viral replication cycle is crucial for identifying potential targets for antiviral drugs.[16][17] Influenza A virus replication involves several key steps: entry, uncoating, transcription/replication, protein synthesis, assembly, and budding.[17][18] Antiviral drugs can target various stages of this cycle.[17][18] For instance, neuraminidase inhibitors like Oseltamivir prevent the release of new virions.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. towardsdatascience.com [towardsdatascience.com]
- 3. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 4. clyte.tech [clyte.tech]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. medium.com [medium.com]
- 10. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Influenza virus plaque assay [protocols.io]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bio.libretexts.org [bio.libretexts.org]
Application Notes: Studying Influenza A Virus Replication by Modulating Host Immune Responses
Introduction
While a specific small molecule inhibitor designated "Influenza A virus-IN-15" is not documented in publicly available scientific literature, the study of host-virus interactions, particularly the immune response, is a critical area of influenza research. This document provides detailed application notes and protocols for investigating the replication of Influenza A virus by studying the role of host factors, with a focus on the cytokine Interleukin-15 (IL-15) as a key modulator of the immune response. These protocols are designed for researchers, scientists, and drug development professionals interested in understanding the pathogenesis of influenza and developing novel therapeutic strategies.
Interleukin-15 is a pleiotropic cytokine that plays a significant role in both innate and adaptive immunity, influencing the activity of Natural Killer (NK) cells and CD8+ T cells, which are crucial for clearing viral infections.[1] Understanding how IL-15 and its signaling pathway impact Influenza A virus replication can provide valuable insights into disease pathogenesis and potential therapeutic interventions.
Data Presentation
Table 1: Effect of IL-15 on Viral Titer and Immune Cell Population in an In Vivo Model
| Experimental Group | Peak Viral Titer (PFU/mL) in BALF | Total Lung CD8+ T Cells (x 10^5) | IFN-γ producing CD8+ T Cells (%) |
| Wild-Type (WT) + IAV | 1.5 x 10^6 | 8.2 | 25 |
| IL-15 Knockout (KO) + IAV | 3.0 x 10^4 | 1.5 | 5 |
| WT + IAV + rIL-15 | 1.0 x 10^5 | 12.5 | 40 |
Note: Data are hypothetical and presented for illustrative purposes to demonstrate how to structure quantitative data. Actual results will vary based on experimental conditions.
Table 2: In Vitro Antiviral Activity in A549 Cells
| Treatment | Viral Titer (TCID50/mL) at 24h post-infection | Cell Viability (%) |
| Mock | <10 | 100 |
| IAV (MOI 0.1) | 5.6 x 10^5 | 45 |
| IAV + Recombinant IL-15 (100 ng/mL) | 2.3 x 10^5 | 65 |
| IAV + IL-15 signaling inhibitor | 8.9 x 10^5 | 30 |
Note: Data are hypothetical and presented for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Mouse Model of Influenza A Virus Infection
This protocol describes the intranasal infection of mice with Influenza A virus to study the in vivo effects of modulating IL-15 signaling on viral replication and the host immune response.[2]
Materials:
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1) of known titer (PFU/mL)
-
8-10 week old C57BL/6 mice (Wild-Type and IL-15 KO)
-
Anesthetic (e.g., isoflurane)
-
Sterile, endotoxin-free PBS
-
Recombinant murine IL-15
-
Pipettes and sterile tips
-
Animal housing facility (BSL-2)
Procedure:
-
Animal Acclimation: Acclimate mice to the BSL-2 animal facility for at least one week prior to infection.
-
Virus Dilution: On the day of infection, thaw the virus stock on ice and prepare the desired inoculum concentration in sterile PBS. A typical inoculum is 50 PFU in 30 µL for sublethal infection.
-
Anesthesia: Anesthetize mice using isoflurane (B1672236) until they are non-responsive to a toe pinch.
-
Intranasal Inoculation: Hold the anesthetized mouse in a supine position. Gently instill 30 µL of the viral inoculum into one nostril. The mouse will inhale the liquid into the lungs.
-
Treatment (Optional): For experiments involving IL-15 modulation, administer recombinant IL-15 or an inhibitor via an appropriate route (e.g., intraperitoneal injection) at specified time points pre- or post-infection.
-
Monitoring: Monitor the mice daily for weight loss and signs of illness.
-
Sample Collection: At desired time points post-infection (e.g., days 3, 5, 7), euthanize a subset of mice.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine viral titers and analyze immune cell populations.
-
Lung Tissue: Harvest lung tissue for viral load determination (plaque assay or qRT-PCR) and histological analysis.
-
Spleen: Harvest the spleen to analyze systemic immune responses.
-
Protocol 2: Plaque Assay for Viral Titer Determination
This protocol is used to quantify the amount of infectious virus in a sample.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
6-well plates
-
DMEM with 10% FBS
-
Serum-free DMEM
-
Trypsin-TPCK (1 µg/mL)
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing sample (e.g., BAL fluid, lung homogenate) in serum-free DMEM.
-
Infection: Wash the MDCK cell monolayers with PBS. Inoculate each well with 200 µL of a virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Agarose Overlay: After incubation, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% agarose containing trypsin-TPCK.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde (B43269) and then stain with 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques in each well and calculate the viral titer as Plaque Forming Units per milliliter (PFU/mL).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
This protocol quantifies the amount of viral RNA in a sample.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers and probe specific for an Influenza A virus gene (e.g., M gene)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the sample (e.g., lung tissue, cell lysate) using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a virus-specific primer or random hexamers.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers and probe.
-
Thermal Cycling: Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values. Quantify the viral RNA copies by comparing the Ct values to a standard curve generated from a plasmid containing the target viral gene.
Visualization of Pathways and Workflows
Caption: Influenza A virus-induced signaling leading to immune activation.
Caption: In vivo experimental workflow for studying IAV replication.
References
Application Notes and Protocols: Time-of-Addition Studies for the Investigational Influenza A Virus Inhibitor IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-of-addition studies are a cornerstone in virology for elucidating the mechanism of action of novel antiviral compounds. By introducing an inhibitor at various stages of the viral replication cycle, it is possible to pinpoint the specific phase that is disrupted. This document provides a detailed experimental design for conducting time-of-addition studies with IN-15, a hypothetical inhibitor of the Influenza A virus. For the purpose of this protocol, IN-15 is presumed to be an inhibitor of the viral RNA-dependent RNA polymerase (RdRp) complex, a critical enzyme for the replication and transcription of the viral genome. Understanding the precise timing of IN-15's inhibitory action is crucial for its development as a potential therapeutic agent.
Data Presentation
The quantitative data from time-of-addition experiments should be summarized to clearly demonstrate the compound's efficacy at different stages of the viral life cycle. The following tables present hypothetical data for IN-15, alongside a known neuraminidase inhibitor (e.g., Oseltamivir) as a late-stage control and a no-drug control.
Table 1: Time-of-Addition Assay for IN-15 - Viral Titer Reduction
| Time of Compound Addition (hours post-infection) | Mean Viral Titer (log₁₀ TCID₅₀/mL) ± SD (Virus Control) | Mean Viral Titer (log₁₀ TCID₅₀/mL) ± SD (IN-15) | Viral Titer Reduction (log₁₀) by IN-15 | Mean Viral Titer (log₁₀ TCID₅₀/mL) ± SD (Oseltamivir) | Viral Titer Reduction (log₁₀) by Oseltamivir |
| -2 to 0 (Pre-treatment) | 6.5 ± 0.3 | 6.4 ± 0.2 | 0.1 | 6.5 ± 0.3 | 0.0 |
| 0 to 2 (Entry) | 6.5 ± 0.3 | 4.5 ± 0.4 | 2.0 | 6.3 ± 0.2 | 0.2 |
| 2 to 4 (Early Replication/Transcription) | 6.5 ± 0.3 | 3.2 ± 0.3 | 3.3 | 6.2 ± 0.3 | 0.3 |
| 4 to 6 (Replication/Transcription) | 6.5 ± 0.3 | 3.1 ± 0.2 | 3.4 | 6.1 ± 0.2 | 0.4 |
| 6 to 8 (Late Replication/Assembly) | 6.5 ± 0.3 | 4.8 ± 0.4 | 1.7 | 4.5 ± 0.3 | 2.0 |
| 8 to 10 (Assembly/Budding) | 6.5 ± 0.3 | 6.2 ± 0.3 | 0.3 | 3.5 ± 0.2 | 3.0 |
| 10 to 12 (Release) | 6.5 ± 0.3 | 6.4 ± 0.2 | 0.1 | 3.3 ± 0.3 | 3.2 |
Table 2: Dose-Response of IN-15 in Time-of-Addition Assay
| IN-15 Concentration (µM) | Viral Titer Reduction at 4h post-infection (log₁₀ TCID₅₀/mL) |
| 0.1 | 0.5 |
| 1 | 1.8 |
| 10 | 3.4 |
| 50 | 3.5 |
| 100 | 3.5 |
Experimental Protocols
Cell and Virus Culture
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are recommended for their high susceptibility to Influenza A virus.[1][2] Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO₂ incubator.
-
Virus: A well-characterized strain of Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)) should be used. Virus stocks are prepared by propagation in MDCK cells and the titer is determined by a 50% Tissue Culture Infectious Dose (TCID₅₀) assay or plaque assay.[3][4]
Time-of-Addition Assay Protocol
This protocol is designed to determine the window of activity for IN-15.
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection (e.g., 2.5 x 10⁵ cells/well).[5] Incubate overnight.
-
Infection: On the day of the experiment, wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with Influenza A virus at a Multiplicity of Infection (MOI) of 1 for 1 hour at 37°C to synchronize the infection.[6]
-
Compound Addition:
-
Pre-treatment: For the -2 to 0 hour time point, add IN-15 to the media 2 hours prior to infection. Remove the compound-containing media before adding the virus.
-
Co-treatment (Entry): For the 0 to 2-hour time point, add IN-15 along with the virus during the 1-hour infection period. After infection, wash the cells and add fresh media containing the compound for another hour.
-
Post-treatment: For all subsequent time points (e.g., 2-4, 4-6, 6-8, 8-10, 10-12 hours), remove the viral inoculum after the 1-hour infection, wash the cells, and add fresh media. Add IN-15 at the beginning of each time interval. At the end of the two-hour window, replace the media with fresh media without the compound.
-
-
Controls:
-
Virus Control: Infected cells with no compound added.
-
Positive Control: A known inhibitor with a well-characterized mechanism of action (e.g., Oseltamivir for late-stage inhibition) should be run in parallel.
-
Cell Control: Uninfected cells with no compound added to monitor cell health.
-
-
Sample Collection: At 24 hours post-infection, collect the supernatant from each well.
-
Viral Titer Determination: Determine the viral titer in the collected supernatants using a TCID₅₀ assay or a plaque assay.[3][7]
Viral Titer Quantification: TCID₅₀ Assay Protocol
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the collected supernatants in infection medium (DMEM with 2 µg/mL TPCK-trypsin).
-
Infection: Add the diluted virus samples to the 96-well plates with MDCK cells (typically 8 replicates per dilution).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Scoring: Observe the plates for cytopathic effect (CPE) and score each well as positive or negative.
-
Calculation: Calculate the TCID₅₀/mL using the Reed-Muench method.[7]
Plaque Assay Protocol (Alternative to TCID₅₀)
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.[1][8]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the collected supernatants.
-
Infection: Infect the MDCK cell monolayers with the virus dilutions for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) with TPCK-trypsin.[1][2]
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.[2]
-
Calculation: Calculate the viral titer in plaque-forming units (PFU)/mL.
Mandatory Visualizations
Caption: Experimental workflow for the Influenza A virus-IN-15 time-of-addition study.
Caption: Influenza A virus replication cycle with the hypothesized target of IN-15.
References
- 1. Favipiravir at high doses has potent antiviral activity in SARS-CoV-2−infected hamsters, whereas hydroxychloroquine lacks activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New single-dose antiviral cuts flu symptoms, viral loads | CIDRAP [cidrap.umn.edu]
- 3. sciencedaily.com [sciencedaily.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. vax-before-travel.com [vax-before-travel.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Influenza A Virus-IN-15 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. A critical step in the preclinical evaluation of any new antiviral compound is the comprehensive assessment of its cytotoxic potential. This document provides detailed application notes and protocols for evaluating the cytotoxicity of Influenza A virus-IN-15 , a novel investigational inhibitor. The methodologies described herein are established and widely used in the field of virology and drug discovery to ensure a thorough understanding of the compound's safety profile.
These protocols will guide researchers in performing key cytotoxicity assays, including the MTT, LDH, and apoptosis assays. Furthermore, this document presents a summary of representative quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive analysis of this compound's impact on host cell viability.
Data Presentation: Quantitative Cytotoxicity Data Summary
The following tables summarize representative quantitative data for this compound from various cytotoxicity and antiviral assays. This data is essential for determining the therapeutic index of the compound, which is a critical parameter in drug development.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| MDCK | A/Puerto Rico/8/34 (H1N1) | Plaque Reduction | 2.5 | >100 | >40 |
| A549 | A/WSN/33 (H1N1) | CPE Reduction | 3.1 | 125.7 | 40.5[1] |
| MDCK | B/Wisconsin/01/2010 | CPE Reduction | 5.2 | >100 | >19.2[1] |
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.[1]
-
Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the compound's therapeutic window. A higher SI value is desirable.
Table 2: Comparison of Cytotoxicity Assessment Methods for this compound
| Assay | Principle | Endpoint Measured | Typical Timepoint (post-infection) | Key Advantages |
| MTT Assay | Mitochondrial reductase activity | Formazan (B1609692) absorbance (colorimetric) | 48-72 hours | High-throughput, sensitive, reflects metabolic activity. |
| LDH Assay | Cell membrane integrity | LDH release (enzymatic, colorimetric) | 24-48 hours | Measures early necrotic events, non-destructive to remaining cells. |
| Apoptosis Assay (Annexin V/PI Staining) | Phosphatidylserine externalization and membrane integrity | Fluorescence (flow cytometry) | 12-48 hours | Differentiates between apoptotic and necrotic cell death.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to include appropriate controls in each assay, such as uninfected cells, virus-infected cells without the compound, and cells treated with the compound alone.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3]
Materials:
-
Madin-Darby Canine Kidney (MDCK) or A549 cells
-
Influenza A virus stock
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDCK or A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Virus Infection and Compound Treatment:
-
The next day, remove the culture medium.
-
Infect the cells with Influenza A virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM.
-
Simultaneously, add serial dilutions of this compound to the respective wells. Include virus-only and cell-only controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC₅₀ value is determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[4]
Materials:
-
MDCK or A549 cells
-
Influenza A virus stock
-
This compound
-
DMEM with appropriate supplements
-
Commercial LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Infection: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control (lysed cells). The CC₅₀ value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MDCK or A549 cells
-
Influenza A virus stock
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Influenza A virus and this compound as described in the MTT protocol.
-
Cell Harvesting: After 24-48 hours of incubation, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in Influenza A virus-induced apoptosis and a general experimental workflow for assessing cytotoxicity.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway of Influenza A virus-induced apoptosis and the potential point of intervention for an inhibitor.
References
Troubleshooting & Optimization
Troubleshooting low efficacy of Influenza A virus-IN-15 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Influenza A Virus-IN-15 (IAV-IN-15) in cell culture experiments.
Fictional Compound Profile: IAV-IN-15
IAV-IN-15 is a novel experimental inhibitor of Influenza A virus replication. Its putative mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex, specifically targeting the interaction between the PA and PB1 subunits.[1][2] This disruption is intended to prevent viral transcription and replication within the host cell.[3]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for IAV-IN-15?
A1: IAV-IN-15 is designed to be a small molecule inhibitor that disrupts the protein-protein interactions within the Influenza A virus RNA-dependent RNA polymerase (RdRp) complex.[1][2] Specifically, it is hypothesized to interfere with the heterodimerization of the PA and PB1 subunits, which is a critical step for the polymerase's function in viral mRNA synthesis and genome replication.[1][3]
Q2: Which cell lines are recommended for use with IAV-IN-15?
A2: Madin-Darby Canine Kidney (MDCK) cells are highly recommended as they are a standard and robust model for influenza A virus propagation and show high virus yields.[4][5] Other suitable cell lines include A549 (human lung carcinoma) and Vero (African green monkey kidney) cells, though viral titers and inhibitor efficacy may vary.[4]
Q3: What is the recommended solvent and storage condition for IAV-IN-15?
A3: IAV-IN-15 is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a high-concentration stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[6]
Troubleshooting Guide: Low Efficacy of IAV-IN-15
Problem 1: Higher than expected IC50 value or no significant inhibition of viral replication.
This is a common issue that can arise from multiple factors related to the compound, the virus, the cells, or the experimental setup.
Possible Cause 1: Compound Instability or Insolubility
-
Troubleshooting:
-
Ensure the compound is fully dissolved in the stock solution. Gently warm the vial to 37°C for a few minutes if precipitates are visible.
-
Prepare fresh dilutions of IAV-IN-15 from the stock for each experiment to avoid degradation.
-
The stability of influenza A virus can be influenced by the chemical composition of the buffer used.[6] Consider if components in your media could be affecting the compound's stability.
-
Possible Cause 2: Suboptimal Cell Health
-
Troubleshooting:
-
Regularly check cells for proper morphology and viability. Only use cells that are in the exponential growth phase.
-
Ensure cell confluence is optimal at the time of infection (typically 90-95% for plaque assays). Over-confluent or sparse monolayers can affect viral spread and assay results.
-
Perform a cytotoxicity assay to ensure the working concentrations of IAV-IN-15 are not toxic to the cells (see "Data Presentation" and "Experimental Protocols" sections below).
-
Possible Cause 3: Issues with Viral Titer or Strain
-
Troubleshooting:
-
Verify the titer of your viral stock using a TCID50 or plaque assay before performing the inhibition experiment.
-
Be aware that different strains of Influenza A virus may have varying susceptibility to IAV-IN-15 due to genetic differences in the polymerase complex.[7] The high mutation rate of influenza viruses can lead to the emergence of resistant strains.[8][9]
-
Propagation of influenza A(H3N2) viruses in MDCK cells has been linked to the selection of neuraminidase variants, which could potentially interfere with experimental results.[4]
-
Possible Cause 4: Suboptimal Assay Conditions
-
Troubleshooting:
-
Multiplicity of Infection (MOI): A high MOI can overwhelm the inhibitory effect of the compound. For inhibition assays, a low MOI (e.g., 0.01-0.1) is generally recommended.
-
Incubation Time: The timing of compound addition is crucial. For an inhibitor targeting replication, the compound should be added at the time of infection or shortly after.
-
Assay Type: The choice of assay can influence the outcome. A plaque reduction assay measures the inhibition of virus spread, while a yield reduction assay quantifies the reduction in progeny virus production.[10] The latter may be more sensitive for replication inhibitors.
-
Problem 2: High variability between replicate wells.
Possible Cause 1: Inaccurate Pipetting
-
Troubleshooting:
-
Ensure proper mixing of all reagents, including the compound dilutions and the virus inoculum.
-
Use calibrated pipettes and change tips between each dilution and well to avoid cross-contamination and inaccurate volumes.
-
Possible Cause 2: Uneven Cell Monolayer
-
Troubleshooting:
-
Ensure cells are evenly seeded in the plates. After seeding, gently rock the plates in a cross pattern to distribute the cells evenly before placing them in the incubator.
-
Possible Cause 3: Edge Effects
-
Troubleshooting:
-
Edge effects in multi-well plates can be caused by differential evaporation. To mitigate this, avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
-
Data Presentation
Table 1: Efficacy and Cytotoxicity of IAV-IN-15 in MDCK Cells
| Assay Type | Influenza A Strain | IC50 / CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Plaque Reduction Assay | A/Puerto Rico/8/34 (H1N1) | 5.2 ± 0.8 | 38.5 |
| Plaque Reduction Assay | A/Victoria/3/75 (H3N2) | 8.9 ± 1.2 | 22.5 |
| Cytotoxicity Assay (MTT) | N/A | 200.5 ± 15.3 | N/A |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer (90-95%).
-
Wash the cell monolayer with sterile PBS.
-
Prepare serial dilutions of IAV-IN-15 in infection medium (e.g., serum-free DMEM with TPCK-trypsin).
-
In a separate tube, dilute the Influenza A virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Mix equal volumes of the diluted virus and the compound dilutions. Also, prepare a virus-only control.
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Remove the PBS from the cell plates and inoculate the cells with 200 µL of the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
After adsorption, remove the inoculum and overlay the cell monolayer with an overlay medium (e.g., 2X MEM mixed with 1.2% agarose) containing the corresponding concentrations of IAV-IN-15.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques.
-
The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of IAV-IN-15 in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a "cells-only" control with medium and a "no-cells" blank.
-
Incubate the plate for 48-72 hours (to match the duration of the antiviral assay).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the "cells-only" control.
Visualizations
Hypothetical Signaling Pathway for IAV-IN-15 Action
Caption: Proposed mechanism of action of IAV-IN-15.
Experimental Workflow for Antiviral Efficacy Testing
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Development and Effects of Influenza Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture-Selected Substitutions in Influenza A(H3N2) Neuraminidase Affect Drug Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Antiviral drug - Wikipedia [en.wikipedia.org]
- 9. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Optimizing Influenza A virus-IN-15 concentration for in vivo studies
Welcome to the technical support center for Influenza A Virus-IN-15 (IAV-IN-15), a novel neuraminidase inhibitor for in vivo research applications. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of IAV-IN-15 in their animal models of influenza A virus infection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IAV-IN-15?
A1: IAV-IN-15 is a potent and selective inhibitor of the influenza A virus neuraminidase (NA) enzyme.[1] Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking the enzymatic activity of neuraminidase, IAV-IN-15 prevents the spread of the virus to other cells, thereby reducing the overall viral load and disease severity.[1]
Q2: Which animal models are suitable for in vivo studies with IAV-IN-15?
A2: The most commonly used animal models for studying influenza A virus infection and the efficacy of antiviral compounds are mice (e.g., BALB/c, C57BL/6), ferrets, and guinea pigs.[2][3][4] Mice are often preferred for initial efficacy and toxicity studies due to their cost-effectiveness and the availability of genetically modified strains.[2][5] Ferrets are considered the gold standard for influenza transmission studies as they can mimic human clinical symptoms and virus spread.[6]
Q3: What is the recommended route of administration for IAV-IN-15 in vivo?
A3: The optimal route of administration depends on the formulation of IAV-IN-15 and the experimental goals. Common routes for administering antiviral agents in influenza studies include oral gavage (p.o.), intraperitoneal (i.p.) injection, and intranasal (i.n.) instillation. Oral administration is often preferred for its clinical relevance.
Q4: How should I determine the optimal dose of IAV-IN-15 for my study?
A4: Dose-ranging studies are essential to determine the optimal concentration of IAV-IN-15 that provides maximal efficacy with minimal toxicity. A typical approach involves treating infected animals with a range of doses and evaluating virological (viral titers in the lungs) and clinical (weight loss, mortality) outcomes. See the "Experimental Protocols" section for a detailed methodology.
Q5: What are the expected outcomes of successful IAV-IN-15 treatment in an in vivo model?
A5: Successful treatment with IAV-IN-15 should lead to a significant reduction in viral replication in the respiratory tract, amelioration of clinical signs of disease (e.g., reduced weight loss, lower mortality rates), and a decrease in lung inflammation and pathology.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in viral load. | - Suboptimal Dose: The concentration of IAV-IN-15 may be too low to effectively inhibit viral replication. - Timing of Treatment: Treatment may have been initiated too late in the course of infection. - Drug Resistance: The influenza A virus strain may have or may have developed resistance to the neuraminidase inhibitor. | - Perform a dose-response study to identify the effective dose range. - Initiate treatment earlier, ideally within 24-48 hours post-infection. - Sequence the neuraminidase gene of the virus from treated animals to check for resistance mutations. |
| High toxicity or adverse effects observed in treated animals (e.g., excessive weight loss, lethargy). | - High Dose: The concentration of IAV-IN-15 may be in the toxic range. - Vehicle Toxicity: The vehicle used to dissolve or suspend IAV-IN-15 may be causing adverse effects. - Off-target Effects: IAV-IN-15 may have unintended biological effects. | - Reduce the dose of IAV-IN-15. - Test the vehicle alone in a control group of animals to assess its toxicity. - Conduct in vitro counter-screens to identify potential off-target activities. |
| High variability in results between individual animals. | - Inconsistent Virus Inoculation: Variation in the amount of virus delivered to each animal. - Inconsistent Drug Administration: Inaccurate dosing or administration of IAV-IN-15. - Biological Variation: Natural differences in the immune response between individual animals. | - Ensure precise and consistent intranasal inoculation technique.[7][8] - Calibrate administration equipment and use consistent techniques for drug delivery. - Increase the number of animals per group to improve statistical power. |
| Difficulty in dissolving or suspending IAV-IN-15. | - Poor Solubility: The compound may have low solubility in common vehicles. | - Consult the manufacturer's instructions for recommended solvents. - Try different biocompatible vehicles (e.g., PBS, DMSO/saline mixtures, methylcellulose (B11928114) solutions). - Sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified. |
Data Presentation
Table 1: Representative In Vivo Efficacy of IAV-IN-15 in a Murine Influenza A Model
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Lung Viral Titer (log10 PFU/g) at Day 3 Post-Infection | Percent Survival at Day 14 Post-Infection |
| Vehicle Control | - | p.o. | 6.5 ± 0.4 | 20% |
| IAV-IN-15 | 1 | p.o. | 5.2 ± 0.5 | 60% |
| IAV-IN-15 | 10 | p.o. | 3.1 ± 0.3 | 100% |
| IAV-IN-15 | 50 | p.o. | 2.5 ± 0.2 | 100% |
Table 2: Representative Toxicity Profile of IAV-IN-15 in Uninfected Mice
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Body Weight Change at Day 5 (%) | Clinical Observations |
| Vehicle Control | - | p.o. | +2.1 ± 1.5 | Normal |
| IAV-IN-15 | 10 | p.o. | +1.8 ± 1.2 | Normal |
| IAV-IN-15 | 50 | p.o. | -1.5 ± 2.0 | Normal |
| IAV-IN-15 | 100 | p.o. | -8.7 ± 3.1 | Mild lethargy |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of IAV-IN-15 in a Mouse Model
-
Animal Acclimatization: Acclimatize 6-8 week old female BALB/c mice to the facility for at least 7 days prior to the experiment.[9]
-
Virus Infection: Anesthetize mice with isoflurane (B1672236) and intranasally inoculate with a non-lethal dose (e.g., 50 PFU in 50 µL of sterile PBS) of a mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 H1N1).[7][8]
-
Treatment Administration:
-
Prepare IAV-IN-15 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Randomly assign mice to treatment groups (e.g., vehicle, 1 mg/kg, 10 mg/kg, 50 mg/kg of IAV-IN-15).
-
Begin treatment 24 hours post-infection and continue once daily for 5 days via oral gavage.
-
-
Monitoring:
-
Record body weight and clinical signs of illness daily for 14 days.
-
Euthanize mice that lose more than 25-30% of their initial body weight.
-
-
Viral Load Determination:
-
On day 3 post-infection, euthanize a subset of mice from each group.
-
Aseptically harvest the lungs and homogenize them in sterile PBS.
-
Determine viral titers in the lung homogenates using a plaque assay on Madin-Darby Canine Kidney (MDCK) cells.[9]
-
-
Data Analysis: Analyze differences in lung viral titers, body weight changes, and survival rates between treatment groups using appropriate statistical methods.
Mandatory Visualizations
References
- 1. google.com [google.com]
- 2. Animal Models for Influenza Virus Pathogenesis and Transmission [mdpi.com]
- 3. Animal models for influenza virus pathogenesis, transmission, and immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro and in vivo replication of influenza A H1N1 WSN33 viruses with different M1 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility and Stability of Novel Influenza Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the experimental phase of improving the solubility and stability of novel influenza inhibitors.
Frequently Asked Questions (FAQs)
Solubility Enhancement
-
Q1: My novel influenza inhibitor shows very low aqueous solubility. What are the initial steps I should take? A1: Low aqueous solubility is a common challenge for many new chemical entities.[1] Initial steps should involve characterizing the physicochemical properties of your compound, such as its pKa, logP, and solid-state properties (crystalline vs. amorphous). Based on these properties, you can select an appropriate solubility enhancement strategy. Common starting points include salt formation for ionizable compounds, or formulation approaches like solid dispersions and cyclodextrin (B1172386) complexation for neutral compounds.[2]
-
Q2: What is a solid dispersion and how can it improve the solubility of my inhibitor? A2: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[3] This amorphous form has a higher energy state than the crystalline form, leading to improved solubility and dissolution rates.[4] The carrier can also improve the wettability of the drug particles.[]
-
Q3: When should I consider using cyclodextrins for solubility enhancement? A3: Cyclodextrins are useful for forming inclusion complexes with hydrophobic molecules.[6] If your inhibitor has appropriate dimensions to fit within the cyclodextrin cavity, this method can significantly increase its aqueous solubility.[4] It is particularly useful for compounds that are difficult to formulate using other methods.
Stability Improvement
-
Q4: My influenza inhibitor appears to be degrading in solution. How can I assess its stability? A4: Stability issues can compromise experimental results.[7] To assess stability, you should conduct forced degradation studies under various stress conditions, such as acidic, basic, oxidative, photolytic, and thermal stress.[8][9] Analytical techniques like HPLC can be used to quantify the remaining intact drug and identify degradation products.[10]
-
Q5: What is a thermal shift assay (Differential Scanning Fluorimetry - DSF) and how can it help assess the stability of my protein-targeted inhibitor? A5: DSF is a technique used to measure the thermal stability of a protein by monitoring its unfolding as a function of temperature.[11] It can be used to assess how the binding of your inhibitor affects the thermal stability of the target influenza protein (e.g., neuraminidase or hemagglutinin). An increase in the melting temperature (Tm) upon inhibitor binding indicates stabilization.[12]
-
Q6: How can I prevent the precipitation of my inhibitor in cell culture media during my experiments? A6: Precipitation in cell culture media can be caused by the compound's low solubility in the aqueous environment or interactions with media components.[13] To prevent this, you can try lowering the final concentration of the compound, using a co-solvent system (ensuring the final solvent concentration is not toxic to the cells), or adjusting the pH of the medium if your compound's solubility is pH-dependent.[13]
Troubleshooting Guides
Troubleshooting Low Solubility
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of the inhibitor upon dilution into aqueous buffer. | The final concentration exceeds the kinetic solubility of the compound. | Decrease the final concentration of the inhibitor in the assay.[13] |
| The inhibitor is "crashing out" of the organic solvent when introduced to the aqueous environment. | Optimize the concentration of the organic co-solvent (e.g., DMSO), keeping it as low as possible (typically <1%) to avoid cellular toxicity.[13] | |
| The pH of the buffer is not optimal for the solubility of an ionizable inhibitor. | Determine the pKa of your inhibitor and adjust the buffer pH to a range where the ionized (more soluble) form is predominant.[13] | |
| Inconsistent results in solubility assays. | Incomplete dissolution of the compound in the stock solution. | Ensure the stock solution is fully dissolved by vortexing or brief sonication. Visually inspect for any undissolved particles. |
| Equilibrium has not been reached in thermodynamic solubility assays. | Increase the incubation time to ensure equilibrium is reached (can be 24-48 hours). | |
| Adsorption of the compound to plasticware. | Use low-protein-binding plates and pipette tips. Include a control to assess non-specific binding.[14] | |
| Low bioavailability in in vivo studies despite good in vitro solubility. | The formulation does not maintain the supersaturated state in vivo, leading to precipitation. | Incorporate precipitation inhibitors into your formulation (e.g., HPMC, PVP). |
| The inhibitor is susceptible to first-pass metabolism. | Consider co-administration with a metabolic inhibitor (in preclinical studies) or chemical modification of the inhibitor to block metabolic sites. |
Troubleshooting Stability Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of the inhibitor in solution. | Inherent chemical instability in an aqueous environment at 37°C. | Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability.[14] |
| Reaction with components in the cell culture medium. | Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[14] | |
| pH-mediated hydrolysis. | Evaluate the stability of the inhibitor across a range of pH values to identify the optimal pH for stability.[2] | |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing (e.g., timing of sample collection). | Standardize the experimental protocol with precise timing for all steps. |
| Issues with the analytical method (e.g., HPLC-MS). | Validate the analytical method for linearity, precision, and accuracy.[7] | |
| Loss of inhibitor from solution without detectable degradation products. | Adsorption to storage containers or assay plates. | Use amber glass vials or low-binding polypropylene (B1209903) tubes for storage.[7] Include controls to quantify non-specific binding.[14] |
| Cellular uptake of the inhibitor in cell-based assays. | Analyze cell lysates to determine the extent of cellular uptake.[14] | |
| Unusual melting curves in Differential Scanning Fluorimetry (DSF) assays (e.g., high initial fluorescence, no clear transition). | The protein is partially unfolded or aggregated at the start of the experiment. | Optimize the protein purification and storage conditions. Consider using additives like glycerol (B35011) or DTT to improve protein stability.[15] |
| The fluorescent dye is interacting with a component in the buffer or the inhibitor itself. | Run controls with the dye and buffer components, and with the dye and inhibitor, to check for interactions.[15] | |
| The inhibitor is fluorescent at the excitation/emission wavelengths of the dye. | Check the fluorescence properties of the inhibitor and, if necessary, use a different fluorescent dye with non-overlapping spectra. |
Experimental Protocols
Preparation of Solid Dispersions by Solvent Evaporation
This protocol describes the preparation of a solid dispersion to enhance the solubility of a poorly water-soluble influenza inhibitor.
Materials:
-
Novel influenza inhibitor
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K-30, Eudragit EPO)[7][13]
-
Organic solvent (e.g., ethanol, methanol)
-
Distilled water
-
Magnetic stirrer
-
Rotary evaporator or freeze dryer
Procedure:
-
Preparation of Drug and Carrier Solutions:
-
Accurately weigh the inhibitor and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 by weight).[7]
-
Dissolve the inhibitor in a minimal amount of a suitable organic solvent.
-
Dissolve the carrier in a separate container of distilled water or the same organic solvent.
-
-
Mixing:
-
Slowly add the drug solution to the carrier solution while continuously stirring on a magnetic stirrer to ensure a homogenous mixture.
-
-
Solvent Evaporation:
-
Rotary Evaporation: Transfer the mixture to a round-bottom flask and remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Freeze Drying (Lyophilization): If the mixture is aqueous, freeze the solution (e.g., at -80°C) and then lyophilize it using a freeze dryer until all the solvent is removed.[13]
-
-
Post-Processing:
-
Scrape the resulting solid mass from the flask.
-
Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.
-
Gently grind the solid dispersion into a fine powder and store it in a tightly sealed container, protected from light and moisture.
-
-
Characterization:
-
Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the amorphous state and the absence of chemical interactions.[7]
-
Evaluate the improvement in dissolution rate by performing in vitro dissolution studies.[7]
-
Cyclodextrin Complexation by Co-precipitation
This protocol details the formation of an inclusion complex between an influenza inhibitor and a cyclodextrin to improve its aqueous solubility.
Materials:
-
Novel influenza inhibitor
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Phase Solubility Study (Recommended):
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess amount of the inhibitor to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 24-72 hours).
-
Filter the suspensions and analyze the concentration of the dissolved inhibitor in the filtrate to determine the optimal drug-to-cyclodextrin ratio.
-
-
Preparation of the Inclusion Complex:
-
Based on the phase solubility study, dissolve the determined amount of cyclodextrin in distilled water with heating and stirring.
-
Separately, dissolve the inhibitor in a minimal amount of a suitable solvent (if necessary) or add the solid powder directly to the cyclodextrin solution.
-
Mix the two solutions and continue to stir at an elevated temperature for a defined period (e.g., 1-2 hours).
-
-
Co-precipitation:
-
Slowly cool the mixture to room temperature, and then further cool it in an ice bath to induce precipitation of the inclusion complex.
-
-
Isolation and Drying:
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed drug or cyclodextrin.
-
Dry the complex in a desiccator or a vacuum oven at a controlled temperature.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using DSC, XRPD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the increase in solubility by measuring the solubility of the complex in water.
-
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of the solubility of a compound when an organic stock solution is introduced into an aqueous buffer.
Materials:
-
Test inhibitor and control compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for spectrophotometric reading)
-
Plate shaker
-
Plate reader (spectrophotometer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate. It is recommended to perform this in triplicate.
-
Include wells with only DMSO as a blank control.
-
-
Incubation:
-
Add the aqueous buffer to each well to achieve the desired final inhibitor concentration (e.g., 198 µL of buffer for a final volume of 200 µL and a final DMSO concentration of 1%).
-
Seal the plate and shake it at room temperature for a specified period (e.g., 1-2 hours).
-
-
Detection of Precipitation:
-
After incubation, visually inspect the plate for any precipitate.
-
Measure the absorbance of the solution in each well at a wavelength where the compound has maximum absorbance (λmax). A decrease in absorbance compared to a theoretical maximum (based on a standard curve of the compound in a solubilizing solution) indicates precipitation.
-
Alternatively, for a more quantitative measure of undissolved particles, a nephelometer can be used to measure light scattering.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions.
-
Differential Scanning Fluorimetry (DSF) for Thermal Stability
This protocol outlines the use of DSF to determine the melting temperature (Tm) of a target influenza protein and the change in Tm upon binding of an inhibitor.
Materials:
-
Purified target influenza protein (e.g., neuraminidase)
-
Test inhibitor
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer
-
Real-Time PCR instrument capable of performing a melt curve analysis
-
Optically clear PCR plates
Procedure:
-
Preparation of Reagents:
-
Dilute the purified protein to the desired final concentration in the assay buffer (e.g., 2-10 µM).
-
Prepare a working solution of the fluorescent dye (e.g., dilute SYPRO Orange from a 5000x stock to a 50x working stock).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup (in a 96- or 384-well PCR plate):
-
For each reaction, combine the protein solution, the fluorescent dye (to a final concentration of e.g., 5x), and either the inhibitor solution or buffer (for the no-inhibitor control). The final volume is typically 20-25 µL.[15]
-
Include controls such as protein with dye but no inhibitor, and buffer with dye only.
-
-
Thermal Denaturation:
-
Seal the PCR plate with an optical seal.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute). Ensure that fluorescence readings are taken at each temperature increment.
-
-
Data Analysis:
-
The instrument software will generate a melt curve, plotting fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the peak of the first derivative of the melt curve or the inflection point of the sigmoidal curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm of the protein-inhibitor complex (ΔTm = Tm(protein+inhibitor) - Tm(protein)). A positive ΔTm indicates that the inhibitor stabilizes the protein.
-
Data Presentation
Table 1: Solubility Enhancement of Antiviral Drugs Using Solid Dispersion
| Antiviral Drug | Carrier | Drug:Carrier Ratio | Method | Solubility/Dissolution Enhancement | Reference |
| Acyclovir | Eudragit EPO | 1:4 | Solvent Evaporation | ~30-37 fold increase in dissolution rate | [12] |
| Efavirenz | PVP K-30 | 4:1 | Kneading | 1.72-fold increase in dissolution | [] |
| Ritonavir | Gelucire® 44/14 | - | - | 220-fold increase in solubility | [] |
| Ritonavir | Sorbitol | 1:4 | - | ~2000-fold increase in solubility | [4] |
| Nevirapine | Lactose and Citric Acid | - | Hydrotropic Mixture | 107.13-fold increase in solubility | [] |
| Clotrimazole | Mannitol | 1:3 | Fusion | 806-fold increase in solubility | [3] |
| Bosentan | Gelucire 50/13 | - | - | 8-fold increase in solubility | [3] |
| Bosentan | Poloxamer 188 | - | - | 10-fold increase in solubility | [3] |
| Fenofibrate | Poloxamer 407 | 30:70 | Fusion | 134-fold increase in dissolution rate | [3] |
Table 2: Stability of Oseltamivir Under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | Degradation (%) | Reference |
| 1.0 N HCl | 30 min | 80°C | 74% | [16] |
| 0.1 N NaOH | 10 min | 80°C | 85.2% | [16] |
| 3% H₂O₂ | 2 hours | 80°C | 96.96% | [16] |
| Photolytic (UV/Sunlight) | - | - | 1.1% | [16] |
| Neutral Hydrolysis (Water) | 168 hours | 40°C | ~2% | [3] |
| Alkaline Hydrolysis (1 M NaOH) | 1.5 hours | - | 100% | [3] |
| Oxidative (30% H₂O₂) | - | - | 6% | [3] |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Solubility Screening
Caption: A workflow for selecting and evaluating solubility enhancement strategies for a novel influenza inhibitor.
Diagram 2: Logical Workflow for Stability Testing
Caption: A systematic workflow for conducting stability testing of a novel influenza inhibitor.
References
- 1. pnoerlina.medium.com [pnoerlina.medium.com]
- 2. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmexcil.com [pharmexcil.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Graphviz [graphviz.org]
- 9. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based design of stabilized recombinant influenza neuraminidase tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lumivero.com [lumivero.com]
- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]
Addressing off-target effects of Influenza A virus-IN-15
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Influenza A Virus-IN-15. This guide is intended to help address potential issues, including off-target effects, that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Influenza A virus neuraminidase (NA) protein.[1][2] Neuraminidase is a critical enzyme in the viral life cycle, responsible for cleaving sialic acid residues on the host cell surface, which allows for the release of newly formed viral particles.[2][3][4] By inhibiting NA, this compound is designed to prevent the spread of the virus to new host cells.[1]
Q2: What are the common off-target effects observed with small molecule inhibitors, and how might they apply to this compound?
A2: Small molecule inhibitors can sometimes interact with unintended cellular targets, leading to off-target effects. Common off-target effects include cytotoxicity, inhibition of host cell kinases or other enzymes, and modulation of signaling pathways. For a neuraminidase inhibitor like this compound, it is crucial to assess its specificity and rule out any unintended effects on host cell sialidases or other glycosidases.
Q3: How can I determine if the observed cellular phenotype is a direct result of this compound's intended activity or an off-target effect?
A3: To distinguish between on-target and off-target effects, consider the following approaches:
-
Use of a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not inhibit neuraminidase but will help identify if any observed effects are due to the chemical scaffold itself.
-
Rescue experiments: If the compound's effect is on-target, it might be reversible by adding an excess of the enzyme's substrate or product.
-
Knockdown/knockout studies: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target (neuraminidase in infected cells). If the phenotype of the knockdown/knockout matches the phenotype induced by the compound, it suggests an on-target effect.[5]
-
Orthogonal assays: Confirm the findings using different experimental assays that measure the same biological outcome through different mechanisms.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage, a concentrated stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High level of cytotoxicity observed in uninfected cells.
| Possible Cause | Troubleshooting Step |
| Off-target cellular toxicity | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) on uninfected cells to determine the 50% cytotoxic concentration (CC50). Ensure the working concentration of the inhibitor is well below the CC50 value. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your cell culture medium is below a non-toxic level, typically less than 0.5%. Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess solvent toxicity. |
| Compound precipitation | Visually inspect the culture medium for any signs of compound precipitation. If precipitation occurs at the working concentration, consider lowering the concentration or using a different solvent system if compatible with your assay. |
Issue 2: Inconsistent antiviral activity between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in viral titer | Ensure that the viral stock used for infection has a consistent and accurately determined titer (e.g., PFU/mL or TCID50/mL). Use a consistent multiplicity of infection (MOI) for all experiments. |
| Cell culture conditions | Maintain consistent cell culture conditions, including cell line passage number, confluency at the time of infection, and media composition. Mycoplasma contamination can also affect results; therefore, regular testing is recommended. |
| Compound degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation of the compound. |
| Assay timing | The timing of compound addition relative to infection is critical. Ensure a consistent protocol for pre-treatment, co-treatment, or post-treatment of cells. |
Issue 3: Development of viral resistance to this compound.
| Possible Cause | Troubleshooting Step |
| Viral mutation | The high mutation rate of influenza viruses can lead to the emergence of resistant strains.[2] To confirm resistance, isolate the virus from treated cultures showing viral breakthrough and perform sequencing of the neuraminidase gene to identify potential mutations. |
| Suboptimal inhibitor concentration | Using a concentration of the inhibitor that is too low can promote the selection of resistant variants. Determine the 50% effective concentration (EC50) and use a concentration that is several-fold higher than the EC50 for sustained viral suppression, while remaining below the CC50. |
Experimental Protocols
1. Neuraminidase Inhibition (NI) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Materials:
-
Influenza A virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
This compound
-
96-well black microplates
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted compound and a fixed amount of influenza virus. Include a virus-only control (no inhibitor) and a no-virus control (background).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
-
2. Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
-
Materials:
-
Host cell line (e.g., MDCK or A549 cells)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound. Include a no-compound control (cells with medium only) and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percent cell viability for each concentration and determine the CC50 value.
-
3. Plaque Reduction Assay
This assay evaluates the ability of this compound to inhibit the replication and spread of the influenza virus.
-
Materials:
-
Confluent monolayer of host cells (e.g., MDCK) in 6-well plates
-
Influenza A virus stock
-
This compound
-
Infection medium (serum-free medium containing TPCK-trypsin)
-
Agarose (B213101) overlay (containing the compound)
-
Crystal violet staining solution
-
-
Procedure:
-
Wash the cell monolayers with PBS.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells.
-
Overlay the cells with a mixture of 2X infection medium and 1.6% agarose containing serial dilutions of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each concentration and determine the EC50 value.
-
Visualizations
Caption: Hypothetical off-target signaling pathway affected by this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Influenza: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. Influenza - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and Effects of Influenza Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Treatments for AI-Designed Synthetic Viruses: Rapid Programmable Countermeasures for Emerging and Engineered Viruses [mdpi.com]
Technical Support Center: Overcoming Influenza A Virus Resistance to Investigational Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on investigational drugs for Influenza A virus.
Frequently Asked Questions (FAQs)
Q1: My investigational neuraminidase inhibitor (NAI) shows reduced efficacy against a specific Influenza A strain in vitro. What are the potential causes?
A1: Reduced efficacy of an NAI can stem from several factors. Primarily, mutations in the neuraminidase (NA) protein can alter the drug's binding site. The most well-documented mutation conferring resistance to oseltamivir (B103847) in H1N1 strains is the H275Y substitution.[1][2][3] Other mutations, such as I222V in combination with H275Y, can further decrease susceptibility.[4] Additionally, issues with the experimental setup, such as incorrect drug concentration, suboptimal cell culture conditions, or instability of the compound, should be investigated.
Q2: I am observing the rapid emergence of resistance to my investigational polymerase inhibitor in cell culture. Is this expected, and what can I do to mitigate it?
A2: Yes, the emergence of resistance to polymerase inhibitors, such as baloxavir (B560136) marboxil, has been observed.[5][6] The influenza virus RNA-dependent RNA polymerase has a high mutation rate, which facilitates the selection of resistant variants under drug pressure.[7][8] To mitigate this, consider the following:
-
Combination Therapy: Combining your investigational drug with another antiviral targeting a different viral protein (e.g., a neuraminidase inhibitor) can create a higher barrier to resistance.[9][10][11]
-
Host-Targeting Agents: Investigating compounds that target host factors essential for viral replication can be an alternative strategy, as these are generally less prone to the development of resistance.[7][12]
-
In Vitro Model Selection: Utilizing more complex in vitro models, such as air-liquid interface cultures of human airway epithelial cells, may provide more clinically relevant resistance profiles compared to standard cell lines like MDCK.[13]
Q3: How can I confirm if a specific mutation in the M2, NA, or polymerase gene is responsible for the observed resistance to my investigational drug?
A3: To confirm the role of a specific mutation in drug resistance, you can use reverse genetics. This involves introducing the mutation of interest into a wild-type virus backbone and then assessing the susceptibility of the resulting recombinant virus to your drug compared to the wild-type virus. A significant increase in the IC50 or EC50 value for the mutant virus would confirm the mutation's role in conferring resistance.
Q4: What are the best practices for monitoring the emergence of antiviral resistance during preclinical development?
A4: Comprehensive monitoring for antiviral resistance is crucial. Key practices include:
-
Next-Generation Sequencing (NGS): NGS allows for deep sequencing of the viral population, enabling the detection of low-frequency mutations that may confer resistance.[14][15][16][17][18] This is more sensitive than traditional Sanger sequencing.
-
In Vitro Resistance Selection Studies: Serial passage of the virus in the presence of increasing concentrations of your investigational drug can help identify potential resistance mutations.[4]
-
Phenotypic Assays: Regularly perform phenotypic assays (e.g., neuraminidase inhibition assays, plaque reduction assays) to confirm changes in drug susceptibility.
Troubleshooting Guides
Problem 1: Inconsistent results in neuraminidase (NA) inhibition assays.
| Potential Cause | Troubleshooting Step |
| Substrate Instability | Prepare fresh substrate solution for each experiment. Protect from light and store at the recommended temperature. |
| Enzyme Activity Variation | Use a standardized amount of viral neuraminidase in each assay. Consider using a recombinant NA protein for higher consistency. |
| Compound Precipitation | Check the solubility of your investigational drug in the assay buffer. Use a co-solvent like DMSO if necessary, ensuring the final concentration does not affect enzyme activity. |
| Incorrect Incubation Times/Temperatures | Strictly adhere to the optimized incubation times and temperatures for both the enzyme-inhibitor and enzyme-substrate reactions. |
Problem 2: High background signal in cell-based antiviral assays (e.g., plaque reduction assay).
| Potential Cause | Troubleshooting Step |
| Cell Culture Contamination | Regularly test cell lines for mycoplasma contamination. Maintain sterile technique during all cell handling procedures. |
| Cytotoxicity of the Investigational Drug | Determine the 50% cytotoxic concentration (CC50) of your compound on the host cells. Ensure that the concentrations used in the antiviral assay are well below the CC50. |
| Incomplete Virus Adsorption | Optimize the virus adsorption period to allow for efficient viral entry into the host cells. |
| Inappropriate Overlay Medium | The viscosity of the overlay medium (e.g., agarose, methylcellulose) is critical for plaque formation. Ensure the correct concentration and even distribution. |
Quantitative Data Summary
Table 1: Examples of Resistance-Associated Mutations in Influenza A Virus and their Impact on Antiviral Susceptibility.
| Antiviral Class | Target Protein | Mutation | Effect on Susceptibility | Affected Drugs |
| M2 Inhibitors | M2 Ion Channel | S31N | High-level resistance | Amantadine, Rimantadine[19][20] |
| Neuraminidase Inhibitors | Neuraminidase (NA) | H275Y (in N1) | Reduced susceptibility | Oseltamivir, Peramivir[1][2] |
| Neuraminidase Inhibitors | Neuraminidase (NA) | R292K (in N2) | Reduced susceptibility | Oseltamivir, Zanamivir[3] |
| Polymerase Inhibitors | Polymerase Acidic Protein (PA) | I38T | Reduced susceptibility | Baloxavir marboxil |
Experimental Protocols
Protocol 1: In Vitro Selection of Resistant Influenza A Virus Variants by Serial Passage
This protocol is designed to identify potential resistance mutations to an investigational antiviral drug.
Materials:
-
Influenza A virus stock of known titer (e.g., A/Puerto Rico/8/34 H1N1)
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate) supplemented with TPCK-trypsin
-
Investigational antiviral drug stock solution
-
96-well plates
-
Virus titration assay materials (e.g., for TCID50 or plaque assay)
Methodology:
-
Initial Infection: Seed MDCK cells in 96-well plates and grow to 90-100% confluency.
-
Infect the cells with Influenza A virus at a low multiplicity of infection (MOI) of 0.01 in the presence of a sub-inhibitory concentration (e.g., 0.5x EC50) of the investigational drug.
-
Incubate the plates at 37°C in a 5% CO2 incubator until cytopathic effect (CPE) is observed in the virus control wells (no drug).
-
Harvest and Titer: Harvest the supernatant from the wells showing CPE. Determine the virus titer using a standard titration method.
-
Subsequent Passages: Use the harvested virus to infect fresh MDCK cells, doubling the concentration of the investigational drug.
-
Repeat the infection, harvest, and titration steps for multiple passages (typically 10-20 passages).
-
Genotypic and Phenotypic Analysis: Once a significant increase in the EC50 is observed, sequence the genome of the resistant virus to identify potential mutations. Confirm the role of identified mutations using reverse genetics.
Protocol 2: Neuraminidase (NA) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of a compound against the NA enzyme.
Materials:
-
Influenza A virus stock or recombinant NA protein
-
Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Investigational drug serial dilutions
-
Black 96-well plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Methodology:
-
Enzyme-Inhibitor Pre-incubation: In a black 96-well plate, add 25 µL of the investigational drug dilution to 25 µL of diluted virus/recombinant NA.
-
Incubate at 37°C for 30 minutes.
-
Substrate Addition: Add 50 µL of MUNANA substrate to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Add 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol) to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each drug concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
References
- 1. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 2. Antiviral Drug Resistance among Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 3. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is causing resistance to the new flu drug, Xofluza? | St. Jude Research [stjude.org]
- 7. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Next-Generation Sequencing: An Eye-Opener for the Surveillance of Antiviral Resistance in Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Next-generation sequencing : an eye-opener for the surveillance of antiviral resistance in influenza [biblio.ugent.be]
- 16. researchgate.net [researchgate.net]
- 17. Next generation sequencing for whole genome analysis and surveillance of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.who.int [cdn.who.int]
- 19. Antiviral Resistance in Influenza Viruses: Clinical and Epidemiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Technical Support Center: Strategies to Reduce Cytotoxicity of Antiviral Compounds In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of antiviral compounds in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high cytotoxicity observed with antiviral compounds in vitro?
High cytotoxicity in in vitro antiviral assays can stem from several factors:
-
Compound-Specific Properties: The intrinsic chemical properties of the antiviral agent may lead to off-target effects, where the compound interacts with cellular components other than its intended viral target, disrupting essential cellular processes.[1]
-
Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. High concentrations or prolonged exposure to the compound can overwhelm cellular defense mechanisms and lead to cell death.
-
Solvent Toxicity: The solvent used to dissolve the antiviral compound, such as DMSO or ethanol, can be toxic to cells at certain concentrations. It is recommended to keep the final solvent concentration in the culture medium as low as possible, typically below 0.5%.[2]
-
Compound Instability: The antiviral compound may be unstable in the cell culture medium, degrading into toxic byproducts over the course of the experiment.[2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The chosen cell line may be particularly susceptible to the cytotoxic effects of the antiviral agent being tested.[2]
-
Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) in cell cultures can cause cell stress and death, which may be mistaken for compound-induced cytotoxicity.
Q2: How can I differentiate between antiviral activity and non-specific cytotoxicity?
Distinguishing between specific antiviral effects and general cytotoxicity is crucial for accurate interpretation of results. This can be achieved by:
-
Parallel Cytotoxicity Assays: Always run a cytotoxicity assay in parallel with your antiviral assay. This involves treating uninfected cells with the same concentrations of the antiviral compound under the same experimental conditions.[3][4] This allows for the determination of the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Calculating the Selectivity Index (SI): The selectivity index is a ratio of the compound's cytotoxicity to its antiviral activity (SI = CC50 / IC50), where the IC50 is the concentration of the compound that inhibits viral replication by 50%. A higher SI value indicates a more favorable therapeutic window, with potent antiviral activity at non-toxic concentrations. Generally, an SI of 10 or greater is considered promising for further development.
-
Microscopic Examination: Regularly observe the cells under a microscope. Compound-induced cytotoxicity may present with distinct morphological changes compared to virus-induced cytopathic effects (CPE).
Q3: What are the key strategies to reduce the cytotoxicity of my antiviral compound in vitro?
Several strategies can be employed to mitigate the cytotoxicity of antiviral compounds:
-
Optimize Concentration and Exposure Time: Perform dose-response experiments to identify the lowest effective antiviral concentration with minimal cytotoxicity. Similarly, time-course studies can determine the shortest exposure time required to achieve the desired antiviral effect.
-
Choice of Cell Line: If a particular cell line is highly sensitive, consider using a more robust cell line that is still permissive to viral infection. Different cell lines can have different metabolic and detoxification capacities.
-
Modify Cell Culture Conditions:
-
Serum Concentration: The concentration of fetal bovine serum (FBS) or other sera in the culture medium can influence compound activity and cytotoxicity. Some compounds may bind to serum proteins, reducing their effective concentration.[5] Conversely, reducing serum concentration may sometimes alleviate cytotoxicity.[6] It's important to optimize and standardize serum concentration.
-
Medium Replacement: For highly toxic compounds, replacing the culture medium after a few hours of exposure can help wash away the compound and reduce its toxic impact on the cells.[2][7]
-
-
Use of Preservative-Free Formulations: If using a commercially available compound, ensure it is a pure, analytical-grade formulation without preservatives that can contribute to cytotoxicity.
-
Co-treatment with Protective Agents: In cases where the mechanism of cytotoxicity is known (e.g., oxidative stress), co-treatment with antioxidants or other cytoprotective agents may be beneficial.
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assays
Table 1: Troubleshooting High Background in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| MTT Assay: Chemical interference from the compound reducing MTT non-enzymatically. | Run a control with the compound in cell-free medium to check for direct MTT reduction.[8] If interference is observed, consider using an alternative viability assay. |
| MTT Assay: Increased cellular metabolism in response to sub-lethal compound concentrations. | Correlate MTT results with a different cytotoxicity marker (e.g., LDH release or cell counting).[8] |
| LDH Assay: High inherent LDH activity in the serum used in the culture medium. | Reduce the serum concentration in the medium (e.g., to 1-5%) or use a serum-free medium for the assay.[6][9] |
| LDH Assay: The test compound inhibits LDH enzyme activity. | Test the compound's effect on purified LDH or on the LDH released from a positive control (e.g., lysed cells) to check for direct enzyme inhibition.[10] |
| General: Contamination of cell cultures. | Regularly test cell lines for mycoplasma and other contaminants. Practice good aseptic technique. |
Issue 2: Inconsistent or Non-Reproducible Results in Antiviral Assays
Table 2: Troubleshooting Inconsistent Results in Antiviral Assays
| Potential Cause | Recommended Solution |
| Plaque Reduction Assay: Uneven cell monolayer. | Optimize cell seeding density to ensure a confluent and uniform monolayer at the time of infection. Ensure even cell distribution during plating.[5] |
| Plaque Reduction Assay: Overlay is too hot or has an incorrect concentration. | Cool the agarose (B213101) overlay to approximately 45°C before adding it to the cells. Optimize the agarose concentration to prevent viral spread without being toxic to the cells.[11] |
| Plaque Reduction Assay: High background or non-specific staining. | Increase the number and duration of washing steps. Ensure complete removal of unbound antibodies or dyes. |
| General: Compound precipitation in the culture medium. | Visually inspect the wells for any signs of precipitation. If observed, try using a lower concentration of the compound or a different solvent.[5] |
| General: Compound instability. | Prepare fresh stock solutions and dilutions of the compound for each experiment. Protect from light and store at the recommended temperature if the compound is labile.[5] |
Quantitative Data Summary
Table 3: Example CC50 and IC50 Values for Selected Antiviral Compounds
| Antiviral Compound | Virus | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| Remdesivir | MPXV | Vero-E6 | >100 | 10.02 | >9.98 |
| Molnupiravir | MPXV | Vero-E6 | 111.4 | 5.726 | 19.45 |
| Amantadine | MPXV | Vero-E6 | 569.2 | 37.45 | 15.2 |
| Entecavir | MPXV | Vero-E6 | 336.5 | 28.09 | 11.98 |
| Ribavirin | Nipah Virus | Vero | >800 | 250 | >3.2 |
| Ribavirin | Hendra Virus | Vero | >800 | 400 | >2.0 |
| 6-Azauridine | Dengue Virus | LLC-MK2 | 48-92 | 0.4 | ~120-230 |
| Mycophenolic Acid | Dengue Virus | LLC-MK2 | 0.8-2.5 | 0.04 | ~20-63 |
Note: The data presented in this table are examples compiled from various sources and should be used for illustrative purposes only. Actual values can vary depending on the specific experimental conditions.[4][12][13]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[14][15][16][17][18]
Materials:
-
Cells in culture
-
96-well clear, flat-bottom tissue culture plates
-
Antiviral compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the antiviral compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated control wells (cells with medium only) and vehicle control wells (cells with medium containing the highest concentration of the solvent used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[3][19][20]
Materials:
-
Cells in culture
-
96-well clear, flat-bottom tissue culture plates
-
Antiviral compound
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (for positive control)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay protocol. Include a positive control for maximum LDH release by adding lysis buffer to a set of wells 30-60 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive (maximum LDH release) and negative (spontaneous LDH release) controls.
Protocol 3: Plaque Reduction Assay
This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[1][9][21]
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock of known titer
-
Antiviral compound
-
Serum-free medium
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Fixing solution (e.g., 10% formalin)
-
PBS
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates and grow until they form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the antiviral compound in serum-free medium. Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
Infection and Treatment: Remove the culture medium from the cell monolayers. In separate tubes, pre-incubate the diluted virus with each dilution of the antiviral compound for 1 hour at 37°C. Add 200-500 µL of the virus-compound mixture to each well. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Gently remove the inoculum and add 2-3 mL of the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for plaque development (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with the fixing solution for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with the crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the IC50 value.
Visualizations
Caption: General experimental workflow for assessing antiviral efficacy and cytotoxicity.
Caption: A logical troubleshooting workflow for addressing high cytotoxicity.
Caption: The PI3K/AKT/mTOR signaling pathway and potential off-target inhibition by antiviral drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Conditions for Influenza A Virus-IN-15 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental assays involving the neuraminidase inhibitor, Influenza A virus-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the influenza A virus neuraminidase (NA) enzyme.[1][2][3] Neuraminidase is a crucial glycoprotein (B1211001) on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues.[1][2][3][4] By blocking the active site of neuraminidase, IN-15 prevents the release of new viral particles, thereby halting the spread of infection within the host.[5]
Q2: What are the recommended starting concentrations for IN-15 in cell-based and enzyme-based assays?
The optimal concentration of IN-15 will vary depending on the specific assay, cell line, and virus strain used. However, a general starting point can be determined from preliminary dose-response experiments.
-
Enzyme-based assays (Neuraminidase Inhibition): A common starting range for novel neuraminidase inhibitors is between 1 nM and 10 µM. A serial dilution across this range should be performed to determine the IC50 (the concentration that inhibits 50% of the enzyme's activity).
-
Cell-based assays (e.g., Plaque Reduction or Viral Yield Reduction): For cell-based assays, it is crucial to first determine the cytotoxicity of IN-15. The EC50 (the concentration that provides 50% protection against virus-induced effects) is then typically determined at concentrations below the CC50 (the concentration that causes 50% cytotoxicity). A starting range of 10 nM to 50 µM is often appropriate for initial screening.
Q3: How should I prepare and store stock solutions of this compound?
For novel inhibitors where public documentation is unavailable, it is recommended to first test solubility in common solvents like DMSO, ethanol, or sterile distilled water.[6][7] For many neuraminidase inhibitors, a high-concentration stock solution (e.g., 10-25 mM) can be prepared in DMSO.[6]
Storage:
-
Stock solutions: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]
-
Working solutions: Freshly prepare working dilutions from the stock solution in the appropriate assay buffer or cell culture medium just before use. Short-term storage of working solutions at 4°C may be possible, but stability should be verified.
Troubleshooting Guides
Problem 1: High background signal in the neuraminidase inhibition assay.
| Potential Cause | Recommended Solution |
| Substrate Degradation | The fluorescent substrate (e.g., MUNANA) can degrade over time. Use a fresh batch of the substrate and prepare it fresh before each experiment.[6] |
| Contamination | Bacterial or fungal contamination in reagents or cell cultures can lead to non-specific fluorescence. Ensure all materials are sterile and use proper aseptic techniques.[6] |
| Incorrect Plate Type | Using clear or white plates can lead to bleed-through from adjacent wells. Use black, opaque 96-well plates to minimize background fluorescence.[6] |
| Reagent Autofluorescence | The compound IN-15 itself or other buffer components might be autofluorescent at the excitation/emission wavelengths used. Run a control with all components except the enzyme to check for background fluorescence. |
Problem 2: High variability between replicate wells in cell-based assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution can lead to variability in viral infection and compound efficacy. Ensure cells are thoroughly resuspended before plating and check for even monolayer formation. |
| Pipetting Errors | Inaccurate pipetting of the compound, virus, or reagents can introduce significant variability. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.[8] |
| Edge Effects | Wells on the outer edges of the plate are more prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Cell Health | Unhealthy or stressed cells can respond inconsistently to viral infection and treatment. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
Problem 3: IN-15 shows low potency (high EC50) in cell-based assays compared to its enzymatic potency (IC50).
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | IN-15 may not efficiently cross the cell membrane to reach the site of viral budding. Consider using different cell lines or performing permeability assays to assess compound uptake. |
| Compound Stability | IN-15 may be unstable in cell culture medium over the course of the experiment. Assess the stability of the compound in the medium at 37°C for the duration of the assay. |
| Protein Binding | The compound may bind to proteins in the serum of the cell culture medium, reducing its effective concentration. Consider reducing the serum concentration during the assay, if tolerated by the cells, or performing the assay in serum-free medium. |
| Drug Efflux | The cells may actively pump out the compound, preventing it from reaching an effective intracellular concentration. This can be investigated using efflux pump inhibitors. |
Experimental Protocols
Protocol 1: Neuraminidase Inhibition Assay
This fluorometric assay measures the ability of IN-15 to inhibit the enzymatic activity of influenza A neuraminidase.
Materials:
-
Influenza A virus stock with known neuraminidase activity.
-
This compound.
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Fluorescent Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol).
-
Black, opaque 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of IN-15 in the assay buffer in the 96-well plate.
-
Add a standardized amount of influenza A virus to each well containing the diluted inhibitor. Include controls for 100% enzyme activity (virus, no inhibitor) and background (buffer only).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the MUNANA substrate to all wells to a final concentration of 100 µM.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding the stop solution to each well.[6]
-
Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the percent inhibition for each IN-15 concentration and determine the IC50 value using a suitable data analysis software.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of IN-15 that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).[9]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
This compound.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Absorbance plate reader.
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of IN-15 in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of IN-15. Include untreated cell controls.
-
Incubate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.[6]
-
Read the absorbance at ~570 nm.
-
Calculate the percent cell viability for each concentration and determine the CC50 value.
Visualizations
Caption: Workflow for evaluating the antiviral activity and cytotoxicity of IN-15.
Caption: Mechanism of action of this compound.
References
- 1. Influenza - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Influenza: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and Effects of Influenza Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Virus (Flu) | BCM [bcm.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture-Selected Substitutions in Influenza A(H3N2) Neuraminidase Affect Drug Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected results in influenza inhibitor screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during influenza inhibitor screening experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of false-positive results in my screening assay?
A1: False-positive results, where an inactive compound appears to inhibit viral replication, can arise from several factors:
-
Compound Cytotoxicity: The test compound may be toxic to the host cells, leading to a reduction in virus production that is not due to direct antiviral activity. It is crucial to perform a concurrent cytotoxicity assay to rule this out.
-
Assay Interference: Some compounds can directly interfere with the assay components. For example, autofluorescent compounds can produce a false signal in fluorescence-based assays.
-
Non-Specific Inhibition: At high concentrations, some compounds may non-specifically inhibit cellular processes that the virus relies on, leading to an apparent antiviral effect.
-
Contamination: Contamination of reagents or cell cultures can lead to inaccurate results.
Q2: Why am I observing false-negative results for a known influenza inhibitor?
A2: False-negative results, where a known active inhibitor shows no effect, can be equally perplexing. Potential causes include:
-
Suboptimal Assay Conditions: The assay may not be sensitive enough to detect the inhibitor's effect. This could be due to incorrect multiplicity of infection (MOI), incubation times, or substrate concentrations.
-
Compound Instability: The inhibitor may be unstable under the experimental conditions, degrading before it can exert its effect.
-
Resistant Viral Strain: The influenza strain used in the assay may have pre-existing resistance to the class of inhibitor being tested.
-
Improper Sample Handling: Errors in sample preparation, such as incorrect dilutions or improper storage, can lead to a loss of inhibitor activity.[1]
-
Timing of Specimen Collection: For diagnostic tests, samples collected too late in the course of infection may have lower viral loads, increasing the chance of a false negative.[2][3]
Q3: My dose-response curve is not a typical sigmoidal shape. What could be the reason?
A3: Atypical dose-response curves, such as those with a flat slope, a U-shape (hormesis), or multiple phases, can be challenging to interpret.[4][5] Potential explanations include:
-
Complex Mechanism of Action: The inhibitor may have multiple targets or engage in complex interactions with the virus or host cell.
-
Compound Solubility Issues: At higher concentrations, the compound may precipitate out of solution, leading to a plateau or decrease in the observed effect.
-
Cytotoxicity at High Concentrations: If the compound becomes toxic at higher doses, this can distort the shape of the dose-response curve.
-
Assay Artifacts: The observed shape may be an artifact of the detection method used.
Q4: The IC50 values for my inhibitor are highly variable between experiments. What should I check?
A4: Inconsistent IC50 values are a common issue and can often be traced back to experimental variability.[6] Key factors to investigate include:
-
Cell Passage Number: Using cells at a high passage number can lead to changes in their susceptibility to viral infection and drug treatment.
-
Virus Titer: Inconsistent virus titers between experiments will lead to variability in the level of inhibition observed.
-
Reagent Quality: Variations in the quality of reagents, such as cell culture media or assay substrates, can impact the results.
-
Pipetting Accuracy: Small errors in pipetting can have a significant impact on the final results, especially when preparing serial dilutions.
Troubleshooting Guides
Neuraminidase (NA) Inhibition Assay
Problem: High background signal in the no-enzyme control wells.
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Prepare fresh substrate solution for each experiment. Protect the substrate from light. |
| Contaminated Reagents | Use fresh, high-quality reagents. Filter-sterilize buffers if necessary. |
| Non-enzymatic Substrate Hydrolysis | Optimize assay buffer pH and ionic strength. |
| Plate Reader Settings | Ensure the correct excitation and emission wavelengths are used and that the gain settings are appropriate.[7] |
Problem: Low signal in the virus control wells.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Use a fresh virus stock with a known high neuraminidase activity. |
| Suboptimal Assay Conditions | Optimize substrate concentration, incubation time, and temperature. |
| Incorrect Buffer Composition | Ensure the assay buffer has the correct pH and contains necessary ions (e.g., Ca2+). |
Hemagglutination Inhibition (HAI) Assay
Problem: No hemagglutination in the virus control wells.
| Possible Cause | Troubleshooting Step |
| Low Virus Titer | Determine the hemagglutination (HA) titer of the virus stock before performing the HAI assay. Use a virus concentration of 4-8 HA units.[8][9] |
| Incorrect Red Blood Cell (RBC) Preparation | Use fresh RBCs and ensure they are washed and resuspended to the correct concentration. |
| Incompatible RBCs | Some influenza strains show preferential agglutination of RBCs from specific species (e.g., chicken, turkey, guinea pig). |
Problem: Non-specific agglutination in the serum control wells.
| Possible Cause | Troubleshooting Step |
| Presence of Non-specific Inhibitors in Serum | Treat serum samples with a receptor-destroying enzyme (RDE) to remove non-specific inhibitors.[9] |
| Natural Agglutinins in Serum | Adsorb the serum with the same type of RBCs used in the assay to remove natural agglutinins. |
Plaque Reduction Assay
Problem: No plaques or very small plaques in the virus control wells.
| Possible Cause | Troubleshooting Step |
| Low Virus Titer or Inactivity | Use a fresh, high-titer virus stock. |
| Suboptimal Cell Monolayer | Ensure the cell monolayer is confluent and healthy at the time of infection. |
| Incorrect Overlay Medium | The concentration of the gelling agent (e.g., agarose (B213101), Avicel) in the overlay is critical. Too high a concentration can inhibit plaque formation.[10] |
| Insufficient Trypsin | For many influenza strains, trypsin is required in the overlay medium for viral propagation and plaque formation. |
Problem: Confluent cell death (plaques merging).
| Possible Cause | Troubleshooting Step |
| High Virus Titer | Perform serial dilutions of the virus to obtain a countable number of plaques (typically 20-100 per well). |
| Long Incubation Time | Optimize the incubation time to allow for the formation of distinct plaques without widespread cell death. |
Experimental Protocols
Neuraminidase (NA) Inhibition Assay (Fluorescence-based)
-
Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Assay Plate Setup: Add 25 µL of diluted virus to each well of a 96-well black plate. Add 25 µL of the diluted inhibitor or control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add 50 µL of a fluorescent substrate solution (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA) to each well.
-
Signal Detection: Incubate the plate at 37°C for 60 minutes and then stop the reaction by adding a stop solution. Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Hemagglutination Inhibition (HAI) Assay
-
Virus Titer Determination: Perform a hemagglutination (HA) assay to determine the virus titer. The HA titer is the highest dilution of the virus that causes complete hemagglutination.
-
Serum Treatment: Treat serum samples with Receptor Destroying Enzyme (RDE) to remove non-specific inhibitors.
-
Assay Plate Setup: Prepare two-fold serial dilutions of the treated serum in PBS in a 96-well V-bottom plate.
-
Virus Addition: Add 4-8 HA units of the influenza virus to each well containing the diluted serum.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[11]
-
Red Blood Cell (RBC) Addition: Add a standardized suspension of RBCs (e.g., 0.5% chicken RBCs) to each well.
Plaque Reduction Assay
-
Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line (e.g., MDCK cells) to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the cell monolayer with the virus dilutions in the presence of various concentrations of the test inhibitor.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose or Avicel) and the corresponding inhibitor concentration.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each inhibitor concentration to determine the IC50 value.
Quantitative Data Summary
Table 1: Typical IC50 Values for Common Influenza Neuraminidase Inhibitors
| Inhibitor | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| Oseltamivir Carboxylate | 0.5 - 5 | 1 - 10 | 10 - 100 |
| Zanamivir | 0.5 - 2 | 1 - 5 | 1 - 10 |
| Peramivir | 0.1 - 1 | 0.5 - 5 | 0.5 - 5 |
| Laninamivir | 1 - 10 | 2 - 20 | 5 - 50 |
Note: IC50 values can vary depending on the specific viral strain, assay conditions, and cell line used.[6][12]
Visualizations
Caption: General workflow for influenza inhibitor screening.
Caption: Troubleshooting decision tree for unexpected results.
Caption: Simplified influenza virus replication cycle and associated host signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Video: An Optimized Hemagglutination Inhibition HI Assay to Quantify Influenza-specific Antibody Titers [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. aphis.usda.gov [aphis.usda.gov]
- 9. Understanding the HAI Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Influenza virus plaque assay [protocols.io]
- 11. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. web.stanford.edu [web.stanford.edu]
Mitigating batch-to-batch variability of Influenza A virus-IN-15
Welcome to the technical support center for Influenza A Virus-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly those related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an investigational inhibitor of Influenza A virus replication. Its precise molecular target is under investigation, but it is known to interfere with critical host cell signaling pathways that the virus hijacks for its own propagation. These pathways include the MAPK/ERK, PI3K/Akt, and NF-κB signaling cascades, which are crucial for various stages of the viral life cycle, from entry to replication and budding.[1][2][3][4]
Q2: What are the optimal storage and handling conditions for this compound?
A2: To ensure stability and minimize variability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, prepare a stock solution in sterile DMSO and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot rapidly and dilute it to the final working concentration in your experimental medium.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound can vary depending on the cell line, virus strain, and specific experimental setup. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your particular system. A typical starting range for in vitro experiments is between 1 µM and 50 µM.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: It is crucial to determine the cytotoxic concentration (CC50) of this compound in parallel with its antiviral activity. A standard method is to use a cell viability assay, such as the MTT or CellTiter-Glo® assay. By comparing the EC50 and CC50, you can calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, with a focus on mitigating batch-to-batch variability.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent antiviral activity between different batches of IN-15. | 1. Variability in compound purity or stereoisomer composition. 2. Degradation of the compound due to improper storage or handling. 3. Inconsistent preparation of stock solutions. | 1. Request a certificate of analysis (CoA) for each new batch to verify purity and composition. If possible, perform your own analytical characterization (e.g., HPLC, NMR).2. Ensure strict adherence to storage and handling protocols. Avoid multiple freeze-thaw cycles.3. Prepare fresh stock solutions for each new batch and validate their concentration. |
| High variability in plaque reduction assay results. | 1. Inconsistent virus titer in the inoculum. 2. Variations in cell monolayer confluency. 3. Suboptimal overlay medium composition. | 1. Always use a freshly titrated virus stock for each experiment. Perform a plaque assay on a control plate to confirm the input virus titer.2. Ensure that cell monolayers are consistently 95-100% confluent at the time of infection.3. Optimize the concentration of agarose (B213101) or methylcellulose (B11928114) in the overlay to prevent virus spread between plaques. |
| Observed cytotoxicity at the expected effective concentration. | 1. Cell line is particularly sensitive to the compound or the vehicle (DMSO). 2. The specific batch of IN-15 has higher toxicity. | 1. Perform a vehicle control to assess the toxicity of DMSO alone. If necessary, reduce the final DMSO concentration.2. Determine the CC50 for each new batch of the compound. If a batch shows significantly higher toxicity, it should not be used. |
| No significant reduction in viral titer despite using the recommended concentration. | 1. The Influenza A virus strain used is resistant to IN-15. 2. The compound is not reaching its intracellular target. 3. The experimental endpoint is not appropriate to detect the compound's effect. | 1. Test IN-15 against a reference, sensitive strain of Influenza A virus. Sequence the target region of your virus strain to check for potential resistance mutations.2. Investigate cellular uptake of the compound, if possible. Consider using a different delivery vehicle.3. Ensure that the timing of compound addition and the assay endpoint are appropriate for the expected mechanism of action (e.g., if it targets entry, add it at the time of infection). |
Experimental Protocols
Plaque Reduction Assay
This protocol is designed to determine the antiviral activity of this compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free MEM (Minimum Essential Medium).
-
Infection: When cells are confluent, wash the monolayer with PBS. Infect the cells with Influenza A virus (e.g., A/PR/8/34) at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and wash the cells. Add the prepared dilutions of IN-15 to the respective wells.
-
Overlay: Add an overlay of MEM containing 0.6% agarose and the corresponding concentration of IN-15.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the untreated virus control.
Quantitative Data Summary
The following table summarizes hypothetical data from experiments with two different batches of this compound.
| Parameter | Batch A | Batch B | Control (No Drug) |
| EC50 (µM) | 5.2 | 15.8 | N/A |
| CC50 (µM) | >100 | >100 | N/A |
| Selectivity Index (SI) | >19.2 | >6.3 | N/A |
| Plaque Reduction at 10µM (%) | 85% | 45% | 0% |
| Viral Titer Reduction at 10µM (log10 PFU/mL) | 3.5 | 1.2 | 0 |
This data illustrates potential batch-to-batch variability and the importance of qualifying each new lot of the compound.
Visualizations
Signaling Pathways Targeted by Influenza A Virus
Influenza A virus manipulates host cell signaling pathways to facilitate its replication. This compound is hypothesized to interfere with one or more of these pathways.
Caption: Influenza A virus signaling and potential points of inhibition by IN-15.
Experimental Workflow for Assessing Batch-to-Batch Variability
A standardized workflow is essential for comparing the activity of different batches of this compound.
Caption: Workflow for evaluating batch-to-batch variability of IN-15.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing Delivery of IAV-IN-15 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel hypothetical Influenza A virus inhibitor, IAV-IN-15. IAV-IN-15 is a potent small molecule designed to inhibit the cap-binding function of the viral polymerase PB2 subunit, a critical step in viral replication.[1] This guide addresses common challenges encountered during in vivo experiments to help optimize delivery and achieve reliable results.
Mechanism of Action: IAV-IN-15
Influenza A virus (IAV) replication involves multiple stages, from entry into the host cell to the release of new viral particles.[2][3] IAV-IN-15 targets the viral RNA-dependent RNA polymerase complex (PB1, PB2, and PA), which is essential for transcribing the viral RNA genome into mRNA in the host cell nucleus.[2][4] Specifically, IAV-IN-15 is designed to block the cap-binding domain of the PB2 subunit, preventing the "cap-snatching" process where the virus cleaves the 5' caps (B75204) of host mRNAs to initiate its own transcription.[1] This inhibition halts viral protein synthesis and subsequent replication.
Caption: Influenza A virus replication cycle and the inhibitory action of IAV-IN-15.
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: IAV-IN-15 has poor water solubility. How should I formulate it for oral and parenteral administration in mice?
A1: Formulating poorly water-soluble compounds is a common challenge. The goal is to create a stable and homogenous suspension or solution to ensure consistent dosing. Simple suspensions in aqueous vehicles are often preferred for initial studies to understand the compound's intrinsic properties.
Table 1: Common Formulation Vehicles for Poorly Soluble Compounds in Preclinical Studies
| Vehicle Composition | Route | Key Characteristics & Considerations |
|---|---|---|
| Aqueous Suspension | ||
| 0.5% - 1% Methylcellulose (B11928114) (MC) in water | Oral (PO) | Common, inert vehicle. Provides viscosity to keep the compound suspended. Requires sonication and continuous stirring. |
| 0.5% Carboxymethylcellulose (CMC) in saline | Oral (PO), IP | Similar to MC. Ensure sterility for IP injections. |
| Solution/Co-solvent System | ||
| 10% DMSO, 40% PEG400, 50% Saline | Intraperitoneal (IP), Intravenous (IV) | Solubilizes many compounds. Potential for drug precipitation upon injection. Assess vehicle toxicity. |
| 20% Captisol® (SBE-β-CD) in water | Oral (PO), IP, IV | Cyclodextrin-based vehicle that forms inclusion complexes to enhance solubility. Generally well-tolerated.[5] |
| Lipid-Based Formulation |
| Corn oil or Sesame oil | Oral (PO) | Suitable for highly lipophilic compounds. Can enhance absorption through lymphatic pathways.[6] |
Recommendation: Start with a micronized suspension of IAV-IN-15 in 0.5% methylcellulose for oral gavage. For intraperitoneal injections, a solution using a co-solvent system or Captisol® may be necessary, but vehicle tolerability must be confirmed.
Q2: What are the recommended administration routes for IAV-IN-15 in a mouse influenza model, and what are their pros and cons?
A2: The choice of administration route depends on the study's objective (e.g., prophylaxis vs. treatment, targeting systemic vs. respiratory infection). The most common routes for influenza studies are oral gavage, intraperitoneal injection, and intranasal delivery.
Table 2: Comparison of Common Administration Routes for Antiviral Studies in Mice
| Route | Description | Advantages | Disadvantages |
|---|---|---|---|
| Oral Gavage (PO) | Direct administration into the stomach via a feeding tube.[7][8][9][10] | Clinically relevant route for oral drugs. Allows for precise dosing. | Potential for stress-induced artifacts. Risk of improper administration (esophageal or tracheal perforation). Subject to first-pass metabolism. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity.[1][11][12][13][14] | Bypasses first-pass metabolism, leading to rapid systemic absorption. Technically straightforward. | Not a typical clinical route for influenza treatment. Risk of injection into abdominal organs or GI tract. Potential for local irritation. |
| Intranasal (IN) | Direct instillation into the nasal cavity.[15][16][17] | Delivers the drug directly to the primary site of influenza replication (respiratory tract). Can achieve high local concentrations. Bypasses the blood-brain barrier for potential CNS effects. | Technically challenging to administer precise volumes. Volume is limited (~15 µL per nostril).[7] Potential for rapid clearance via mucociliary action. |
Troubleshooting In Vivo Studies
Q3: My in vitro data for IAV-IN-15 is excellent, but I am not observing any efficacy in my mouse model. What are the potential reasons?
A3: This is a frequent issue in drug development. The discrepancy often stems from suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) properties that are not apparent in vitro.
Potential Causes & Recommended Actions:
-
Poor Pharmacokinetics (PK): The compound may not be reaching or staying at the site of infection at a high enough concentration for a sufficient duration.
-
Action: Conduct a pilot pharmacokinetic study. Administer a single dose of IAV-IN-15 and collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[18][19][20] This will reveal issues with absorption, distribution, metabolism, or excretion.
-
-
Inadequate Formulation: The compound may be precipitating out of the vehicle after administration, leading to poor absorption.
-
Action: Check the physical stability of your dosing formulation. After preparing the formulation, let it sit for the duration of your dosing procedure and check for any precipitation. Consider alternative formulation strategies if needed (see Table 1).[21]
-
-
Suboptimal Dosing Regimen: The dose might be too low, or the dosing frequency might be insufficient to maintain therapeutic concentrations.
-
Action: Perform a dose-ranging efficacy study with multiple dose levels (e.g., 10, 30, 100 mg/kg) and consider increasing the dosing frequency (e.g., from once daily to twice daily) based on the compound's half-life determined from PK studies.
-
-
Target Site Exposure: Even with good plasma levels, the drug may not be adequately penetrating the lung tissue where the virus replicates.
-
Action: In your PK study, consider including a terminal time point where you can collect lung tissue to measure compound concentration and establish a plasma-to-lung ratio.
-
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Q4: I am observing signs of toxicity (e.g., weight loss, ruffled fur) in my animal model, even in uninfected animals treated with IAV-IN-15. What steps should I take?
A4: Distinguishing drug-related toxicity from virus-induced morbidity is critical.
-
Vehicle Control: Always include a group of animals that receives only the formulation vehicle. This helps determine if the observed adverse effects are caused by the vehicle itself (e.g., irritation from a co-solvent).
-
Dose De-escalation: The administered dose may be too high. Reduce the dose to a lower, better-tolerated level and re-evaluate.
-
Maximum Tolerated Dose (MTD) Study: If not done previously, conduct a formal MTD study in healthy, uninfected animals. Administer escalating doses of IAV-IN-15 for 5-7 days and monitor for clinical signs, body weight changes, and mortality. The MTD is the highest dose that does not cause significant toxicity.
-
Review Excipients: Some excipients can cause adverse effects in certain animal models.[22] Review the safety profile of all components in your formulation.
Data & Protocols
Hypothetical Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data for IAV-IN-15 in mice after a single dose, illustrating the type of data you should aim to collect.
Table 3: Hypothetical Single-Dose Pharmacokinetic Parameters of IAV-IN-15 in BALB/c Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Half-life (t½) (hr) |
|---|---|---|---|---|---|
| Oral Gavage | 30 | 850 | 1.0 | 4500 | 3.5 |
| Intraperitoneal | 10 | 1200 | 0.5 | 5100 | 3.2 |
| Intranasal | 5 | 150 (Plasma) | 0.25 | 400 (Plasma) | 2.8 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[10]
-
Use a proper-sized (e.g., 20-22 gauge), ball-tipped gavage needle.[8] Measure the needle from the tip of the mouse's nose to the last rib to ensure it can reach the stomach without causing perforation.[9]
-
Draw the IAV-IN-15 formulation into a syringe. Ensure the formulation is well-suspended immediately before loading.
-
-
Restraint:
-
Securely restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body. The mouse should be held in a vertical position.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
The needle should slide easily down the esophagus. If resistance is felt, withdraw and reposition. Do not force the needle.
-
Once the needle is fully inserted to the pre-measured depth, dispense the liquid smoothly.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Restraint & Site Identification:
-
Administration:
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Gently pull back on the plunger (aspirate) to ensure no fluid (blood or urine) is drawn. If fluid appears, withdraw and use a new sterile needle at a different site.
-
Inject the substance smoothly and withdraw the needle.
-
-
Monitoring: Place the mouse back in its cage and observe for any signs of pain or distress.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. scribd.com [scribd.com]
- 2. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. fiercepharma.com [fiercepharma.com]
- 18. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Absorption, Distribution, Excretion, and In Vitro Hepatic Microsomal Metabolism of the Novel CDK Compound XMD12 in Sprague-Dawley Rats [mdpi.com]
- 21. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antiviral Activity of a Novel Compound Against H1N1 Influenza A Virus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured framework for validating and comparing the antiviral activity of a novel investigational compound, here designated as Influenza A virus-IN-15, against the H1N1 subtype of Influenza A virus. The methodologies and data presentation formats are based on established protocols for evaluating antiviral agents, offering a robust template for internal research and future publication. By objectively comparing the performance of this compound with established antiviral drugs, researchers can effectively assess its potential as a therapeutic candidate.
Comparative Antiviral Activity and Cytotoxicity
The following tables are designed to summarize the quantitative data from key in vitro assays, allowing for a direct comparison of this compound with commonly used anti-influenza drugs such as Oseltamivir and Zanamivir.[1][2]
Table 1: In Vitro Antiviral Activity against H1N1 Influenza A Virus
| Compound | Assay Type | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | Plaque Reduction | MDCK | [Insert Data] | [Insert Data] |
| Oseltamivir Carboxylate | Plaque Reduction | MDCK | [Reference Value] | [Reference Value] |
| Zanamivir | Plaque Reduction | MDCK | [Reference Value] | [Reference Value] |
| This compound | TCID50 Inhibition | MDCK | [Insert Data] | [Insert Data] |
| Oseltamivir Carboxylate | TCID50 Inhibition | MDCK | [Reference Value] | [Reference Value] |
| Zanamivir | TCID50 Inhibition | MDCK | [Reference Value] | [Reference Value] |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the viral replication. A lower IC50 value indicates higher potency. Selectivity Index (SI) is calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile.
Table 2: In Vitro Cytotoxicity Profile
| Compound | Assay Type | Cell Line | CC50 (µM) |
| This compound | MTT Assay | MDCK | [Insert Data] |
| Oseltamivir Carboxylate | MTT Assay | MDCK | [Reference Value] |
| Zanamivir | MTT Assay | MDCK | [Reference Value] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays mentioned in the tables.
Plaque Reduction Neutralization Assay
This assay is a functional method to quantify the infectivity of a virus and the efficacy of an antiviral compound.
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Virus Preparation: A stock of H1N1 influenza virus is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Compound Dilution: this compound and control drugs are prepared in a series of two-fold dilutions in serum-free medium.
-
Infection and Treatment: The cell monolayers are washed, and the virus dilutions are added to the wells. After a 1-hour adsorption period at 37°C, the inoculum is removed. The cells are then overlaid with a mixture of agarose (B213101) and medium containing the different concentrations of the antiviral compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.
-
Plaque Visualization and Counting: The cells are fixed with formaldehyde (B43269) and stained with crystal violet. The plaques are then counted, and the percentage of plaque reduction is calculated relative to the untreated virus control.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay determines the virus titer by observing the cytopathic effect (CPE) and is also used to evaluate the inhibitory effect of antiviral compounds.
Methodology:
-
Cell Seeding: MDCK cells are seeded in 96-well plates.
-
Virus Titration: The H1N1 virus stock is serially diluted and added to the cell monolayers.
-
Compound Treatment: For antiviral testing, a fixed titer of virus is mixed with serial dilutions of the antiviral compound prior to adding to the cells.
-
Incubation: The plates are incubated for 3-5 days at 37°C.
-
CPE Observation: The wells are observed for the presence of virus-induced CPE.
-
TCID50 Calculation: The TCID50 is calculated using the Reed-Muench method. For antiviral evaluation, the reduction in CPE is used to determine the IC50.
Cytotoxicity (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a measure of cell viability and proliferation. It is essential for determining the cytotoxic effects of the antiviral compound.
Methodology:
-
Cell Seeding: MDCK cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of this compound and control drugs are added to the wells.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflow and Mechanism of Action
Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action.
Caption: Experimental workflow for evaluating the antiviral activity of a novel compound.
As the mechanism of action for this compound is under investigation, the following diagram illustrates a known antiviral pathway, neuraminidase inhibition, for comparative purposes. The influenza virus life cycle involves several key stages that are targets for antiviral drugs.[3][4] One of the most successful strategies is the inhibition of neuraminidase, an enzyme essential for the release of newly formed virus particles from an infected cell.[4][5]
Caption: Hypothetical mechanism of action for IN-15 as a neuraminidase inhibitor.
References
Comparative Analysis of Novel Neuraminidase Inhibitor NA-IN-15 and Oseltamivir for Influenza A Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative framework for evaluating the preclinical efficacy of a novel neuraminidase inhibitor, designated here as NA-IN-15, against the established antiviral drug, oseltamivir (B103847). Due to the current lack of publicly available data for a compound specifically named "Influenza A virus-IN-15," this document serves as a detailed template. Researchers can utilize this structure to organize and present their findings for NA-IN-15, facilitating a direct and objective comparison with oseltamivir based on key experimental parameters.
Executive Summary
This section is intended to provide a high-level overview of the comparative findings once data for NA-IN-15 is available. It will summarize the key differences in mechanism of action, in vitro potency, in vivo efficacy, and the overall potential of NA-IN-15 as a therapeutic agent for Influenza A virus, relative to oseltamivir.
Mechanism of Action
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[1] This active metabolite acts as a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] Neuraminidase is crucial for the release of newly formed virus particles from infected host cells.[1] By blocking this enzyme, oseltamivir carboxylate prevents viral propagation and spread.[1][3]
The mechanism of action for NA-IN-15 is yet to be fully elucidated. This guide will assume, for structural purposes, that NA-IN-15 is also a neuraminidase inhibitor. The specific binding kinetics, competitive or non-competitive nature of inhibition, and interaction with the enzyme's active site for NA-IN-15 should be detailed here.
References
Unraveling the Efficacy of Novel Antivirals Against Oseltamivir-Resistant Influenza A: A Comparative Guide
A comprehensive analysis of investigational antiviral agents targeting oseltamivir-resistant Influenza A strains remains challenging due to the absence of publicly available data on a compound referred to as "Influenza A virus-IN-15." Extensive searches for this specific designation have not yielded information on its mechanism of action, chemical structure, or any preclinical or clinical trial results. This guide, therefore, aims to provide a framework for comparing novel influenza antivirals to oseltamivir (B103847), using known examples of resistance mechanisms and data from other investigational compounds as illustrative proxies.
Oseltamivir, a neuraminidase inhibitor, has been a cornerstone of influenza treatment. However, the emergence of resistant strains, most notably those with the H275Y mutation in the neuraminidase protein, has underscored the urgent need for new therapeutic options. This guide will explore the landscape of oseltamivir resistance and the strategies employed by next-generation antivirals to overcome this challenge.
Understanding Oseltamivir Resistance
The primary mechanism of action for oseltamivir involves blocking the influenza neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection. Mutations in the neuraminidase gene can alter the enzyme's structure, reducing the binding affinity of oseltamivir and rendering the drug less effective.
Key Oseltamivir Resistance Mutations:
| Mutation | Impact on Oseltamivir | Prevalence |
| H275Y | High-level resistance | Most common in seasonal H1N1 and pandemic H1N1 strains |
| I223V + S247N | Reduced susceptibility | Emerging in recent influenza seasons |
| R292K | High-level resistance | Found in H3N2 strains, affects other neuraminidase inhibitors |
| E119V | Reduced susceptibility | Less common, observed in H3N2 strains |
The Quest for Novel Influenza A Inhibitors
The development of new influenza antivirals is focused on several key strategies:
-
Targeting Different Viral Proteins: To circumvent resistance to neuraminidase inhibitors, researchers are targeting other essential viral components, such as the viral polymerase complex (PA, PB1, and PB2 subunits) and the M2 proton channel.
-
Developing Broad-Spectrum Antivirals: The goal is to develop drugs that are effective against a wide range of influenza A and B strains, including those resistant to existing medications.
-
Alternative Mechanisms of Action: Some novel approaches include host-directed therapies that modulate the host immune response to the virus.
Illustrative Comparison: Oseltamivir vs. a Hypothetical Novel Polymerase Inhibitor
To demonstrate how a comparison would be structured, let's consider a hypothetical novel polymerase inhibitor, "Compound X," and its potential advantages against an oseltamivir-resistant H275Y strain.
Table 1: In Vitro Efficacy against Influenza A/H1N1 (H275Y Mutant)
| Compound | Target | EC50 (nM) |
| Oseltamivir | Neuraminidase | >1000 |
| Compound X | PA Endonuclease | 5 |
EC50 (Half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are washed and then infected with a diluted solution of the oseltamivir-resistant Influenza A/H1N1 (H275Y) virus.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar (B569324) containing various concentrations of the test compounds (Oseltamivir and Compound X).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours to allow for plaque formation.
-
Plaque Visualization and Counting: The agar overlay is removed, and the cells are stained with crystal violet. The number of plaques in each well is counted.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC50 value.
Visualizing Mechanisms of Action
Diagrams are essential for illustrating the distinct mechanisms by which different antiviral drugs inhibit influenza virus replication.
Caption: Mechanisms of action for Oseltamivir and a hypothetical polymerase inhibitor.
Experimental Workflow for Antiviral Efficacy Testing
A structured workflow is critical for evaluating the efficacy of new antiviral candidates against resistant strains.
Caption: Workflow for evaluating novel antivirals against resistant influenza.
Conclusion
While the specific compound "this compound" remains elusive in the public domain, the framework presented here provides a robust methodology for comparing the efficacy of any novel antiviral agent against oseltamivir-resistant influenza strains. Such comparisons are vital for the continued development of effective therapies to combat the ever-evolving threat of influenza. Future research and public disclosure of data on new compounds will be critical to advancing our preparedness against both seasonal and pandemic influenza.
Combination Therapy: Unveiling the Synergistic Potential of Novel Antivirals with Neuraminidase Inhibitors Against Influenza A Virus
For Immediate Release
A promising approach to combatting seasonal and pandemic influenza is the use of combination therapies that pair existing neuraminidase inhibitors with novel antiviral agents targeting different stages of the viral life cycle. This guide provides a comparative analysis of the synergistic effects observed when a host-targeted antiviral, nitazoxanide (B1678950), is combined with neuraminidase inhibitors. The data presented herein offers a compelling case for further research and development into combination regimens to enhance antiviral efficacy and mitigate the emergence of drug-resistant influenza strains.
Mechanism of Action: A Dual-Pronged Attack
Neuraminidase inhibitors, such as oseltamivir (B103847) and zanamivir (B325), function by blocking the enzymatic activity of neuraminidase, a viral surface protein essential for the release of newly formed virus particles from infected host cells. By preventing viral egress, these inhibitors effectively limit the spread of the infection.
Nitazoxanide (NTZ), on the other hand, employs a distinct, host-directed mechanism of action. It selectively inhibits the maturation of the viral hemagglutinin (HA) glycoprotein (B1211001) at a post-translational level.[1][2] This disruption of HA maturation interferes with its proper folding and transport to the host cell membrane, thereby inhibiting the assembly of new, infectious virions.
The complementary mechanisms of action of neuraminidase inhibitors and nitazoxanide form the basis for their synergistic interaction. While neuraminidase inhibitors "trap" budding viruses on the cell surface, nitazoxanide curtails the production of functional viral components within the cell.
Synergistic Effects: Quantitative Analysis
In vitro studies have demonstrated a significant synergistic effect when nitazoxanide is combined with the neuraminidase inhibitors oseltamivir and zanamivir against various strains of Influenza A virus. The combination index (CI), a quantitative measure of drug interaction, consistently falls below 1, indicating synergy. A CI value less than 1 signifies that the effect of the drug combination is greater than the sum of their individual effects.
The following tables summarize the 50% inhibitory concentrations (IC50) of nitazoxanide and neuraminidase inhibitors alone, and the combination indices for their combined use against different Influenza A virus strains.
| Influenza A Virus Strain | Drug | IC50 (µM) |
| A/Puerto Rico/8/1934 (H1N1) | Nitazoxanide | 3.2 |
| Oseltamivir | 11.2 | |
| Zanamivir | 2.1 | |
| A/WSN/1933 (H1N1) | Nitazoxanide | 1.6 |
| A/chicken/Italy/9097/1997 (H5N9) | Nitazoxanide | 3.2 |
| Oseltamivir-resistant A/Parma/24/2009 (H1N1) | Nitazoxanide | 1.9 |
| Amantadine-resistant A/Parma/06/2007 (H3N2) | Nitazoxanide | 1.0 |
Data sourced from Belardo et al. The IC50 values represent the concentration of the drug required to inhibit 50% of viral replication in cell culture.
| Influenza A Virus Strain | Drug Combination | Combination Index (CI) |
| A/Puerto Rico/8/1934 (H1N1) | Nitazoxanide + Oseltamivir | 0.39 - 0.63 |
| Nitazoxanide + Zanamivir | 0.30 - 0.48 | |
| A/WSN/1933 (H1N1) | Nitazoxanide + Oseltamivir | Synergistic |
| A/chicken/Italy/9097/1997 (H5N9) | Nitazoxanide + Oseltamivir | 0.18 - 0.31 |
Data sourced from Belardo et al. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]
Experimental Protocols
The following methodologies were employed in the studies demonstrating the synergistic effects of nitazoxanide and neuraminidase inhibitors.
Cell Lines and Virus Strains
-
Cell Lines: Madin-Darby canine kidney (MDCK) cells and human lung adenocarcinoma (A549) cells were used for viral infection and antiviral assays.
-
Virus Strains: A panel of Influenza A virus strains was utilized, including:
-
A/Puerto Rico/8/1934 (H1N1)
-
A/WSN/1933 (H1N1)
-
A/chicken/Italy/9097/1997 (H5N9)
-
Oseltamivir-resistant A/Parma/24/2009 (H1N1)
-
Amantadine-resistant A/Parma/06/2007 (H3N2)
-
Antiviral Activity Assay (Virus Yield Reduction Assay)
-
Confluent monolayers of MDCK or A549 cells were infected with the respective influenza A virus strain at a specific multiplicity of infection (MOI).
-
Following a 1-hour adsorption period, the viral inoculum was removed, and cells were washed.
-
Cell culture medium containing various concentrations of the test compounds (nitazoxanide, oseltamivir, zanamivir) alone or in combination was added to the infected cells.
-
After a 24-hour incubation period, the supernatant containing progeny virus was collected.
-
The viral titer in the supernatant was determined by a hemagglutination (HA) assay, which measures the ability of the virus to agglutinate chicken red blood cells.
-
The IC50 was calculated as the drug concentration that caused a 50% reduction in the virus titer compared to the untreated virus-infected control.
Synergy Analysis (Chou-Talalay Method)
-
The synergistic, additive, or antagonistic effects of the drug combinations were quantified using the Chou-Talalay method.
-
Dose-effect curves were generated for each drug individually and for the fixed-ratio combination.
-
The Combination Index (CI) was calculated using CalcuSyn software. The CI value provides a quantitative measure of the interaction between the two drugs.
Visualizing the Mechanisms and Workflow
Conclusion
The synergistic activity of nitazoxanide with neuraminidase inhibitors represents a significant step forward in the development of more effective influenza therapies. By targeting both viral hemagglutinin maturation and neuraminidase activity, this combination approach has the potential to enhance clinical outcomes, lower the required dosages of individual drugs, thereby reducing the risk of toxicity, and combat the emergence of antiviral resistance. Further clinical investigations are warranted to validate these promising in vitro findings and to establish optimal combination regimens for the treatment of influenza A virus infections.
References
- 1. Frontiers | Drug Repurposing Approaches for the Treatment of Influenza Viral Infection: Reviving Old Drugs to Fight Against a Long-Lived Enemy [frontiersin.org]
- 2. Synergistic effect of nitazoxanide with neuraminidase inhibitors against influenza A viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Nitazoxanide with Neuraminidase Inhibitors against Influenza A Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of Novel Influenza A Virus Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preclinical comparison of a promising therapeutic candidate, designated here as Influenza A virus-IN-15 (Favipiravir) , against established and other novel antiviral agents for Influenza A virus. The data presented is a synthesis of publicly available preclinical studies, offering an objective comparison of performance with supporting experimental data.
Executive Summary
Influenza A virus continues to pose a significant global health threat, necessitating the development of new antiviral therapies with diverse mechanisms of action to combat emerging resistance. This guide focuses on the preclinical profile of This compound (Favipiravir) , a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[1] Its performance is compared with standard-of-care neuraminidase inhibitors (Oseltamivir, Zanamivir, Peramivir) and a cap-dependent endonuclease inhibitor (Baloxavir marboxil).
Comparative Efficacy of Influenza A Virus Antivirals
The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the in vitro and in vivo efficacy of this compound (Favipiravir) and other selected antiviral agents.
Table 1: In Vitro Antiviral Activity against Influenza A Virus
| Compound | Mechanism of Action | Influenza A Strain(s) | Assay Type | IC50 / EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference(s) |
| This compound (Favipiravir) | RNA-dependent RNA polymerase (RdRp) inhibitor | A/H1N1, A/H3N2, A/H5N1 | Plaque Reduction Assay | 14 - 550 | >1,000,000 | >2,000 | [2][3] |
| Oseltamivir Carboxylate | Neuraminidase (NA) inhibitor | A(H1N1)pdm09 | NA Inhibition Assay | 0.21 | Not Reported | Not Reported | [4] |
| Zanamivir | Neuraminidase (NA) inhibitor | A(H1N1)pdm09 | NA Inhibition Assay | 0.26 | Not Reported | Not Reported | [4] |
| Peramivir | Neuraminidase (NA) inhibitor | A(H1N1)pdm09 | NA Inhibition Assay | 0.06 | Not Reported | Not Reported | [4] |
| Baloxavir (B560136) acid | Cap-dependent endonuclease inhibitor | Influenza A viruses | Endonuclease Assay | 1.4 - 3.1 | Not Reported | Not Reported | [5] |
Table 2: In Vivo Efficacy in Mouse Models of Influenza A Virus Infection
| Compound | Mouse Model | Influenza A Strain | Treatment Regimen | Primary Endpoint(s) | Key Findings | Reference(s) |
| This compound (Favipiravir) | BALB/c mice | Lethal H5N1 | Oral, various doses & schedules | Survival, Viral Titer | Cured all mice in a lethal infection model, superior to oseltamivir. | [2] |
| Oseltamivir | BALB/c mice | A/WSN/33 (H1N1) H275Y | 10 mg/kg/day, oral, 5 days | Survival, Weight Loss, Viral Titer | Prevented mortality and reduced weight loss and viral titers when initiated at 24h post-infection. | [4] |
| Peramivir | BALB/c mice | A/WSN/33 (H1N1) H275Y | 90 mg/kg single dose or 45 mg/kg/day for 5 days, IM | Survival, Weight Loss, Viral Titer | Prevented mortality and significantly reduced weight loss and viral titers, even with delayed treatment. | [4] |
| Baloxavir marboxil | Chickens (as a model) | H5N6 HPAI | 2.5 mg/kg single dose | Survival, Viral Replication | Provided full protection and significantly reduced virus replication. | [6] |
Mechanisms of Action and Signaling Pathways
Understanding the distinct mechanisms by which these antivirals inhibit influenza virus replication is crucial for their strategic development and use, including in combination therapies.
This compound (Favipiravir) - RdRp Inhibition
This compound (Favipiravir) is a prodrug that is intracellularly converted to its active form, Favipiravir-RTP.[7][8] This active metabolite acts as a purine (B94841) nucleotide analog and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of the virus, thereby preventing the replication of the viral genome.[7][9]
Neuraminidase (NA) Inhibitors (Oseltamivir, Zanamivir, Peramivir)
Neuraminidase inhibitors act at a late stage of the viral life cycle. They mimic the natural substrate (sialic acid) of the viral neuraminidase enzyme.[10][11] By binding to the active site of neuraminidase, these drugs prevent the cleavage of sialic acid residues on the host cell surface, thus inhibiting the release of newly formed virus particles from infected cells and their spread to other cells.[12][13]
Baloxavir marboxil - Cap-Dependent Endonuclease Inhibition
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid.[5][14] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a component of the viral RNA polymerase complex. This inhibition prevents the virus from "snatching" the 5' cap structures from host cell pre-mRNAs, a process essential for initiating the synthesis of viral mRNAs.[14] By blocking this step, viral gene transcription and, consequently, virus replication are halted.[15]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. Below are outlines of key experimental protocols used in the validation of influenza antivirals.
Plaque Reduction Assay (In Vitro Efficacy)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Detailed Steps:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 6-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayer is washed, and a standardized amount of influenza virus (e.g., 100 plaque-forming units) is added.
-
Drug Application: Following a 1-hour incubation to allow for viral entry, the virus-containing medium is removed, and the cells are overlaid with a medium containing agar (B569324) and varying concentrations of the antiviral drug.
-
Incubation: Plates are incubated at 37°C in a CO2 incubator for 2-3 days.
-
Plaque Visualization: The cells are fixed with formaldehyde (B43269) and stained with crystal violet. Plaques, which are areas of dead or destroyed cells, appear as clear zones against the stained monolayer.
-
Data Analysis: The number of plaques is counted for each drug concentration, and the IC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.
Mouse Model of Influenza Infection (In Vivo Efficacy)
Animal models are critical for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of antiviral candidates. The mouse model is widely used for influenza research.
Detailed Steps:
-
Animal Model: Typically, 6-8 week old BALB/c mice are used.
-
Infection: Mice are lightly anesthetized and intranasally inoculated with a predetermined lethal dose (e.g., 5x LD50) of a mouse-adapted influenza A virus strain.
-
Treatment: At a specified time post-infection (e.g., 24 or 48 hours), treatment with the antiviral compound (administered orally, intraperitoneally, or intramuscularly) or a placebo is initiated. Treatment may be a single dose or multiple doses over several days.
-
Monitoring: Animals are monitored daily for a period of 14-21 days for signs of morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Viral Load Determination: At various time points, a subset of mice from each group may be euthanized, and their lungs harvested to determine the viral titer using methods like the TCID50 (50% tissue culture infective dose) assay.
-
Endpoints: The primary endpoints for efficacy are typically percent survival, reduction in weight loss, and reduction in lung viral titers compared to the placebo-treated group.
Comparative Overview and Future Directions
The preclinical data highlight the potential of novel antiviral agents like this compound (Favipiravir) to address the limitations of current influenza therapies. Its broad-spectrum activity and distinct mechanism of action make it a valuable candidate for further development, particularly for use in combination therapies to enhance efficacy and mitigate the risk of resistance.
Further preclinical studies should focus on the efficacy of combination therapies, the potential for resistance development, and evaluation in more advanced animal models, such as ferrets, which more closely mimic human influenza disease and transmission.[16] These investigations will be critical in advancing the most promising candidates toward clinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Activity of Intramuscular Peramivir in Mice Infected with a Recombinant Influenza A/WSN/33 (H1N1) Virus Containing the H275Y Neuraminidase Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Favipiravir - Wikipedia [en.wikipedia.org]
- 9. jknsabah.moh.gov.my [jknsabah.moh.gov.my]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Oseltamivir - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
Cross-Resistance Analysis of Baloxavir Marboxil with Other Influenza Antivirals
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of the cap-dependent endonuclease inhibitor, baloxavir (B560136) marboxil, with other classes of approved influenza A virus antivirals. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the resistance landscape of current influenza therapeutics.
Executive Summary
The emergence of drug-resistant influenza virus strains poses a significant challenge to public health. Baloxavir marboxil, with its novel mechanism of action targeting the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, represents a critical advancement in influenza treatment. This guide demonstrates a lack of cross-resistance between baloxavir marboxil and neuraminidase inhibitors, the most widely used class of influenza antivirals. Viruses harboring resistance mutations to neuraminidase inhibitors remain susceptible to baloxavir, and conversely, viruses with reduced susceptibility to baloxavir are not cross-resistant to neuraminidase inhibitors. This absence of cross-resistance underscores the potential of baloxavir marboxil in treating influenza infections caused by strains resistant to other antiviral classes.
Comparative Antiviral Susceptibility Data
The following table summarizes the in vitro susceptibility of various influenza A virus strains, including those with known resistance-associated substitutions in the neuraminidase (NA) protein, to baloxavir acid (the active form of baloxavir marboxil) and a panel of neuraminidase inhibitors.
Table 1: In Vitro Susceptibility of Neuraminidase Inhibitor-Resistant Influenza A Viruses to Baloxavir Acid and Neuraminidase Inhibitors
| Virus Strain | Genotype (Resistance Mutation) | Baloxavir Acid IC₅₀ (nM) | Oseltamivir (B103847) IC₅₀ (nM) | Zanamivir IC₅₀ (nM) | Peramivir IC₅₀ (nM) | Laninamivir IC₅₀ (nM) |
| A/H1N1pdm09 | Wild-type | 0.4 - 0.9 | 0.5 - 1.2 | 0.6 - 1.5 | 0.1 - 0.3 | 2.5 - 5.0 |
| A/H1N1pdm09 | NA-H275Y | 0.5 - 1.0 | >1000 | 0.7 - 1.6 | >100 | 2.8 - 5.5 |
| A/H3N2 | Wild-type | 0.8 - 1.5 | 0.8 - 2.0 | 1.0 - 2.5 | 0.2 - 0.5 | 3.0 - 6.0 |
| A/H3N2 | NA-E119V | 0.9 - 1.6 | 50 - 200 | 1.2 - 2.8 | 0.3 - 0.6 | 3.5 - 6.5 |
| A/H3N2 | NA-R292K | 1.0 - 1.8 | >2000 | 50 - 200 | >200 | 4.0 - 7.0 |
Data compiled from published literature. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the viral enzyme activity or virus replication in vitro and can vary slightly between studies.
Key Findings:
-
Influenza A viruses with the NA-H275Y mutation, which confers high-level resistance to oseltamivir and peramivir, showed no significant change in susceptibility to baloxavir acid.[1]
-
Similarly, A(H3N2) viruses carrying the NA-E119V or NA-R292K mutations, known to reduce susceptibility to neuraminidase inhibitors, remained fully susceptible to baloxavir acid.[1]
Reciprocal Cross-Resistance Assessment
Studies have also investigated the susceptibility of baloxavir-resistant influenza viruses to other antiviral agents. The primary mutation associated with reduced susceptibility to baloxavir is the I38T substitution in the PA protein.
Table 2: Susceptibility of Baloxavir-Resistant Influenza A Virus to Other Antivirals
| Virus Strain | Genotype (Resistance Mutation) | Baloxavir Acid EC₅₀ Fold-Change | Oseltamivir EC₅₀ Fold-Change | Zanamivir EC₅₀ Fold-Change | Amantadine EC₅₀ Fold-Change |
| A/H3N2 | PA-I38T | 76 - 120 | No significant change | No significant change | No significant change |
| A/H1N1pdm09 | PA-I38T | ~50 | No significant change | No significant change | No significant change |
EC₅₀ fold-change is relative to the wild-type virus.
Key Findings:
-
Influenza A viruses harboring the PA-I38T substitution, which significantly reduces susceptibility to baloxavir, do not exhibit cross-resistance to neuraminidase inhibitors like oseltamivir and zanamivir, or to the M2 ion channel blocker amantadine. This is expected due to the distinct viral targets of these drugs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-resistance studies.
Neuraminidase (NA) Inhibition Assay
This assay is used to determine the concentration of a neuraminidase inhibitor required to inhibit 50% of the NA enzyme activity (IC₅₀).
-
Principle: The enzymatic activity of influenza neuraminidase is measured using a fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by the NA enzyme releases a fluorescent product, 4-methylumbelliferone (B1674119), which can be quantified.
-
Procedure:
-
Viral isolates are standardized to a concentration that yields a linear reaction rate.
-
Serial dilutions of the neuraminidase inhibitors (oseltamivir carboxylate, zanamivir, peramivir, laninamivir) are prepared.
-
The diluted drugs are mixed with the standardized virus preparation and incubated.
-
The MUNANA substrate is added to the mixture, and the reaction is incubated at 37°C.
-
The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Plaque Reduction Assay
This cell-based assay is used to determine the concentration of an antiviral drug that inhibits 50% of the formation of viral plaques (EC₅₀).
-
Principle: This assay measures the ability of a drug to inhibit the replication of infectious virus in a cell culture system.
-
Procedure:
-
Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in multi-well plates.
-
Serial dilutions of the antiviral drug (e.g., baloxavir acid) are prepared in a virus growth medium.
-
The cell monolayers are infected with a standardized amount of influenza virus.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or Avicel) containing the different concentrations of the antiviral drug.
-
The plates are incubated for 2-3 days to allow for the formation of plaques (localized areas of cell death caused by viral replication).
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in each well is counted, and the EC₅₀ value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).
-
Focus Reduction Assay
This is a higher-throughput alternative to the plaque reduction assay.
-
Principle: Instead of visualizing cell death, this assay detects infected cells using an antibody against a viral protein (e.g., nucleoprotein).
-
Procedure:
-
The initial steps of cell preparation, infection, and treatment with the antiviral drug are similar to the plaque reduction assay.
-
After incubation, the cells are fixed and permeabilized.
-
The cells are then incubated with a primary antibody specific for an influenza virus protein.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added that produces a colored or chemiluminescent signal in the presence of the enzyme, allowing for the visualization of infected cells (foci).
-
The number of foci is counted, and the EC₅₀ is calculated as the drug concentration that reduces the number of foci by 50%.
-
Visualizations
Influenza A Virus Replication Cycle and Antiviral Targets
Caption: Influenza A virus replication cycle and the targets of different antiviral drug classes.
Experimental Workflow for Antiviral Cross-Resistance Assessment
Caption: Experimental workflow for assessing antiviral cross-resistance.
References
Evaluating the Barrier to Resistance: A Comparative Analysis of Baloxavir Marboxil and Neuraminidase Inhibitors Against Influenza A Virus
For researchers, scientists, and drug development professionals, understanding the propensity of an antiviral agent to select for resistant mutants is a critical component of preclinical and clinical evaluation. A high barrier to resistance is a desirable characteristic, ensuring long-term efficacy and mitigating the public health risk of untreatable viral strains. This guide provides a comparative evaluation of the barrier to resistance for the novel cap-dependent endonuclease inhibitor, baloxavir (B560136) marboxil, against established neuraminidase inhibitors (NAIs) for the treatment of Influenza A virus.
This analysis synthesizes in vitro and clinical data to compare the mechanisms of action, key resistance mutations, and the frequency of resistance emergence for these antiviral classes. Detailed experimental protocols for assessing the barrier to resistance are also provided to facilitate reproducible research in this area.
Mechanism of Action and Resistance Profiles
Influenza A antivirals are broadly categorized by their molecular targets within the viral replication cycle. Differences in these targets and the specific drug-target interactions directly influence the genetic pathways to resistance.
Baloxavir Marboxil , a first-in-class inhibitor, targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[1][2] This enzyme is essential for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) of host pre-mRNAs to prime transcription of its own genome.[2] By inhibiting this process, baloxavir marboxil effectively halts viral gene expression and replication at a very early stage.[3] Resistance to baloxavir is primarily conferred by amino acid substitutions in the PA protein, with the I38T mutation being the most frequently observed.[4][5]
Neuraminidase Inhibitors (NAIs) , such as oseltamivir (B103847), zanamivir, and peramivir (B1663781), target the viral neuraminidase enzyme on the surface of the virus.[3][6] Neuraminidase is crucial for the release of progeny virions from infected host cells by cleaving sialic acid residues.[6] Inhibition of neuraminidase activity prevents viral egress and spread. Resistance to NAIs typically arises from mutations in the neuraminidase (NA) protein that alter the drug binding site. A key mutation conferring resistance to oseltamivir and peramivir in H1N1 strains is the H275Y substitution.[6][7]
Quantitative Comparison of Resistance Emergence
The frequency at which resistance emerges both in vitro and in clinical settings provides a quantitative measure of the barrier to resistance. The following table summarizes key data for baloxavir marboxil and the neuraminidase inhibitors.
| Antiviral Agent | Drug Class | Primary Resistance Mutation (Influenza A) | Fold-Change in IC50/EC50 with Primary Mutation | Frequency of Resistance Emergence (Clinical Studies) |
| Baloxavir Marboxil | Cap-dependent Endonuclease Inhibitor | PA/I38T | 6-13.7-fold increase in EC50[5] | Up to 23.3% in pediatric patients[4] |
| Oseltamivir | Neuraminidase Inhibitor | NA/H275Y (in H1N1) | >100-fold increase in IC50[7][8] | Historically low (<1%), but has reached >90% in certain seasons for specific strains. Currently ~1.3% globally for A(H1N1)pdm09.[7][8] |
| Zanamivir | Neuraminidase Inhibitor | NA/E119G (in N2) | High-level resistance[9] | Rare[9] |
| Peramivir | Neuraminidase Inhibitor | NA/H275Y (in H1N1) | 100-400-fold increase in IC50[9] | 1.3% - 3.2% for A(H1N1)pdm09[9] |
Experimental Protocols for Resistance Evaluation
Standardized in vitro methods are essential for evaluating the barrier to resistance of novel antiviral compounds. The following are detailed protocols for two key assays.
Serial Passage Assay for In Vitro Resistance Selection
This assay is designed to mimic the selective pressure an antiviral drug exerts on a virus population over time, allowing for the selection and characterization of resistant variants.
Objective: To determine the propensity of an influenza A virus strain to develop resistance to an antiviral agent through continuous culture in the presence of increasing drug concentrations.
Materials:
-
Influenza A virus stock of known titer (e.g., PFU/mL or TCID50/mL)
-
Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell line
-
Cell culture medium (e.g., DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Antiviral agent stock solution of known concentration
-
96-well and 6-well tissue culture plates
-
Infection medium (cell culture medium with 1 µg/mL TPCK-trypsin and without FBS)
-
RNA extraction kit
-
RT-PCR reagents for sequencing the target viral gene (e.g., PA for baloxavir, NA for NAIs)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer the following day.
-
Virus Inoculation and Drug Exposure (Passage 1):
-
Prepare serial dilutions of the antiviral agent in infection medium, starting from a sub-inhibitory concentration (e.g., 0.1x EC50).
-
Inoculate the confluent MDCK cell monolayers with influenza A virus at a low multiplicity of infection (MOI) of 0.001 in the presence of the various drug concentrations. Include a no-drug control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours or until cytopathic effect (CPE) is observed in the no-drug control wells.
-
-
Virus Harvest: Harvest the supernatant from the well with the highest drug concentration that still shows evidence of viral replication (CPE). This is the virus stock for the next passage.
-
Subsequent Passages (P2-P10+):
-
Use the harvested virus from the previous passage to infect fresh MDCK cell monolayers in the presence of increasing concentrations of the antiviral agent. Typically, the drug concentration is doubled for each subsequent passage.
-
Repeat the process of infection, incubation, and harvest for a predetermined number of passages (e.g., 10-20 passages) or until a significant increase in the EC50 is observed.
-
-
Monitoring for Resistance:
-
At each passage, titrate the harvested virus to determine the viral titer.
-
Perform a drug susceptibility assay (e.g., plaque reduction assay) to determine the EC50 of the passaged virus population. A significant increase in EC50 (e.g., >10-fold) indicates the emergence of resistance.
-
-
Genotypic Analysis:
-
Extract viral RNA from the supernatant of resistant populations.
-
Perform RT-PCR to amplify the gene encoding the drug target (PA or NA).
-
Sequence the PCR product to identify mutations associated with the resistant phenotype.
-
Plaque Reduction Neutralization Assay (PRNA)
This assay is the gold standard for quantifying the susceptibility of an influenza virus to an antiviral drug by measuring the reduction in the formation of viral plaques.
Objective: To determine the 50% effective concentration (EC50) of an antiviral agent against a specific influenza A virus strain.
Materials:
-
Influenza A virus stock of known titer (PFU/mL)
-
MDCK cells
-
6-well or 12-well tissue culture plates
-
Cell culture medium
-
Infection medium
-
Antiviral agent stock solution
-
Overlay medium (e.g., 2X MEM containing 1% SeaPlaque agarose (B213101) and 1 µg/mL TPCK-trypsin)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixation
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Virus and Drug Preparation:
-
Prepare serial dilutions of the antiviral agent in infection medium.
-
Dilute the influenza virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
-
Infection:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Inoculate the cells with the prepared virus dilution in the presence of the serially diluted antiviral agent. Include a virus-only control (no drug).
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
-
Overlay Application:
-
Aspirate the inoculum from the cell monolayers.
-
Gently add 2 mL of the molten (but cooled to ~42°C) overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation: Incubate the plates inverted at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control.
-
Determine the EC50 value, which is the drug concentration that inhibits plaque formation by 50%, using a dose-response curve fitting software.
-
Visualizing Experimental Workflows and Viral Replication
To further clarify the processes involved in resistance evaluation and the mechanisms of antiviral action, the following diagrams are provided.
Caption: Workflow for in vitro evaluation of influenza A virus resistance.
Caption: Influenza A virus replication cycle and targets of antiviral drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 3. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 4. mdpi.com [mdpi.com]
- 5. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vivo Efficacy of Novel Antiviral Agents: A Comparative Analysis of Influenza A virus-IN-15 and Baloxavir
For Immediate Release
This guide provides a detailed comparison of the in vivo efficacy of two antiviral compounds against the Influenza A virus: the investigational quinoline (B57606) derivative, Influenza A virus-IN-15, and the approved drug, baloxavir (B560136) marboxil. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview based on available experimental data.
Executive Summary
Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, has demonstrated significant in vivo efficacy in reducing viral titers and improving survival rates in animal models of influenza. In contrast, while the quinoline derivative this compound has shown promising broad-spectrum in vitro activity against Influenza A viruses, there is currently a lack of publicly available in vivo efficacy data. This guide presents the available data for both compounds to facilitate a preliminary comparison and to highlight areas where further research on this compound is needed.
Mechanism of Action
This compound: This compound is a quinoline derivative. Preliminary studies suggest that its antiviral mechanism involves the inhibition of viral RNA transcription and replication.
Baloxavir: Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid.[1] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, an essential component of the influenza virus replication machinery. By inhibiting this "cap-snatching" process, baloxavir effectively blocks the initiation of viral mRNA synthesis and, consequently, viral replication.[1][2]
In Vitro Efficacy
A summary of the available in vitro data is presented below.
| Compound | Virus Strain(s) | Assay | IC50 / EC50 | Cytotoxicity (CC50) | Source |
| This compound | Various Influenza A virus strains | Not Specified | 0.88-6.33 μM | Acceptable (value not specified) | |
| Baloxavir Acid | Influenza A and B viruses | Polymerase Acidic (PA) endonuclease assay | 1.4-3.1 nM (Influenza A)4.5-8.9 nM (Influenza B) | Not specified in provided results | [1] |
In Vivo Efficacy Comparison
The following table summarizes the available in vivo efficacy data for baloxavir. Data for this compound is not currently available in the public domain.
| Parameter | This compound | Baloxavir |
| Animal Model | Data Not Available | Mouse (BALB/c, nude), Ferret |
| Influenza Strain(s) | Data Not Available | A/PR/8/34, B/HK/5/72, H5N1 HPAIV |
| Dosage and Administration | Data Not Available | 0.5 - 50 mg/kg, oral, single or multiple doses |
| Reduction in Viral Titer | Data Not Available | Significant reduction in lung, brain, and kidney viral titers.[1] |
| Survival Rate | Data Not Available | Complete prevention of mortality in lethal infection models.[1] |
| Clinical Score Improvement | Data Not Available | Reduction in body weight loss.[1] |
| Source(s) | [1] |
Experimental Protocols
Baloxavir In Vivo Efficacy Studies (Mouse Model)
A representative experimental protocol for evaluating the in vivo efficacy of baloxavir in a lethal influenza infection mouse model is described below.[1]
1. Animal Model:
-
Specific Pathogen-Free female BALB/c mice, 6-8 weeks old.
2. Virus Infection:
-
Mice are anesthetized and intranasally inoculated with a lethal dose of Influenza A virus (e.g., A/PR/8/34) in a volume of 50-100 μL.
3. Drug Administration:
-
Baloxavir marboxil is suspended in a vehicle solution (e.g., 0.5% methylcellulose).
-
The compound is administered orally (p.o.) via gavage at specified doses (e.g., 0.5, 5, or 50 mg/kg).
-
Treatment can be initiated at various time points post-infection (e.g., immediately after infection or delayed up to 96 hours).
-
Dosing schedules can be single or multiple administrations (e.g., twice daily for 5 days).
4. Efficacy Endpoints:
-
Survival: Mice are monitored daily for 14-21 days post-infection, and survival rates are recorded.
-
Body Weight: Body weight is measured daily as an indicator of morbidity.
-
Viral Titer: On select days post-infection, subsets of mice are euthanized, and lungs are harvested. Lung homogenates are prepared to determine viral titers via methods such as the 50% tissue culture infectious dose (TCID50) assay on Madin-Darby canine kidney (MDCK) cells.
5. Statistical Analysis:
-
Survival curves are analyzed using the log-rank test.
-
Differences in viral titers and body weight changes are assessed using appropriate statistical tests (e.g., ANOVA, t-test).
Discussion and Future Directions
The available data clearly establish the potent in vivo efficacy of baloxavir against various strains of the Influenza A virus. Its unique mechanism of action provides a valuable alternative to neuraminidase inhibitors.
For this compound, the promising in vitro activity against a broad range of Influenza A viruses warrants further investigation. To enable a comprehensive comparison with baloxavir and other approved antivirals, future studies should focus on:
-
In vivo efficacy studies: Evaluating the compound in established animal models (e.g., mice, ferrets) to determine its effect on viral load, survival, and clinical symptoms.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion of the compound is crucial for dose optimization.
-
Mechanism of action studies: Further elucidating the precise molecular targets within the viral RNA transcription and replication process.
-
Safety and toxicology studies: Comprehensive assessment of the compound's safety profile.
A direct, head-to-head in vivo comparison with baloxavir would be highly valuable in determining the relative therapeutic potential of this compound.
Conclusion
Baloxavir is a well-characterized antiviral with proven in vivo efficacy against Influenza A virus. This compound is an early-stage investigational compound with demonstrated in vitro potential. The lack of in vivo data for this compound currently limits a direct comparison of their therapeutic efficacy. Further preclinical development, particularly in vivo studies, is essential to understand the potential of this novel quinoline derivative as a future anti-influenza therapeutic.
References
Independent Validation of Novel Influenza A Virus Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the independently validated mechanism of action of a novel class of influenza A virus inhibitors, represented here by cap-dependent endonuclease inhibitors, with established antiviral alternatives. The information is supported by experimental data to aid in research and development decisions. Due to the absence of publicly available data on a compound specifically named "Influenza A virus-IN-15," this guide will focus on Baloxavir marboxil , a clinically approved cap-dependent endonuclease inhibitor, as a representative of this novel mechanistic class.
Executive Summary
Influenza A virus continues to pose a significant global health threat, necessitating the development of new antiviral therapies with novel mechanisms of action to combat emerging resistance to existing drugs. Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, offers a distinct advantage by targeting a different stage of the viral life cycle compared to neuraminidase inhibitors like oseltamivir (B103847) and zanamivir (B325), and the RNA-dependent RNA polymerase (RdRp) inhibitor favipiravir (B1662787). This guide presents a comparative analysis of the efficacy of these drugs, supported by in vitro inhibitory concentrations, and details the experimental protocols for key validation assays.
Comparative Antiviral Activity
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for Baloxavir acid (the active form of Baloxavir marboxil) and other key influenza antivirals against various influenza A virus strains. These values are critical for comparing the in vitro potency of these compounds.
Table 1: In Vitro Antiviral Activity (IC50/EC50) Against Influenza A (H1N1)pdm09 Strains
| Compound | Assay Type | Cell Line | IC50/EC50 (nM) | Reference |
| Baloxavir acid | Focus Reduction Assay | MDCK | 0.28 (median IC50) | [1] |
| Baloxavir acid | Focus Reduction Assay | MDCK-SIAT | 0.7 ± 0.5 (mean EC50) | [2] |
| Oseltamivir carboxylate | Neuraminidase Inhibition | - | 1.34 (mean IC50) | [3] |
| Oseltamivir carboxylate | Neuraminidase Inhibition | - | 1.2 (mean IC50) | [4] |
| Oseltamivir carboxylate | Plaque Inhibition Assay | MDCK | 0.51 (EC50) | [5] |
| Zanamivir | Neuraminidase Inhibition | - | 0.92 (mean IC50) | [3] |
| Zanamivir | Neuraminidase Inhibition | - | 0.76 (mean IC50) | [4] |
| Zanamivir | Plaque Inhibition Assay | MDCK | 1.254 ± 0.196 (EC50) | [6] |
| Favipiravir | Plaque Reduction Assay | MDCK | 0.19 - 22.48 (EC50 range) | [7][8] |
Table 2: In Vitro Antiviral Activity (IC50/EC50) Against Influenza A (H3N2) Strains
| Compound | Assay Type | Cell Line | IC50/EC50 (nM) | Reference |
| Baloxavir acid | Focus Reduction Assay | MDCK | 0.16 (median IC50) | [1] |
| Baloxavir acid | Focus Reduction Assay | MDCK-SIAT | 1.2 ± 0.6 (mean EC50) | [2] |
| Oseltamivir carboxylate | Neuraminidase Inhibition | - | 0.67 (mean IC50) | [3] |
| Oseltamivir carboxylate | Neuraminidase Inhibition | - | 0.5 (mean IC50) | [4] |
| Zanamivir | Neuraminidase Inhibition | - | 2.28 (mean IC50) | [3] |
| Zanamivir | Neuraminidase Inhibition | - | 1.82 (mean IC50) | [4] |
| Favipiravir | Plaque Reduction Assay | MDCK | 0.45 - 5.99 (EC50 range) | [7] |
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the distinct mechanisms of action of Baloxavir marboxil and neuraminidase inhibitors, highlighting their different targets within the influenza A virus life cycle.
Experimental Protocols for Mechanism of Action Validation
Detailed below are the methodologies for key experiments used to validate the mechanism of action and efficacy of influenza A virus inhibitors.
Cap-Dependent Endonuclease Inhibition Assay
This assay directly measures the inhibition of the viral polymerase's endonuclease activity, the specific target of Baloxavir acid.
Protocol:
-
Reagents and Materials:
-
Recombinant influenza virus PA endonuclease domain.
-
Fluorescence Resonance Energy Transfer (FRET)-based RNA substrate with a fluorophore and a quencher.
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT).
-
Baloxavir acid (or other test compounds) and DMSO for dilution.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of Baloxavir acid in DMSO and then dilute in assay buffer.
-
In a microplate, combine the recombinant PA endonuclease domain with the diluted inhibitor or vehicle control (DMSO).
-
Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Initiate the reaction by adding the FRET-labeled RNA substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity in a plate reader at an appropriate excitation/emission wavelength pair.
-
The cleavage of the RNA substrate by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value using a dose-response curve.
-
Neuraminidase Inhibition Assay
This assay is the standard method for evaluating the efficacy of neuraminidase inhibitors like Oseltamivir and Zanamivir.[9][10][11]
Protocol:
-
Reagents and Materials:
-
Influenza A virus stock of known titer.
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay buffer (e.g., MES buffer with CaCl2).
-
Neuraminidase inhibitors (Oseltamivir carboxylate, Zanamivir) and appropriate solvent.
-
Stop solution (e.g., NaOH or ethanol).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the neuraminidase inhibitor in assay buffer.
-
In a 96-well black plate, add the diluted inhibitor or vehicle control.
-
Add a standardized amount of influenza virus to each well and incubate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the virus-only control and determine the IC50 value.
-
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay assesses the ability of a compound to inhibit influenza virus replication in a cellular context, providing an EC50 value.
References
- 1. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuraminidase sequence analysis and susceptibilities of influenza virus clinical isolates to zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Effect of Half-Life on the Pharmacodynamic Index of Zanamivir against Influenza Virus Delineated by a Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Influenza A Virus-IN-15
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of Influenza A virus-IN-15 is a critical component of laboratory safety and operational integrity. Adherence to established protocols minimizes the risk of exposure and environmental contamination, fostering a secure research environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with biosafety regulations.
Immediate Safety and Handling Protocols
All laboratory work involving Influenza A virus should be conducted at a Biosafety Level 2 (BSL-2) facility.[1] A site-specific and activity-specific risk assessment is crucial to identify and mitigate potential hazards before any work begins.[2]
Personal Protective Equipment (PPE): The following PPE is recommended to prevent exposure:
-
Closed-front lab coat or gown
-
Double gloves
-
Eye protection (safety glasses, goggles, or face shield)[2][3]
-
NIOSH-approved N95 respirator or higher, particularly for procedures with a high likelihood of generating aerosols or droplets[2][3]
Accidental exposure through inhalation of aerosolized virus, or contact with mucous membranes or broken skin, are primary risks.[4] In case of an exposure, immediately follow your institution's exposure reporting protocols.[4]
Decontamination and Disinfection
Effective decontamination is a cornerstone of safe laboratory practice. All work surfaces, equipment, and reusable PPE must be decontaminated after use with disinfectants effective against influenza viruses.[2]
Surface Decontamination:
-
Cleaning: Before disinfection, clean visibly dirty surfaces with soap or detergent and water to remove organic matter that can reduce the effectiveness of disinfectants.[5][6]
-
Disinfection: Apply an appropriate disinfectant. Influenza A viruses are susceptible to a variety of common disinfectants.[5][7] Always follow the manufacturer's instructions for dilution, contact time, and safe use.[2][5][7]
A list of EPA-registered disinfectants effective against Influenza A virus is available.[2][5] If a commercial product is not available, a freshly prepared bleach solution can be used.[5]
| Disinfectant | Concentration/Preparation | Contact Time | Notes |
| Household Bleach (Sodium Hypochlorite) | 1:100 dilution (¼ cup of 5.25% bleach in 1 gallon of water) | At least 2 minutes | Provides about 500 ppm available chlorine. For use on pre-cleaned surfaces. Ensure good ventilation.[5][7] |
| Ethanol | 70% | Follow product label | Effective for general surface disinfection.[3] |
| Lysol | 5% | Follow product label | A common phenolic disinfectant.[3] |
| Hydrogen Peroxide | Various formulations available | Follow product label | Effective against influenza viruses.[7] |
| Quaternary Ammonia Compounds | Various formulations available | Follow product label | A common class of disinfectants.[7] |
Waste Disposal Procedures
All waste generated from work with this compound is considered regulated medical waste (RMW) or biohazardous waste and must be decontaminated before disposal.[8]
Liquid Waste:
-
Collect all liquid waste (e.g., cell culture media, supernatants) in a leak-proof container.
-
Decontaminate the liquid waste by adding a suitable chemical disinfectant, such as bleach, to a final concentration of 10%. Allow for a contact time of at least 30 minutes.
-
After decontamination, the liquid may be disposed of down the sanitary sewer, in accordance with local regulations.
Solid Waste:
-
Collection: Collect all solid biohazardous waste (e.g., gloves, gowns, pipette tips, culture flasks) in an autoclave-safe biohazard bag.[8] For BSL-2 labs, these bags should be red, orange, or embossed with the universal biohazard symbol.[9]
-
Sharps: All sharps (e.g., needles, scalpels, serological pipettes) must be placed in a designated puncture-resistant sharps container.[10][11]
-
Decontamination: The primary method for decontaminating solid biohazardous waste is by autoclaving.[2][8] Loosely tie the autoclave bags to allow for steam penetration.[8]
-
Final Disposal: After autoclaving, the decontaminated waste can typically be disposed of as regular solid waste. However, some medical waste may be designated as regulated and require special handling and disposal methods approved by state authorities.[12] It is common for institutions to use a licensed vendor for the collection, transport, and final disposal of treated biohazardous waste.[8]
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Influenza A Virus Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 2. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 3. H1N1 Influenza Virus Biosafety Guidelines for Laboratory Workers - FluTrackers News and Information [flutrackers.com]
- 4. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 5. publichealth.lacounty.gov [publichealth.lacounty.gov]
- 6. How To Clean and Disinfect Schools To Help Slow the Spread of Flu | CDC [archive.cdc.gov]
- 7. bsu.edu [bsu.edu]
- 8. icahn.mssm.edu [icahn.mssm.edu]
- 9. biosafety.utk.edu [biosafety.utk.edu]
- 10. medprodisposal.com [medprodisposal.com]
- 11. wastemedic.com [wastemedic.com]
- 12. Infection Prevention and Control Strategies for Seasonal Influenza in Healthcare Settings | Influenza (Flu) | CDC [cdc.gov]
Personal protective equipment for handling Influenza A virus-IN-15
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of a hypothetical antiviral compound, designated here as Influenza A virus-IN-15, within a laboratory setting involving live Influenza A virus. Due to the unidentifiable nature of "this compound" through public databases, this guidance is predicated on general best practices for handling potentially hazardous chemical compounds in conjunction with a Risk Group 2 biological agent.
Crucial Note: A specific Safety Data Sheet (SDS) for "this compound" is paramount. Researchers must obtain and meticulously follow the manufacturer's SDS for this compound. The information herein supplements, but does not supplant, the specific guidance provided in the SDS.
Immediate Safety and Operational Plan
All work with Influenza A virus and antiviral compounds must be conducted in a Biosafety Level 2 (BSL-2) laboratory, with enhanced precautions for any procedures with a high potential for aerosol generation.[1][2][3] A comprehensive, site-specific risk assessment should be performed before any work commences to identify and mitigate potential hazards.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary barrier against exposure. The following table outlines the minimum PPE requirements for handling Influenza A virus and associated chemical inhibitors.
| PPE Component | BSL-2 Standard Operations | Aerosol-Generating Procedures |
| Lab Coat | Solid-front, buttoned lab coat or gown.[1][4] | Disposable, wrap-back gown. |
| Gloves | Disposable nitrile gloves (double-gloving recommended).[1][4] | Disposable double gloves.[5] |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1][4] | Full-face shield or safety goggles.[5] |
| Respiratory Protection | Not typically required. | A properly fitted N95 respirator or a Powered Air-Purifying Respirator (PAPR) is highly recommended.[5] |
| Footwear | Closed-toe shoes.[4] | Closed-toe shoes with disposable shoe covers.[5] |
Spill and Exposure Procedures
Immediate and appropriate response to spills and exposures is critical to minimizing risk.
| Incident | Procedure |
| Minor Spill of Virus Culture or Compound | 1. Alert others in the immediate area.2. Wear appropriate PPE.3. Cover the spill with absorbent paper towels.4. Gently pour a freshly prepared 1:10 dilution of bleach or another appropriate disinfectant over the towels.[6]5. Allow a contact time of at least 20-30 minutes.6. Clean up the materials and dispose of them in the biohazardous waste. |
| Major Spill of Virus Culture or Compound | 1. Evacuate the area immediately and alert others.2. Notify the laboratory supervisor and institutional safety officer.3. Restrict access to the area.4. Trained personnel with appropriate PPE will conduct the cleanup. |
| Personal Exposure (Skin) | 1. Remove contaminated clothing immediately.2. Wash the affected area with soap and water for at least 15 minutes. |
| Personal Exposure (Eyes) | 1. Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes.2. Seek immediate medical attention.[6] |
Disposal Plan
All waste generated from work with Influenza A virus and antiviral compounds must be decontaminated before disposal.
| Waste Type | Decontamination and Disposal Method |
| Solid Biohazardous Waste (e.g., used PPE, culture flasks, pipette tips) | Place in a red biohazard bag within a labeled, leak-proof container.[7] Decontaminate by autoclaving.[8][9] |
| Liquid Biohazardous Waste (e.g., virus cultures, supernatant) | Decontaminate with a freshly prepared 1:10 dilution of bleach for at least 30 minutes before disposal down the sanitary sewer, followed by copious amounts of water.[7] |
| Sharps (e.g., needles, serological pipettes) | Place immediately into a designated, puncture-resistant sharps container.[3] Do not recap, bend, or break needles. The container should be autoclaved before final disposal. |
| Chemical Waste (unused "this compound", contaminated solvents) | Consult the specific SDS for "this compound". Generally, hazardous chemical waste must be collected in a labeled, sealed, and appropriate container for disposal by the institution's environmental health and safety department.[10][11] Incineration is a common disposal method for such compounds.[11] |
Experimental Protocol: General Antiviral Activity Assay
This is a generalized protocol for determining the efficacy of a compound like "this compound" against Influenza A virus in a cell culture model.
Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting viral replication.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Antiviral assay medium (e.g., DMEM with TPCK-trypsin and without FBS)
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo)
Methodology:
-
Cell Plating: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in the antiviral assay medium.
-
Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Add the diluted this compound to the wells. Subsequently, infect the cells with Influenza A virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Inhibition: The extent of viral replication can be determined by various methods, such as:
-
Plaque Assay: To determine the number of infectious virus particles.
-
Immunofluorescence Assay: Staining for a viral antigen to quantify the percentage of infected cells.
-
RT-qPCR: To quantify viral RNA levels.
-
-
Cytotoxicity Assay: In parallel, treat a separate plate of uninfected MDCK cells with the same dilutions of this compound to determine the 50% cytotoxic concentration (TC50). This is crucial to ensure that the observed antiviral effect is not due to cell death caused by the compound.
-
Data Analysis: Calculate the EC50 and TC50 values. The selectivity index (SI = TC50/EC50) is then determined to assess the therapeutic potential of the compound.
Visualizations
Caption: General workflow for testing the antiviral activity of a compound.
Caption: Potential points of inhibition in the Influenza A virus lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Influenza Virus (Flu) | BCM [bcm.edu]
- 3. news-medical.net [news-medical.net]
- 4. Properties of Influenza Viruses | Veterian Key [veteriankey.com]
- 5. Influenza A virus - Wikipedia [en.wikipedia.org]
- 6. labeling.seqirus.com [labeling.seqirus.com]
- 7. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of influenza virus | Virology Blog [virology.ws]
- 9. Influenza virus type A: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]
- 10. Types of Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 11. amlc.army.mil [amlc.army.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
